Product packaging for N,N-Dimethylacetamide-d9(Cat. No.:CAS No. 116057-81-9)

N,N-Dimethylacetamide-d9

Cat. No.: B047819
CAS No.: 116057-81-9
M. Wt: 96.18 g/mol
InChI Key: FXHOOIRPVKKKFG-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of the common aprotic solvent N,N-Dimethylacetamide, with an isotopic purity of 99 atom % D. This high level of deuteration makes it an essential solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, where it is used to obtain clear and interpretable spectra by minimizing interfering solvent background signals in the proton (¹H) NMR region. The deuterium atoms provide a stable lock signal for the NMR spectrometer, ensuring measurement accuracy and consistency. Beyond its primary role in routine NMR analysis, DMAc-d9 serves as a critical tool in advanced research. It is particularly valuable in the structural elucidation of complex organic molecules and macromolecular systems, such as polymers and cellulose, where its strong solvating power is beneficial. Furthermore, deuterated compounds like DMAc-d9 are utilized in studying chemical reaction mechanisms through the investigation of kinetic isotope effects (KIE), which occur due to the stronger carbon-deuterium bond compared to carbon-hydrogen. This product is classified as For Research Use Only (RUO). It is strictly intended for laboratory research applications and must not be used for diagnostic, therapeutic, or any human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B047819 N,N-Dimethylacetamide-d9 CAS No. 116057-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHOOIRPVKKKFG-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628367
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-10-9, 116057-81-9
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylacetamid-d9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 116057-81-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. Its unique properties, conferred by the substitution of hydrogen with deuterium, make it an invaluable tool in various scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the synthesis of deuterated pharmaceutical compounds. This guide provides a comprehensive overview of the chemical properties of DMA-d9, detailed experimental protocols for its application, and logical workflows for its use in research and development.

Core Chemical and Physical Properties

This compound is a colorless liquid that is miscible with water and most organic solvents.[1][2] The replacement of nine hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature exploited in its analytical applications.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄D₉NO[3]
Molecular Weight 96.18 g/mol [3][4]
CAS Number 16727-10-9[3][4]
Appearance Clear, colorless liquid[3]
Density 1.033 g/mL at 25 °C[4][5]
Boiling Point 164-166 °C[4][5]
Melting Point -20 °C[4][5]
Refractive Index n20/D 1.438[4][5]
Flash Point 64 °C (closed cup)[4][5]
Isotopic Purity ≥99 atom % D[4][5]

Spectroscopic Properties

The primary application of DMA-d9 stems from its unique spectroscopic properties, particularly in NMR and mass spectrometry.

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDescriptionReference(s)
¹H NMR In ¹H NMR spectroscopy, the use of deuterated solvents like DMA-d9 is crucial for minimizing solvent interference. The high level of deuteration ensures that the proton signals from the solvent are significantly reduced, allowing for clear observation of the analyte's signals.[6][7]
Mass Spectrometry In mass spectrometry, DMA-d9 can serve as an internal standard. The mass shift of +9 compared to the non-deuterated analog allows for its clear differentiation in mass spectra. The molecular ion peak for DMA-d9 would be observed at a higher m/z value than that of N,N-Dimethylacetamide (m/z 87).[4][6][7]

Applications in Research and Drug Development

This compound is a critical component in several analytical and synthetic procedures within the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, DMA-d9 is extensively used in NMR spectroscopy for the structural elucidation of organic molecules.[6] Its high deuteration level minimizes background signals, which is particularly advantageous when analyzing dilute samples or compounds with complex proton spectra.[7]

Mass Spectrometry (MS)

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMA-d9 are ideal internal standards.[6] Their chemical and physical properties are nearly identical to the analyte of interest, but their different mass-to-charge ratio allows for distinct detection.[6] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6]

Synthesis of Deuterated Compounds

N,N-Dimethylacetamide is a common solvent in the synthesis of pharmaceuticals.[6] The deuterated form, DMA-d9, is particularly useful in the synthesis of deuterated drug molecules.[6] Deuterated pharmaceuticals can exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, which can slow down metabolic processes.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental applications.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the general steps for preparing a sample for ¹H NMR analysis using this compound as the solvent.

  • Sample Weighing: Accurately weigh 5-25 mg of the solid analyte for small molecules (<1000 g/mol ).[8] For liquid samples, use approximately 10-50 µL.

  • Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of this compound.[8]

  • Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[9]

  • Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL.[8]

  • Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Analyte (5-25 mg solid or 10-50 µL liquid) dissolve 2. Dissolve in DMA-d9 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter mix 4. Homogenize Sample filter->mix nmr 5. Acquire NMR Spectrum mix->nmr

Figure 1. Experimental workflow for preparing a sample for ¹H NMR spectroscopy using this compound.

Protocol 2: Use of this compound as an Internal Standard in LC-MS

This protocol describes a general procedure for using DMA-d9 as an internal standard for the quantification of an analyte (e.g., N,N-Dimethylacetamide) in a biological matrix like plasma.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte (e.g., N,N-Dimethylacetamide) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard, this compound, in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix (e.g., plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot (e.g., 100 µL) of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard stock solution (this compound). This should be done at the very beginning of the sample preparation process to account for any variability.

    • Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile).

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted samples into the LC-MS system.

    • Develop a chromatographic method that provides good separation of the analyte and internal standard.

    • Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the analyte and the internal standard (DMA-d9).

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Use the calibration curve to determine the concentration of the analyte in the unknown samples.

LCMS_Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Quantification stock 1. Prepare Analyte & IS Stock Solutions cal_qc 2. Prepare Calibration Standards & QCs stock->cal_qc spike 3. Spike IS (DMA-d9) into all samples cal_qc->spike ppt 4. Protein Precipitation spike->ppt centrifuge 5. Centrifugation ppt->centrifuge evap 6. Supernatant Evaporation centrifuge->evap reconstitute 7. Reconstitution evap->reconstitute lcms 8. LC-MS Analysis reconstitute->lcms quant 9. Quantification using Calibration Curve lcms->quant

Figure 2. General workflow for using this compound as an internal standard in an LC-MS bioanalytical method.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful in contact with skin and if inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[4][5][10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] Store the compound in a tightly sealed container in a cool, dry place.[12]

Table 3: Hazard and Safety Information for this compound

Hazard InformationPrecautionary StatementsReference(s)
Signal Word: DangerP202: Do not handle until all safety precautions have been read and understood.[4][5]
Hazard Statements: H312 + H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation), H360D (May damage the unborn child).P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][13]
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4][5][13]
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[4][5][13]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][13]
P308 + P313: IF exposed or concerned: Get medical advice/ attention.[4][5][13]

Conclusion

This compound is a high-purity, deuterated solvent with significant applications in modern analytical and synthetic chemistry. Its utility in minimizing solvent interference in NMR spectroscopy and serving as a reliable internal standard in mass spectrometry makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide offer a practical framework for the effective application of this compound in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this compound.

References

A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of N,N-Dimethylacetamide-d9 (DMAc-d9), a deuterated solvent essential for a range of applications, from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to its use as a synthetic intermediate.[1][2] The substitution of hydrogen with deuterium atoms imparts unique characteristics crucial for advanced analytical techniques and the synthesis of deuterated molecules.[3]

Core Physical and Chemical Properties

This compound is the deuterated analog of N,N-Dimethylacetamide, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, while maintaining similar chemical reactivity. It presents as a colorless liquid.[4]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄D₉NO
Molecular Weight 96.18 g/mol
Density 1.033 g/mL at 25 °C
Boiling Point 164-166 °C
Melting Point -20 °C
Refractive Index n20/D 1.438
Isotopic Purity ≥99 atom % D

Experimental Protocols for Property Determination

The physical properties listed above are determined using standardized analytical methods. While specific experimental reports for this compound are proprietary to manufacturers, the following outlines the general and widely accepted protocols for determining these key physical constants for organic liquids.

Density Measurement

The density of a liquid is typically determined using gravimetric methods or vibrational density meters.[5]

  • Pycnometry (Gravimetric Method): This is a highly accurate, though time-consuming, method covered by standards such as ASTM D1480 and ASTM D1217.[5] It involves weighing a calibrated flask of a specific volume (a pycnometer) both empty and filled with the liquid. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[6]

  • Vibrational Density Meter (Oscillating U-tube): This automated method, covered by ASTM D4052, is fast and reliable. A small sample of the liquid is introduced into a U-shaped tube, which is then oscillated. The density is calculated based on the change in the oscillation frequency, which is dependent on the mass of the liquid in the tube.[5]

Boiling Point Determination

Several methods are available for determining the boiling point of an organic compound, with the choice often depending on the sample volume.

  • Simple Distillation: For larger sample volumes (≥5 mL), a simple distillation apparatus can be used. The boiling point is the highest temperature recorded on a thermometer when the bulk of the liquid is distilling under a given atmospheric pressure.

  • Capillary Method (Thiele Tube): This is a common micro method that requires only a small amount of the liquid.[7][8] A small sample tube containing the liquid and an inverted capillary tube is heated in an oil bath (often a Thiele tube for uniform heating). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and subsequently the temperature at which the liquid is drawn back into the capillary upon cooling, is recorded as the boiling point.[7][8]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of -20°C, this determination requires a cryostat or a specialized low-temperature apparatus.

  • Capillary Method: Similar to boiling point determination, a small sample is loaded into a capillary tube.[9][10] This tube is then placed in a temperature-controlled block or bath. The temperature is slowly lowered, and the range from the first appearance of crystals to the complete solidification of the liquid is recorded as the freezing/melting point range. For a pure compound, this range is typically narrow.[11]

Refractive Index Measurement

The refractive index is a fundamental physical property that is measured using a refractometer.

  • Abbe Refractometer: This classic instrument requires only a small liquid sample placed between two prisms.[12] Light is passed through the sample, and the critical angle of total internal reflection is observed as a boundary between light and dark fields. The refractive index is read directly from a calibrated scale.[12]

  • Digital Refractometers: Modern digital instruments automate the measurement of the critical angle, providing a rapid and highly accurate reading.[13] For standardization, refractive index is typically measured using the sodium D-line at a wavelength of 589 nm.[12]

Isotopic Relationship Diagram

The following diagram illustrates the logical relationship between standard N,N-Dimethylacetamide and its deuterated form, this compound, through the process of isotopic substitution.

G cluster_0 Isotopic Forms of N,N-Dimethylacetamide A N,N-Dimethylacetamide (DMAc) Formula: C4H9NO Molecular Weight: ~87.12 g/mol B This compound (DMAc-d9) Formula: C4D9NO Molecular Weight: ~96.18 g/mol A->B Isotopic Substitution (Hydrogen → Deuterium)

Isotopic relationship between DMAc and DMAc-d9.

This guide has provided a detailed overview of the key physical properties of this compound, the standard methodologies for their determination, and the fundamental isotopic relationship to its non-deuterated form. These data are critical for the effective application of this important solvent in research and development.

References

In-Depth Technical Guide: Molecular Weight of N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molecular weight of N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated isotopologue of N,N-Dimethylacetamide (DMAc). This document is intended to serve as a comprehensive resource, detailing the compound's molecular properties, the experimental methodologies used for their determination, and a visual representation of its structural relationship to the parent compound.

Core Quantitative Data

The incorporation of deuterium atoms into the N,N-Dimethylacetamide structure results in a predictable increase in its molecular weight. The following table summarizes the key molecular properties of DMAc and its various deuterated forms, providing a clear comparison.

Compound NameIsotopic LabelMolecular FormulaMolecular Weight ( g/mol )
N,N-DimethylacetamideNoneC₄H₉NO87.12[1][2][3][4]
N,N-Dimethylacetamide-d3d3C₄H₆D₃NO90.14
N,N-Dimethylacetamide-d6d6C₄H₃D₆NO93.16
This compound d9 C₄D₉NO 96.18 [5]

Theoretical vs. Experimental Molecular Weight

The molecular weight of this compound is a critical parameter, particularly in applications such as quantitative analysis using mass spectrometry, where it serves as an internal standard. The substitution of nine hydrogen atoms (atomic mass ≈ 1.008 amu) with nine deuterium atoms (atomic mass ≈ 2.014 amu) results in a significant and measurable mass shift.

The molecular formula for this compound is C₄D₉NO[5]. It is a deuterated analog of N,N-Dimethylacetamide and is often used as a solvent in NMR spectroscopy due to its isotopic purity of 99 atom % D.

Experimental Determination of Molecular Weight

The molecular weight of this compound and other small molecules is typically determined experimentally using mass spectrometry (MS). This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Workflow: Mass Spectrometry

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Sample This compound Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Introduction Sample Introduction (e.g., GC/LC) Dissolution->Introduction Ionization Ionization (e.g., ESI, EI) Introduction->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector MassSpectrum Generation of Mass Spectrum Detector->MassSpectrum PeakIdentification Identification of Molecular Ion Peak [M+H]+ MassSpectrum->PeakIdentification MW_Determination Molecular Weight Determination PeakIdentification->MW_Determination

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Detailed Experimental Protocol
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The choice of solvent depends on the ionization technique to be used.

  • Sample Introduction and Ionization : The sample solution is introduced into the mass spectrometer. For volatile compounds like DMA-d9, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, the sample can be introduced via direct infusion or Liquid Chromatography (LC) into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺.

  • Mass Analysis : The generated ions are then guided into the mass analyzer. The analyzer, which can be a time-of-flight (TOF), quadrupole, or ion trap, separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers are capable of providing highly accurate mass measurements, often to within a few parts per million (ppm).

  • Detection and Data Analysis : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound (MW = 96.18 g/mol ), the protonated molecular ion [M+H]⁺ would be expected to appear at an m/z of approximately 97.19. The precise mass is then determined from the spectrum. Calibration of the mass spectrometer using a known standard is crucial for obtaining an accurate mass measurement.

Structural Relationship and Isotopic Labeling

The structural difference between N,N-Dimethylacetamide and its deuterated isotopologue is the substitution of hydrogen atoms with deuterium atoms. This substitution is visually represented in the following diagram.

cluster_DMAc N,N-Dimethylacetamide (C₄H₉NO) cluster_DMAd9 This compound (C₄D₉NO) DMAc_Struct Structure: CH₃CON(CH₃)₂ DMAd9_Struct Structure: CD₃CON(CD₃)₂ DMAc_Struct->DMAd9_Struct Isotopic Substitution (H → D) DMAc_MW MW: 87.12 g/mol DMAd9_MW MW: 96.18 g/mol

Caption: Isotopic Relationship between DMAc and DMA-d9.

References

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CAS: 16727-10-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. Its primary application lies in its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of protons with deuterium atoms minimizes solvent interference in ¹H NMR spectra.[1][2] Furthermore, its distinct mass-to-charge ratio makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies within the drug development process.[3] This guide provides a comprehensive overview of the technical data, experimental applications, and relevant biological interactions of this compound.

Core Technical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 16727-10-9--INVALID-LINK--
Molecular Formula C₄D₉NO--INVALID-LINK--
Molecular Weight 96.18 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Density 1.033 g/mL at 25 °C--INVALID-LINK--
Boiling Point 164-166 °C--INVALID-LINK--
Melting Point -20 °C--INVALID-LINK--
Flash Point 70 °C (158 °F)--INVALID-LINK--
Refractive Index n20/D 1.438--INVALID-LINK--
Isotopic Purity ≥99 atom % D--INVALID-LINK--
Solubility Miscible with water--INVALID-LINK--
Safety Information
Hazard StatementGHS PictogramPrecautionary Statement
H312: Harmful in contact with skinGHS07, GHS08P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H332: Harmful if inhaledP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationP304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
H360D: May damage the unborn childP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from Sigma-Aldrich safety data sheets.

Experimental Protocols and Applications

This compound is a critical component in various analytical techniques, primarily for its ability to provide a "silent" background in proton-based analysis and a stable reference in mass-based quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, DMA-d9 is extensively used to dissolve analytes for ¹H NMR spectroscopy, preventing the large solvent signal from obscuring the signals of the substance being analyzed.

General Protocol for Sample Preparation:

  • Sample Weighing: Accurately weigh 1-20 mg of the sample into a clean, dry vial. The exact amount will depend on the molecular weight of the analyte and the desired concentration.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Internal Standard (Optional): If a chemical shift reference is required, a small amount of tetramethylsilane (TMS) can be added. For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Experimental Workflow for Quantitative NMR (qNMR):

Quantitative NMR (qNMR) experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, this compound serves as an excellent internal standard due to its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample extraction and ionization, while its different mass prevents interference with the analyte's signal.[3]

General Protocol for Use as an Internal Standard:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Spiking: Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • LC-MS Analysis: Inject the extracted sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte and internal standard from other matrix components. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both the analyte and this compound.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this to a calibration curve.

Workflow for Bioanalytical Method Validation using a Deuterated Internal Standard:

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, SPE) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (Analyte and IS m/z) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration

Bioanalytical workflow using a deuterated internal standard.

Biological Interactions and Signaling Pathways

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, DMAc, has been shown to possess biological activity. Notably, DMAc has been identified as a low-affinity ligand for bromodomains.[4][5] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.

The interaction of DMAc with bromodomains can lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] This pathway is a central regulator of inflammation. By binding to bromodomains, DMAc can interfere with the assembly of transcriptional complexes that are dependent on these interactions, ultimately leading to a downstream anti-inflammatory effect. This has been observed in the inhibition of osteoclastogenesis and inflammation.[4]

Proposed Signaling Pathway of N,N-Dimethylacetamide (DMAc):

DMAc_Pathway cluster_nucleus Nucleus DMAc N,N-Dimethylacetamide (DMAc) BRD Bromodomain-containing Proteins (e.g., BRD4) DMAc->BRD Binds to and inhibits NFkB_complex NF-κB Complex (p65/p50) BRD->NFkB_complex Promotes assembly of transcriptional machinery AcK Acetylated Lysine Residues on Histones Transcription Gene Transcription NFkB_complex->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Inflammatory_Genes Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Proposed mechanism of DMAc's anti-inflammatory action.

Conclusion

This compound is an indispensable tool for researchers and scientists in various fields, particularly in analytical chemistry and drug development. Its utility as a non-interfering solvent in NMR and a reliable internal standard in LC-MS is well-established. Furthermore, the emerging understanding of the biological activity of its non-deuterated form as a bromodomain inhibitor opens new avenues for its application and consideration in preclinical and clinical studies. This guide provides the foundational technical knowledge for the effective and safe use of this compound in a research setting.

References

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CD3CON(CD3)2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated solvent essential for high-precision analytical chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrates key structural and procedural information through diagrams.

Core Properties and Specifications

This compound, the perdeuterated analog of N,N-Dimethylacetamide, is a polar aprotic solvent widely utilized in research and development.[1] Its key advantage lies in the substitution of hydrogen atoms with deuterium, which minimizes solvent-derived signals in ¹H NMR spectroscopy, thereby enhancing spectral clarity and allowing for the unambiguous analysis of an analyte's proton signals.[2]

Physical and Chemical Data

The fundamental properties of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueReferences
Chemical Formula C₄D₉NO[2]
Linear Formula CD₃CON(CD₃)₂
Molecular Weight 96.18 g/mol [3]
CAS Number 16727-10-9[2]
Physical State Colorless Liquid[2][4]
Isotopic Purity ≥99 atom % D[2]
Melting Point -20 °C[5]
Boiling Point 164-166 °C
Density 1.033 g/mL at 25 °C
Refractive Index (n20/D) 1.438
Chemical Identifiers

For unambiguous identification and data retrieval, the following chemical identifiers are provided.

Identifier TypeValueReferences
InChI Key FXHOOIRPVKKKFG-GQALSZNTSA-N[2]
SMILES O=C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]
MDL Number MFCD00066061
PubChem CID 22789542[4][6]

Primary Applications in Research

The primary application of DMA-d9 is as a solvent in NMR spectroscopy, where it provides a clear background for analyzing dissolved analytes.[2] It is also valuable as a deuterated internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, where its chemical similarity to the analyte and different mass-to-charge ratio allow for distinct detection.[2]

Experimental Protocol: NMR Sample Preparation

The following is a detailed methodology for preparing an analytical sample for NMR spectroscopy using this compound. Proper sample preparation is critical to obtaining high-quality, high-resolution NMR spectra.[7]

Objective: To prepare a homogeneous, particulate-free solution of an analyte in DMA-d9 suitable for NMR analysis.

Materials:

  • Analyte (solid or liquid)

  • This compound (≥99 atom % D)

  • High-quality 5 mm NMR tube and cap

  • Volumetric glassware or calibrated micropipette

  • Small vial for dissolving

  • Pasteur pipette

  • Filtration medium (e.g., a small plug of cotton or glass wool)[8]

  • Vortex mixer (optional)

Procedure:

  • Determine Sample Quantity:

    • For solid samples: Weigh approximately 5-25 mg of the analyte directly into a clean, dry vial.[8] The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

    • For liquid samples: Use approximately one drop of the liquid analyte.[9]

  • Solvent Addition:

    • Add approximately 0.6–0.7 mL of this compound to the vial containing the analyte.[7][10] This volume is optimal for most standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's RF coil.[9]

  • Dissolution:

    • Gently swirl or vortex the vial to completely dissolve the analyte in the solvent. Ensure no visible solid particles remain.

  • Filtration and Transfer:

    • To remove any particulate matter which can degrade spectral resolution, filter the solution directly into the NMR tube.[8]

    • Prepare a filter by tightly packing a small plug of cotton or glass wool into the constriction of a Pasteur pipette.[8]

    • Carefully draw the analyte solution into the pipette and gently transfer the filtered solution into the NMR tube, avoiding the introduction of air bubbles.

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[10]

    • Label the NMR tube clearly near the top using a permanent marker. Do not use paper labels or tape, as they can affect the tube's position in the spectrometer.[10]

    • The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its use in NMR sample preparation.

Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_filter Purification cluster_analysis Analysis weigh 1. Weigh Analyte (5-25 mg) add_solvent 2. Add DMA-d9 (~0.7 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Swirl) add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap 5. Cap & Label Tube filter->cap acquire 6. Acquire NMR Spectrum cap->acquire

Experimental workflow for NMR sample preparation.

References

An In-depth Technical Guide to N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide-d9 (DMAc-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent.[1] In DMAc-d9, all nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts specific properties that make it an invaluable tool in various scientific disciplines, particularly in analytical and pharmaceutical research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and its emerging role in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of deuterium. This subtle change is critical for its applications in isotopic labeling studies.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Chemical Name 2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide
Synonyms DMAc-d9, Perdeuterated N,N-Dimethylacetamide
CAS Number 16727-10-9
Molecular Formula C₄D₉NO
Molecular Weight 96.18 g/mol
Isotopic Purity Typically ≥99 atom % D

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless liquid
Boiling Point 164-166 °C
Melting Point -20 °C
Density 1.033 g/mL at 25 °C
Refractive Index (n20/D) 1.438

Synthesis of this compound

The synthesis of this compound typically involves the reaction of deuterated precursors to ensure high levels of isotopic enrichment. A common and efficient method is the acylation of a deuterated amine with a deuterated acetylating agent.[1]

A plausible synthetic route involves the reaction of dimethylamine-d6 with acetyl-d3 chloride.[1] This reaction is analogous to the standard synthesis of amides from acyl chlorides and amines.

Synthesis_Pathway Dimethylamine-d6 Dimethylamine-d6 Reaction Acylation Dimethylamine-d6->Reaction Acetyl-d3_chloride Acetyl-d3 chloride Acetyl-d3_chloride->Reaction DMAc-d9 This compound Reaction->DMAc-d9 HCl HCl Reaction->HCl

Figure 1: Plausible synthesis pathway for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of DMAc-d9 is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents interference with the signals from the analyte, leading to cleaner and more easily interpretable ¹H NMR spectra.[1]

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer. The deuterium signal from DMAc-d9 is used by the instrument to lock the magnetic field frequency, ensuring spectral stability.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh_Sample Weigh Analyte Add_Solvent Add DMAc-d9 Weigh_Sample->Add_Solvent Dissolve Dissolve Sample Add_Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert_Sample Insert into Spectrometer Filter->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_Data Acquire Spectrum Lock_Shim->Acquire_Data Process_Data Process and Analyze Data Acquire_Data->Process_Data

Figure 2: General workflow for ¹H NMR analysis using DMAc-d9.
Mass Spectrometry (MS)

In mass spectrometry, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMAc-d9 serve as excellent internal standards.[2] An ideal internal standard co-elutes with the analyte of interest but has a different mass-to-charge ratio (m/z), allowing for its distinct detection.[2] This helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[2]

Experimental Protocol: Use of DMAc-d9 as an Internal Standard in LC-MS

This protocol is based on a method for the quantification of N,N-Dimethylacetamide (DMA) and its metabolite in human plasma.

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte (DMA) and the internal standard (DMAc-d9) in an appropriate solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls: Serially dilute the analyte stock solution to prepare calibration standards at various concentrations. Spike a fixed concentration of the DMAc-d9 internal standard into each calibration standard and quality control sample.

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Perform chromatographic separation on a suitable column (e.g., C18).

    • Detect the analyte and the internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode. The distinct m/z values of DMA and DMAc-d9 allow for their simultaneous monitoring.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Spike_IS Spike Plasma with DMAc-d9 Precipitate Protein Precipitation Spike_IS->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification using Peak Area Ratio Detect->Quantify

Figure 3: Workflow for quantitative LC-MS analysis using DMAc-d9 as an internal standard.
Drug Development and Pharmacokinetic Studies

Deuteration of drug molecules is an emerging strategy in drug development to improve their pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down the rate of metabolic breakdown, a phenomenon known as the "kinetic isotope effect." This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic metabolism.

While DMAc-d9 itself is not a therapeutic agent, its use in the synthesis of deuterated drug candidates is significant. By incorporating deuterium at metabolically labile positions, drug developers can potentially:

  • Increase the drug's half-life.

  • Reduce the formation of toxic metabolites.

  • Lower the required dose and dosing frequency.

  • Improve the overall safety and efficacy profile of the drug.

KIE_Concept Drug_H Drug with C-H bond Metabolism Enzymatic Metabolism Drug_H->Metabolism Drug_D Deuterated Drug with C-D bond Drug_D->Metabolism Metabolite_H Metabolite (Faster formation) Metabolism->Metabolite_H Metabolite_D Metabolite (Slower formation) Metabolism->Metabolite_D Effect Kinetic Isotope Effect: Slower metabolism leads to improved pharmacokinetic profile

Figure 4: The kinetic isotope effect in drug metabolism.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 3: GHS Hazard Information for this compound

Hazard ClassCategory
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Serious Eye Damage/Eye Irritation2
Reproductive Toxicity1B

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Skin and Body Protection: Laboratory coat.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in various fields. Its primary role as a non-interfering solvent in NMR spectroscopy and as a reliable internal standard in mass spectrometry has been well-established. Furthermore, its application in the synthesis of deuterated compounds for drug development highlights its growing importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and applications, coupled with safe handling practices, will enable researchers to fully leverage the benefits of this valuable isotopic compound.

References

An In-Depth Technical Guide to the Safety of N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMAC-d9) is the deuterated form of N,N-Dimethylacetamide, a versatile polar aprotic solvent.[1] It is frequently utilized in nuclear magnetic resonance (NMR) spectroscopy and as a stable isotope tracer in various research and development applications.[2] Given its prevalence in laboratory settings, a thorough understanding of its safety profile is paramount for ensuring the well-being of personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.

Chemical Identification and Physical Properties

Precise identification and knowledge of physical characteristics are foundational to the safe handling of any chemical substance. DMAC-d9 is a colorless, water-miscible, high-boiling liquid.[2][3]

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide[4]
CAS Number 116057-81-9[5][6][7]; 16727-10-9[8][9]
Molecular Formula C₄D₉NO[1][10]
Linear Formula CD₃CON(CD₃)₂[2][9]
Molecular Weight 96.18 g/mol [4][9]
Synonyms DMA-d9, Acetic Acid Dimethylamide-d9[9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless liquid[2][3]
Melting Point -20 °C[2][3]
Boiling Point 164-166 °C
Density 1.033 g/mL at 25 °C
Flash Point 70 °C (158 °F)[2]
Refractive Index n20/D 1.438[2]
Solubility Miscible with water[2]
Vapor Properties Vapors are heavier than air and may form explosive mixtures[5][11]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary concerns are its combustibility, acute toxicity upon dermal contact or inhalation, serious eye irritation, and potential for reproductive harm.[4][5][10]

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid[5][11]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[5][6][10]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[5][6][10]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation[5][6][10]
Reproductive Toxicity 1BH360D: May damage the unborn child[5][6][10]
Carcinogenicity 2H351: Suspected of causing cancer[11]

Toxicological Profile

The toxicological effects of DMAC-d9 are significant, with reproductive toxicity being a primary concern.[5][10] It is readily absorbed through the skin and via inhalation.[12] Chronic exposure to its non-deuterated analogue has been associated with hepatotoxicity.[3]

Table 4: Acute Toxicity Information

Exposure RouteHazard LevelNotes
Dermal Harmful[5][10]The dermal LD50 for the non-deuterated form in rabbits is 2100-3600 mg/kg.[13] Can be absorbed through the skin from the gaseous phase.[12]
Inhalation Harmful[5][10]Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]
Oral Low Acute ToxicityThe oral LD50 for the non-deuterated form in rats ranges from 3000 to 6000 mg/kg.[13]
Eye Contact Serious Irritant[5][10]Causes serious eye irritation upon contact.[5][10]

Experimental Protocols and Procedures

Safe laboratory practice necessitates established protocols for both routine handling and emergency situations.

Protocol 1: Standard Handling and Personal Protective Equipment (PPE) Workflow

This protocol outlines the necessary engineering controls and PPE for minimizing exposure during routine laboratory operations.

  • Engineering Controls Assessment : Before handling, ensure work is performed in a well-ventilated area, preferably within a chemical fume hood.[5][14] Confirm that safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE) Selection : Adhere to the workflow illustrated in the diagram below.

  • Glove Selection and Inspection : Use chemically resistant gloves tested according to EN 374 standards.[6] Before use, inspect gloves for any signs of degradation or perforation.[14]

  • Hygiene Practices : Wash hands thoroughly after handling the substance.[5] Do not eat, drink, or smoke in work areas.[6] Contaminated clothing should be removed and washed before reuse.[7]

PPE_Workflow cluster_main PPE Workflow for Handling this compound cluster_ppe Required PPE start Assess Task & Potential Exposure eng_controls Implement Engineering Controls (e.g., Fume Hood, General Ventilation) start->eng_controls ppe Select Personal Protective Equipment (PPE) eng_controls->ppe eye_face Eye/Face Protection (Goggles/Face Shield - EN 166) ppe->eye_face Mandatory skin Skin Protection (Chemically Resistant Gloves & Lab Coat) ppe->skin Mandatory respiratory Respiratory Protection (If ventilation is inadequate) ppe->respiratory As Needed

Caption: Workflow for selecting appropriate personal protective equipment (PPE).

Protocol 2: Accidental Spill Response

This protocol provides a systematic approach to managing an accidental release of this compound.

  • Immediate Actions : Evacuate non-essential personnel from the affected area.[14] Remove all sources of ignition (open flames, sparks, hot surfaces).[14]

  • Ensure Responder Safety : Don appropriate PPE, including respiratory protection, before entering the spill area.[14]

  • Ventilation : Ensure the area is adequately ventilated to disperse vapors.[5]

  • Containment : Prevent the spill from spreading or entering drains by using an inert, absorbent material such as sand, diatomite, or a universal binder.[5][14]

  • Collection and Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[5][11]

  • Final Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of the contaminated waste and materials in accordance with local, regional, and national regulations.[7]

Spill_Response spill Spill Detected safety Ensure Personal Safety (Don Full PPE) spill->safety ignition Eliminate Ignition Sources safety->ignition ventilate Ventilate Area ignition->ventilate contain Contain Spill (Use Absorbent Material) ventilate->contain collect Collect & Place in Sealed Container contain->collect dispose Dispose of Waste (Follow Regulations) collect->dispose

Caption: Logical workflow for responding to an accidental spill.

Storage and Emergency Procedures

Proper storage is critical for maintaining chemical stability and safety. Emergency preparedness ensures a rapid and effective response to unforeseen incidents.

Handling and Storage
  • Handling : Always work in a well-ventilated area and use equipment designed to prevent static discharge.[11] Ground and bond containers during transfer.[5] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[8][14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The substance should be stored locked up and protected from sunlight and sources of ignition.[7][11] For long-term storage of solutions, temperatures of -20°C or -80°C may be required to maintain stability.[1]

First Aid and Fire-Fighting

Table 5: First Aid Measures by Exposure Route

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical advice if irritation persists or if you feel unwell.[6][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7]
Ingestion Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person and seek immediate medical advice.[6][14]

Table 6: Fire-Fighting Guidance

AspectRecommendation
Suitable Extinguishing Media Use carbon dioxide (CO₂), dry chemical powder, or foam.[7]
Unsuitable Extinguishing Media Avoid using a direct water jet, as it may spread the fire.
Hazardous Combustion Products Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]
Protective Equipment for Firefighters Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

References

An In-depth Technical Guide to the Solubility of N,N-Dimethylacetamide-d9 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the solubility characteristics of the deuterated solvent N,N-Dimethylacetamide-d9 (DMA-d9). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated solvents in their work. This document outlines the solvent's miscibility in a range of common laboratory solvents, presents typical experimental protocols for solubility determination, and includes a workflow diagram for solvent selection.

Due to the high degree of similarity in physical properties between deuterated compounds and their non-deuterated counterparts, the solubility data for N,N-Dimethylacetamide is presented here as a reliable proxy for this compound. The isotopic labeling with deuterium does not significantly alter the solvent's polarity or intermolecular forces, resulting in nearly identical solubility behavior.

Solubility Data

N,N-Dimethylacetamide is a highly versatile and polar aprotic solvent. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it a valuable solvent in many applications. Generally, it exhibits high miscibility with most common organic solvents, with the notable exception of aliphatic hydrocarbons, in which its solubility is limited.

The solubility and miscibility of N,N-Dimethylacetamide in various solvents are summarized in the table below.

Solvent ClassSolvent NameChemical FormulaSolubility/Miscibility
Protic Solvents WaterH₂OMiscible
MethanolCH₃OHMiscible
EthanolC₂H₅OHMiscible
IsopropanolC₃H₇OHMiscible
Ketones AcetoneC₃H₆OMiscible
Methyl Ethyl KetoneC₄H₈OMiscible
Esters Ethyl AcetateC₄H₈O₂Miscible
Ethers Diethyl EtherC₄H₁₀OMiscible
Tetrahydrofuran (THF)C₄H₈OMiscible
Halogenated Solvents Dichloromethane (DCM)CH₂Cl₂Miscible
ChloroformCHCl₃Miscible
Aromatic Hydrocarbons BenzeneC₆H₆Miscible
TolueneC₇H₈Miscible
Aliphatic Hydrocarbons HexanesC₆H₁₄Sparingly Soluble/Immiscible
CyclohexaneC₆H₁₂Sparingly Soluble/Immiscible
Other Solvents Dimethyl Sulfoxide (DMSO)C₂H₆OSMiscible
AcetonitrileC₂H₃NMiscible
Carbon DisulfideCS₂Miscible

Experimental Protocols for Solubility Determination

The determination of solubility can range from simple qualitative assessments to precise quantitative measurements. Below are detailed protocols for common laboratory methods.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is a rapid and straightforward approach to determine if two liquids are miscible at a given ratio.

Objective: To qualitatively assess the miscibility of this compound with a test solvent.

Materials:

  • This compound

  • Test solvent (e.g., water, ethanol, hexane)

  • Two clean, dry test tubes or small vials with caps

  • Pipettes or graduated cylinders

Procedure:

  • Label two test tubes. In the first test tube, add approximately 1 mL of this compound.

  • To the same test tube, add 1 mL of the test solvent.

  • Cap the test tube and vortex or invert it gently for 30 seconds to ensure thorough mixing.

  • Allow the mixture to stand for 2-5 minutes.

  • Observe the solution against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, homogeneous phase.

    • Immiscible: Two distinct layers will form. .

    • Partially Miscible/Sparingly Soluble: The solution may appear cloudy, or a second layer may form after a longer period.

  • Repeat the experiment in the second test tube by reversing the order of addition (add 1 mL of the test solvent first, then 1 mL of DMA-d9) to confirm the observation.

Method 2: Saturation and Gravimetric Analysis (Quantitative)

This method provides a quantitative measure of solubility (e.g., in g/100 mL) for compounds that are not fully miscible.

Objective: To determine the precise solubility of a solute in a solvent at a specific temperature.

Materials:

  • Analyte (solute)

  • Solvent of interest

  • A temperature-controlled environment (e.g., water bath, incubator)

  • A calibrated analytical balance

  • A filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Vials with sealed caps

  • A magnetic stirrer and stir bars

Procedure:

  • Create a supersaturated solution by adding an excess amount of the solute to a known volume or mass of the solvent in a sealed vial.

  • Place the vial in a temperature-controlled water bath set to the desired experimental temperature.

  • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, stop the stirring and allow the undissolved solute to settle.

  • Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe. To avoid temperature changes that could affect solubility, this step should be performed quickly.

  • Filter the supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

  • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

  • Evaporate the solvent from the vial under controlled conditions (e.g., using a vacuum oven or a gentle stream of nitrogen).

  • Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solute.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system based on the miscibility of this compound.

G start Start: Select Test Solvent mix Mix 1:1 ratio of DMA-d9 and Test Solvent start->mix observe Observe Mixture mix->observe miscible Result: Single Homogeneous Phase observe->miscible Is it a single phase? Yes immiscible Result: Two Distinct Phases observe->immiscible No use_system System is Miscible: Suitable for Single-Phase Applications miscible->use_system use_biphasic System is Immiscible: Suitable for Biphasic Applications (e.g., Extractions) immiscible->use_biphasic end_miscible End use_system->end_miscible end_immiscible End use_biphasic->end_immiscible

Caption: Workflow for determining solvent miscibility.

N,N-Dimethylacetamide-d9: A Technical Guide to Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent.[1] In DMA-d9, the nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in a variety of scientific applications, from routine Nuclear Magnetic Resonance (NMR) spectroscopy to advanced drug metabolism studies.[1][2] The utility of DMA-d9 is fundamentally dependent on its isotopic purity and enrichment, as these parameters directly influence the accuracy and reliability of experimental results.

This guide provides an in-depth overview of the technical specifications, analytical methodologies for purity determination, and key applications of this compound.

Quantitative Data: Specifications and Purity

The quality of this compound is defined by its isotopic and chemical purity. Isotopic purity refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions, while chemical purity indicates the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities.

Below is a summary of typical specifications for commercially available this compound.

ParameterTypical SpecificationDescription
Isotopic Purity ≥99 atom % DThe percentage of deuterium atoms at the nine specified positions.[2]
Chemical Purity ≥98-99%The overall purity of the compound as determined by techniques like chromatography.[3][4]
Molecular Formula C₄D₉NO or CD₃CON(CD₃)₂Represents the chemical structure with deuterium (D) isotopes.[1][3]
Molecular Weight ~96.18 g/mol The mass of the deuterated molecule.[3]
CAS Number 16727-10-9The unique registry number for the deuterated compound.[3]
Mass Shift M+9The increase in mass compared to the non-deuterated analog (C₄H₉NO).

Experimental Protocols for Purity Determination

The determination of isotopic purity and enrichment is critical for validating the quality of this compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.[5] It allows for site-specific information, making it possible to identify the positions and quantities of residual protons.

Methodology:

  • Sample Preparation: A known quantity of the this compound sample is dissolved in a suitable NMR tube using a high-purity, non-interfering deuterated solvent (if dilution is necessary). For neat samples, an internal standard may be added for quantification.

  • ¹H NMR Spectrum Acquisition:

    • A high-resolution ¹H NMR spectrum is acquired.

    • The presence of any residual, non-deuterated N,N-Dimethylacetamide will result in characteristic signals. For DMAc, these appear as singlets for the acetyl methyl group and the two N-methyl groups.

    • The instrument is carefully calibrated, and the spectral window is set to encompass the expected chemical shifts.

  • Data Analysis:

    • The integral of the residual proton signals is measured.

    • This integral is compared to the integral of a known internal standard or to the signal of the ¹³C satellite peaks of the solvent.

    • The atom % D is calculated by comparing the amount of residual protons to the total number of molecules. A 99 atom % D purity indicates that, on average, 99% of the hydrogen sites on the molecule are occupied by deuterium.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing a distribution of isotopic masses (isotopologues) within a sample.[6] This allows for a direct assessment of the degree of deuteration.

Methodology:

  • Sample Preparation and Introduction: The this compound sample is diluted in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • For DMA-d9, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is analyzed. The fully deuterated molecule will have a mass 9 units higher than its non-deuterated counterpart.

  • Data Analysis:

    • The resulting mass spectrum shows a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (e.g., d₉, d₈, d₇, etc.).

    • The relative intensities of these peaks are used to calculate the isotopic distribution.[7]

    • This distribution is compared to the theoretical distribution for a given isotopic enrichment level to determine the final purity.[6]

Visualizations: Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and complex analytical processes. The following have been generated using the DOT language to adhere to the specified requirements.

Chemical Structure of this compound cluster_mol C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 C3 C N1->C3 C4 C N1->C4 D1 D C2->D1 D2 D C2->D2 D3 D C2->D3 D4 D C3->D4 D5 D C3->D5 D6 D C3->D6 D7 D C4->D7 D8 D C4->D8 D9 D C4->D9

Caption: Molecular structure of this compound.

cluster_workflow Isotopic Purity Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample NMR_Prep Sample Preparation (Dissolution/Standard Addition) Sample->NMR_Prep MS_Prep Sample Preparation (Dilution & Introduction) Sample->MS_Prep NMR_Acq ¹H NMR Spectrum Acquisition NMR_Prep->NMR_Acq NMR_Analysis Integration of Residual Proton Signals NMR_Acq->NMR_Analysis NMR_Result Calculate Atom % D NMR_Analysis->NMR_Result Report Final Purity Report NMR_Result->Report MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Analysis Analyze Isotopic Cluster Distribution MS_Acq->MS_Analysis MS_Result Determine Isotopic Enrichment MS_Analysis->MS_Result MS_Result->Report

Caption: Workflow for determining isotopic purity.

Applications in Research and Drug Development

The high isotopic purity of this compound is crucial for its primary applications.

  • NMR Spectroscopy Solvent: As a deuterated solvent, DMA-d9 is used to dissolve analytes for NMR analysis.[2][8] Its own signals are largely invisible in ¹H NMR, providing a "clean" background against which the signals of the compound of interest can be clearly observed. Any significant residual proton signals from the solvent could interfere with the analyte's spectrum.

  • Synthetic Intermediate: DMA-d9 can serve as a deuterated building block in organic synthesis to create more complex deuterium-labeled molecules.[3] The high isotopic enrichment ensures that the final product retains the desired level of deuteration.

  • Tracers in Drug Development: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS assays) during drug development.[1] Furthermore, the "deuterium kinetic isotope effect" can be leveraged to alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties, such as half-life and exposure.[1] Using highly enriched DMA-d9 as a starting material or in metabolism studies ensures that observed effects are due to the deuterium label and not isotopic impurities.[1]

  • Industrial Applications: The non-deuterated form, DMAc, is used extensively as an industrial solvent in the production of fibers, films, and pharmaceuticals.[9][10] While DMA-d9 is primarily a research chemical, its properties mirror those of DMAc, making it a suitable labeled analog for mechanistic studies in these areas.

Conclusion

This compound is a high-purity reagent indispensable for modern chemical and pharmaceutical research. Its utility is directly tied to its high isotopic enrichment (typically ≥99 atom % D), which is rigorously verified using analytical techniques such as NMR spectroscopy and mass spectrometry. For scientists and drug developers, ensuring and understanding the isotopic purity of DMA-d9 is a critical first step toward obtaining precise, reliable, and reproducible experimental data.

References

An In-depth Technical Guide to the Synthesis of Deuterated N,N-Dimethylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing deuterated N,N-Dimethylacetamide (DMAc), a valuable solvent and synthetic intermediate in pharmaceutical research and development. The incorporation of deuterium into molecules can significantly alter their metabolic profiles, making deuterated compounds like DMAc crucial for pharmacokinetic studies and as building blocks for novel therapeutics. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction to Deuterated N,N-Dimethylacetamide

N,N-Dimethylacetamide (DMAc) is a versatile, polar aprotic solvent widely used in organic synthesis.[1][2] Its deuterated isotopologues, particularly N,N-Dimethylacetamide-d9 (perdeuterated), are of significant interest in various scientific fields. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for sample analysis.[3] Furthermore, the "heavy" isotopes of hydrogen in deuterated compounds can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving the pharmacokinetic properties of drug candidates.[4]

This guide focuses on the practical synthesis of deuterated DMAc, providing researchers with the necessary information to produce these valuable compounds in a laboratory setting.

Synthetic Methodologies

The synthesis of deuterated N,N-Dimethylacetamide can be approached through several key strategies. The most common methods involve the formation of the amide bond between a deuterated amine and a deuterated acetyl source.

Acylation of Deuterated Dimethylamine with Deuterated Acetyl Chloride

A primary and efficient route to this compound involves the reaction of dimethylamine-d6 with acetyl-d3 chloride. This method directly introduces all nine deuterium atoms in a single synthetic step.

Reaction Scheme:

CD₃COCl + (CD₃)₂NH → CD₃CON(CD₃)₂ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Acylation of Deuterated Dimethylamine with Deuterated Acetic Anhydride

An alternative acylation agent is deuterated acetic anhydride. The reaction of dimethylamine-d6 with acetic anhydride-d6 also yields the desired perdeuterated product.

Reaction Scheme:

(CD₃CO)₂O + (CD₃)₂NH → CD₃CON(CD₃)₂ + CD₃COOD

This method avoids the generation of corrosive HCl gas.

Direct Amidation of Deuterated Acetic Acid with Deuterated Dimethylamine

The direct reaction between deuterated acetic acid (acetic acid-d4) and deuterated dimethylamine (dimethylamine-d6 or dimethylamine-d7) is another viable pathway.[1][5] This method often requires a coupling agent or thermal conditions to facilitate the dehydration and formation of the amide bond.

Reaction Scheme:

CD₃COOD + (CD₃)₂NH → CD₃CON(CD₃)₂ + D₂O

While conceptually straightforward, this reaction may require more forcing conditions compared to acylation with more reactive electrophiles like acetyl chloride or acetic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of deuterated N,N-Dimethylacetamide. Please note that specific yields and isotopic purities can vary depending on the exact experimental conditions and the purity of the starting materials.

Synthesis MethodStarting MaterialsTypical Yield (%)Isotopic Purity (%)Reference
Acylation with Deuterated Acetyl ChlorideDimethylamine-d6, Acetyl-d3 chloride>90>99[]
Acylation with Deuterated Acetic AnhydrideDimethylamine-d6, Acetic anhydride-d6>90>99[2]
Direct Amidation of Deuterated Acetic AcidAcetic acid-d4, Dimethylamine-d670-85>98[5]

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis via Acylation with Acetyl-d3 Chloride

This protocol describes the synthesis of this compound from dimethylamine-d6 and acetyl-d3 chloride.

Materials:

  • Dimethylamine-d6 hydrochloride

  • Acetyl-d3 chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dimethylamine-d6 hydrochloride (1.0 eq) in anhydrous diethyl ether (10 mL per gram of hydrochloride).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In the dropping funnel, prepare a solution of acetyl-d3 chloride (1.0 eq) in anhydrous diethyl ether (5 mL per gram of acetyl chloride).

  • Add the acetyl-d3 chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis via Acylation with Acetic Anhydride-d6

This protocol outlines the synthesis of this compound using acetic anhydride-d6.

Materials:

  • Dimethylamine-d6

  • Acetic anhydride-d6

  • Anhydrous dichloromethane

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dimethylamine-d6 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride-d6 (1.1 eq) dropwise to the solution over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with a saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by distillation to yield pure this compound.

Logical Workflow and Diagrams

The synthesis of deuterated N,N-Dimethylacetamide follows a logical progression from starting materials to the final purified product. The general workflow is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Deuterated Dimethylamine Deuterated Dimethylamine Amide Formation Amide Formation Deuterated Dimethylamine->Amide Formation Deuterated Acetyl Source Deuterated Acetyl Source Deuterated Acetyl Source->Amide Formation Quenching Quenching Amide Formation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Deuterated DMAc Deuterated DMAc Purification->Deuterated DMAc

Caption: General workflow for the synthesis of deuterated N,N-Dimethylacetamide.

The following diagram illustrates the specific reaction pathway for the acylation of deuterated dimethylamine.

Acylation_Pathway reagent1 Dimethylamine-d6 ((CD₃)₂NH) intermediate Tetrahedral Intermediate reagent1->intermediate reagent2 Acetyl-d3 Chloride (CD₃COCl) reagent2->intermediate product This compound (CD₃CON(CD₃)₂) intermediate->product byproduct Deuterium Chloride (DCl) intermediate->byproduct

Caption: Reaction pathway for the synthesis of this compound via acylation.

Conclusion

The synthesis of deuterated N,N-Dimethylacetamide is readily achievable in a laboratory setting through well-established amide formation reactions. The choice of synthetic route may depend on the availability of deuterated starting materials and the desired scale of the reaction. The protocols provided in this guide offer reliable methods for obtaining high-purity deuterated DMAc, a critical component in modern drug discovery and analytical chemistry. Careful execution of these procedures and appropriate purification techniques are essential for achieving high yields and isotopic enrichment.

References

A Technical Guide to N,N-Dimethylacetamide-d9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of commercial suppliers, technical specifications, and key applications of N,N-Dimethylacetamide-d9, a critical solvent in modern analytical and pharmaceutical sciences.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of this compound (DMA-d9). This deuterated solvent is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy and is increasingly utilized in various stages of drug development, from synthesis to pharmacokinetic studies. This document provides a detailed summary of commercial suppliers, their product specifications, and protocols for its principal applications.

Commercial Suppliers and Product Specifications

The selection of a suitable commercial supplier for this compound is crucial and depends on the required purity, isotopic enrichment, and available quantities. Leading suppliers in the specialty chemicals market offer various grades of DMA-d9 tailored for different research and development needs. Below is a comparative table summarizing the offerings from prominent vendors.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Chemical Purity (%)Available Quantities
Sigma-Aldrich This compound16727-10-999≥99 (CP)1 g, 5 g, 10 g
Cambridge Isotope Laboratories, Inc. N,N-Dimethylacetamide (D₉, 99%)16727-10-999≥981 g, 5 g
Alfa Aesar (Thermo Fisher Scientific) N,N-Dimethylacetamide-d{9}, 99% (Isotopic)116057-81-999991 g, 5 g
MedChemExpress This compound16727-10-9Not Specified>98100 mg, 250 mg, 500 mg, 1 g
Sisco Research Laboratories Pvt. Ltd. This compound (DMA-d9) for NMR spectroscopy116057-81-999Not Specified5 ml, 25 ml

Note: Product specifications and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DMA-d9 is essential for its effective application.

PropertyValue
Molecular Formula C₄D₉NO
Molecular Weight 96.18 g/mol
Boiling Point 164-166 °C
Melting Point -20 °C
Density 1.033 g/mL at 25 °C
Refractive Index n20/D 1.438

Key Applications in Research and Drug Development

This compound is a versatile solvent with significant applications in both academic research and the pharmaceutical industry.

NMR Spectroscopy

The primary application of DMA-d9 is as a solvent for NMR spectroscopy.[1] Its high level of deuteration minimizes solvent-proton signals in ¹H NMR spectra, which is crucial for obtaining clear and high-resolution spectra of the analyte.[1] This is particularly important when analyzing dilute samples or complex molecules with multiple proton signals.[1]

Drug Synthesis and Formulation

N,N-Dimethylacetamide is a powerful polar aprotic solvent used in the synthesis of various pharmaceuticals, including antibiotics.[1][2] The deuterated form, DMA-d9, is particularly useful in the synthesis of deuterated drug molecules, which can exhibit improved pharmacokinetic profiles.[1] Furthermore, its ability to dissolve a wide range of compounds makes it a valuable excipient in drug formulations, especially for poorly water-soluble drugs.[3]

Mass Spectrometry and Pharmacokinetic Studies

In mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS), deuterated compounds like DMA-d9 are invaluable as internal standards for quantitative analysis.[1] The distinct mass of the deuterated analog allows for accurate quantification of the non-deuterated analyte in complex biological matrices. This is a critical aspect of pharmacokinetic studies where the absorption, distribution, metabolism, and excretion (ADME) of a drug are investigated.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol for NMR Sample Preparation

Objective: To prepare a sample for high-resolution NMR analysis using this compound as the solvent.

Materials:

  • This compound

  • Analyte (solid or liquid)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Analyte Preparation:

    • For a solid sample, weigh 5-25 mg of the material for a typical ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a small, clean, and dry vial.

    • For a liquid sample, use a micropipette to transfer an appropriate amount into the vial.

  • Dissolution:

    • Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

    • Gently vortex the vial until the sample is completely dissolved. Avoid vigorous shaking to prevent contamination from the cap.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution from the vial into the NMR tube.

    • If the sample contains any particulate matter, filter it through a small plug of cotton or glass wool placed in the Pasteur pipette to prevent poor shimming and broad spectral lines.[4]

  • Final Volume Adjustment:

    • Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL, corresponding to a height of about 4-5 cm.[5]

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the tube clearly with the sample identification.

  • Instrument Insertion:

    • Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Note on Moisture Sensitivity: Deuterated solvents are hygroscopic. To minimize water contamination, all glassware should be oven-dried and cooled in a desiccator before use. Handling the solvent under an inert atmosphere (e.g., in a glove box) is recommended for sensitive samples.[6]

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

Objective: To use this compound as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by LC-MS/MS.

Materials:

  • This compound (as the internal standard, IS)

  • Target analyte

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN)

  • Formic acid

  • C18 reverse-phase HPLC column

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol or ACN).

    • Prepare a stock solution of this compound (IS) in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike known concentrations of the target analyte into the blank biological matrix to create a series of calibration standards.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 1-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program optimized for the separation of the analyte and IS.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Visual representations of experimental workflows and logical relationships can aid in understanding and implementation.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh/Measure Analyte B Dissolve in DMA-d9 A->B Add 0.6-0.7 mL C Transfer to NMR Tube B->C D Filter if Necessary C->D Particulates Present E Insert into Spectrometer C->E No Particulates D->E F Acquire Spectrum E->F G Process and Analyze Data F->G

Caption: Workflow for NMR Sample Preparation and Analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample P2 Spike with DMA-d9 (IS) P1->P2 P3 Protein Precipitation (ACN) P2->P3 P4 Centrifuge P3->P4 P5 Extract Supernatant P4->P5 P6 Evaporate and Reconstitute P5->P6 A1 Inject Sample P6->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Calculate Area Ratio D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify Analyte D3->D4

Caption: Workflow for LC-MS/MS Quantification using DMA-d9 as an Internal Standard.

Conclusion

This compound is a high-value solvent for researchers and professionals in the pharmaceutical industry. Its unique properties make it an essential tool for modern analytical techniques like NMR and LC-MS. Careful selection of a commercial supplier based on documented specifications is paramount to ensuring the quality and reliability of experimental results. The detailed protocols provided in this guide offer a practical starting point for the effective utilization of this compound in a laboratory setting. As with any chemical, adherence to appropriate safety protocols and handling procedures is essential.

References

Methodological & Application

Application Notes and Protocols for ¹H NMR Spectroscopy Using N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of N,N-Dimethylacetamide-d9 (DMA-d9) as a solvent in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. DMA-d9 is a powerful, polar aprotic solvent, particularly valuable for the analysis of compounds with poor solubility in more common NMR solvents, such as polymers and certain drug candidates.

Introduction to this compound in ¹H NMR

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid overwhelming signals from the solvent's protons, which are typically present in vast excess compared to the analyte. The deuterium (²H) nucleus resonates at a significantly different frequency from protons (¹H), rendering the solvent transparent in the ¹H NMR spectrum. This compound, the deuterated analog of N,N-Dimethylacetamide (DMA), offers excellent solvating properties for a wide range of organic compounds, making it an indispensable tool for challenging samples.

The primary reasons for using deuterated solvents like DMA-d9 in NMR include:

  • Minimizing Solvent Interference: By replacing protons with deuterium, the large solvent signal is eliminated from the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.

  • Magnetic Field Stabilization: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and improving the resolution and accuracy of the spectra.

  • Chemical Shift Referencing: The small, residual proton signals from the deuterated solvent can serve as a secondary internal reference for calibrating the chemical shift axis.

Physicochemical Properties

A comparison of the physical properties of N,N-Dimethylacetamide and its deuterated analog is presented in the table below. This data is crucial for handling, storage, and experimental design.

PropertyN,N-Dimethylacetamide (DMA)This compound (DMA-d9)
Molecular Formula C₄H₉NOC₄D₉NO
Molecular Weight 87.12 g/mol 96.18 g/mol
Boiling Point 164-166 °C164-166 °C
Melting Point -20 °C-20 °C
Density 0.94 g/mL at 25 °C1.033 g/mL at 25 °C
Refractive Index (n20/D) 1.4381.438
Isotopic Purity Not Applicable≥99 atom % D

¹H NMR Residual Peaks

Even in highly deuterated solvents, residual, incompletely deuterated solvent molecules will be present. These give rise to small peaks in the ¹H NMR spectrum. The chemical shifts of these residual peaks in this compound are important for spectral interpretation and can be used for referencing. The chemical shifts of the residual protons of N,N-Dimethylacetamide in common deuterated solvents are provided as a reference.

Deuterated SolventChemical Shift of N-CH₃ (ppm)Chemical Shift of CO-CH₃ (ppm)
CDCl₃2.92, 2.882.08
(CD₃)₂SO2.89, 2.721.98
(CD₃)₂CO2.88, 2.782.02
C₆D₆2.59, 2.111.63
CD₃CN2.83, 2.761.95
CD₃OD2.91, 2.822.05
D₂O2.97, 2.812.09

Note: The two distinct signals for the N-methyl groups are due to hindered rotation around the amide C-N bond.

Applications of this compound in ¹H NMR Spectroscopy

The primary application of DMA-d9 is as a solvent for ¹H NMR analysis of samples that are not soluble in more common deuterated solvents like chloroform-d, DMSO-d6, or acetone-d6. Its high boiling point also makes it suitable for variable temperature NMR studies.

1. Polymer Analysis: DMA is an excellent solvent for a wide variety of polymers, including polyacrylonitrile, polyimides, and polyurethanes. DMA-d9 is therefore a solvent of choice for the characterization of these polymers by ¹H NMR, allowing for the determination of:

  • Monomer composition and copolymer ratios

  • Polymer tacticity

  • End-group analysis

  • Monitoring of polymer modification reactions

2. Drug Development and Pharmaceutical Analysis: Many active pharmaceutical ingredients (APIs) and drug intermediates exhibit poor solubility in common organic solvents. DMA-d9 can be an effective solvent for these compounds, facilitating their structural elucidation and purity assessment by ¹H NMR.[1] Its use is particularly beneficial in early-stage drug discovery and development where sample solubility can be a significant hurdle.

3. Analysis of Natural Products and Complex Organic Molecules: The strong solvating power of DMA-d9 can be advantageous for the analysis of complex natural products and other organic molecules that are difficult to dissolve. This allows for the acquisition of high-quality ¹H NMR spectra for detailed structural analysis.

Experimental Protocols

The following section provides a detailed protocol for the preparation of a sample for ¹H NMR spectroscopy using this compound.

Materials and Equipment
  • This compound (≥99 atom % D)

  • High-quality 5 mm NMR tubes and caps

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Pasteur pipettes and bulbs

  • Glass wool or syringe filter

  • Fume hood

Protocol for ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for a standard ¹H NMR spectrum. For less sensitive nuclei like ¹³C, a higher concentration (50-100 mg) may be required. The weighing should be done in a clean, dry vial.

  • Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of this compound to the vial containing the sample.

  • Dissolution: Securely cap the vial and vortex it until the sample is completely dissolved. Gentle heating may be applied if the sample is slow to dissolve, but care should be taken due to the solvent's combustible nature.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into a clean, dry NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Sample Transfer: Carefully transfer the filtered solution into the NMR tube. The final volume in the tube should be between 0.6 and 0.7 mL, corresponding to a height of about 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMA-d9.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

    • Acquire the ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak of DMA-d9 or an internal standard (e.g., TMS).

Visualizing the Workflow

The following diagrams illustrate the key logical relationships and the experimental workflow described in this document.

Advantages_of_Deuterated_Solvents cluster_NMR_Spectroscopy ¹H NMR Spectroscopy cluster_Outcome Spectral Outcome Analyte Analyte Protons Overlapping_Signals Overlapping Signals (Poor Resolution) Analyte->Overlapping_Signals Clear_Spectrum Clear Analyte Spectrum (High Resolution) Analyte->Clear_Spectrum Solvent Protonated Solvent Solvent->Overlapping_Signals Signal Swamping Deuterated_Solvent Deuterated Solvent (DMA-d9) Deuterated_Solvent->Clear_Spectrum No Interference

Caption: Rationale for using a deuterated solvent in ¹H NMR.

NMR_Sample_Preparation_Workflow start Start weigh_sample 1. Weigh Sample (5-25 mg) start->weigh_sample add_solvent 2. Add DMA-d9 (0.6-0.7 mL) weigh_sample->add_solvent dissolve 3. Dissolve Sample (Vortex/Gentle Heat) add_solvent->dissolve filter 4. Filter Solution (Remove Particulates) dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer cap_label 6. Cap and Label transfer->cap_label acquire 7. Acquire Spectrum cap_label->acquire end End acquire->end

Caption: Experimental workflow for ¹H NMR sample preparation.

References

Application Notes and Protocols for LC-MS/MS Analysis Using N,N-Dimethylacetamide-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide (DMA) is a widely used organic solvent in various industrial and pharmaceutical applications.[1] Its use as a solvent in drug formulations, such as intravenous busulfan preparations, necessitates the monitoring of its levels and those of its metabolites in biological matrices to ensure patient safety and assess exposure.[1] This document provides detailed application notes and protocols for the quantitative analysis of N,N-Dimethylacetamide and its primary metabolites in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N,N-Dimethylacetamide-d9 (DMA-d9) as an internal standard.

DMA-d9 is the ideal internal standard for this analysis due to its chemical and physical properties being highly similar to the analyte of interest, with the key difference of a higher mass-to-charge ratio (m/z) allowing for clear distinction by the mass spectrometer.[2] The use of a stable isotope-labeled internal standard like DMA-d9 is a well-established method to improve the accuracy, precision, and reproducibility of quantitative LC-MS/MS assays by correcting for variations in sample preparation, injection volume, and matrix effects.[3]

Metabolic Pathway of N,N-Dimethylacetamide

N,N-Dimethylacetamide is metabolized in the liver, primarily through a stepwise demethylation process mediated by the cytochrome P450 enzyme system, with CYP2E1 being a key enzyme involved.[2][4] The primary metabolite is N-monomethylacetamide (MMA), which can be further metabolized to acetamide.[5] Other metabolites, such as N-hydroxymethyl-N-methylacetamide (DMAC-OH) and S-(acetamidomethyl) mercapturic acid (AMMA), have also been identified in urine.[6][7] Understanding this metabolic pathway is crucial for the comprehensive assessment of DMA exposure and its potential toxicity.

metabolic_pathway DMA N,N-Dimethylacetamide (DMA) MMA N-monomethylacetamide (MMA) DMA->MMA Demethylation DMACOH N-hydroxymethyl-N-methylacetamide (DMAC-OH) DMA->DMACOH Hydroxylation AMMA S-(acetamidomethyl) mercapturic acid (AMMA) DMA->AMMA Conjugation Acetamide Acetamide MMA->Acetamide Demethylation CYP2E1 CYP2E1 CYP2E1->DMA experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (DMA-d9) Sample->Add_IS Extraction Protein Precipitation / Dilution Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

References

Application Notes and Protocols: N,N-Dimethylacetamide-d9 in Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethylacetamide-d9 (DMA-d9) in the synthesis and purification of peptides. This document offers detailed protocols, comparative data on solvent performance, and visualizations of key workflows to guide researchers in leveraging the properties of this deuterated solvent.

Introduction to N,N-Dimethylacetamide in Peptide Synthesis

N,N-Dimethylacetamide (DMA or DMAc) is a polar aprotic solvent that serves as a viable alternative to more commonly used solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) in solid-phase peptide synthesis (SPPS).[1][2] The choice of solvent is critical in SPPS as it affects the swelling of the resin support, the solubility of amino acids and reagents, and the efficiency of coupling and deprotection steps.[1] DMA is recognized for its high polarity and ability to solvate growing peptide chains, which can be particularly advantageous in preventing aggregation for difficult sequences.

This compound: Properties and Primary Applications

This compound (DMA-d9) is the deuterated isotopologue of DMA. While its physical and chemical properties are nearly identical to the non-deuterated form, its primary application in the context of peptide science is as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6] The absence of protons in DMA-d9 prevents interference from the solvent signal in ¹H NMR spectra, allowing for clear observation of the peptide's proton signals for structural elucidation and conformational analysis.

While less common, DMA-d9 can also be employed as a direct substitute for DMA in peptide synthesis. This is particularly relevant when the synthesized peptide is intended for NMR studies, as it eliminates the need for solvent exchange before analysis.

Quantitative Data: Comparison of Solvents in Solid-Phase Peptide Synthesis

The selection of a solvent for SPPS can significantly impact the yield and purity of the final peptide product. The following table summarizes a comparison of common solvents used in SPPS, including DMA. While specific data for DMA-d9 is not extensively published, its performance is expected to be comparable to that of DMA.

SolventResin Swelling (Polystyrene)Amino Acid SolubilityRelative Coupling EfficiencyNotes
N,N-Dimethylformamide (DMF) ExcellentHighHighMost common SPPS solvent; can decompose to form dimethylamine.[1]
N-Methyl-2-pyrrolidone (NMP) ExcellentHighVery HighConsidered a very efficient solvent but has some environmental and safety concerns.[1]
N,N-Dimethylacetamide (DMA) GoodHighHighA good alternative to DMF with a higher boiling point.[2]
Dichloromethane (DCM) GoodModerateModerateOften used in Boc-chemistry; less effective for solvating larger peptides.[1]
2-Methyltetrahydrofuran (2-MeTHF) ModerateModerateModerateA "greener" alternative, but may require optimization for deprotection and coupling steps.[2][7]

This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis cycle using DMA-d9 as the primary solvent.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (DMA-d9), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HCTU, or DIC/Oxyma)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMA-d9

  • Washing solvent: DMA-d9

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMA-d9 for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the 20% piperidine in DMA-d9 solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 5-10 minutes.

    • Wash the resin thoroughly with DMA-d9 (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMA-d9.

    • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test is observed.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMA-d9 (5-7 times).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure for the purification of a crude peptide using RP-HPLC. While not a common mobile phase component, DMA-d9 could theoretically be used in specific applications, though this would require significant method development. The standard protocol using acetonitrile is provided.

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A. If solubility is an issue, a minimal amount of a stronger solvent like acetonitrile or DMA-d9 can be used, followed by dilution with Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) at a constant flow rate.

  • Sample Injection: Inject the dissolved peptide sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 nm and 280 nm).

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

SPPS_Workflow start Start: Resin swell Resin Swelling (DMA-d9) start->swell deprotect Fmoc Deprotection (20% Piperidine in DMA-d9) swell->deprotect wash1 Wash (DMA-d9) deprotect->wash1 couple Amino Acid Coupling (Activated AA in DMA-d9) wash1->couple wash2 Wash (DMA-d9) couple->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin & Side-Chain Deprotection final_deprotect->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate end_product Crude Peptide precipitate->end_product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Purification_Workflow start Crude Peptide dissolve Dissolve in Mobile Phase A start->dissolve inject Inject onto RP-HPLC Column dissolve->inject elute Gradient Elution (Increasing Acetonitrile) inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end_product Purified Peptide lyophilize->end_product

Caption: Workflow for Peptide Purification by RP-HPLC.

References

N,N-Dimethylacetamide-d9 as a Solvent for Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N,N-Dimethylacetamide-d9 (DMAc-d9) as a solvent in polymer chemistry. DMAc-d9 is a powerful, polar aprotic solvent capable of dissolving a wide range of polymers, making it an invaluable tool for various characterization techniques.[1][2][3] Its deuterated nature makes it particularly well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy, as it eliminates the solvent proton signals from the spectra, allowing for clear observation of the polymer's signals.[4]

Overview of this compound in Polymer Chemistry

N,N-Dimethylacetamide (DMAc) is a versatile solvent widely used in the polymer industry for applications such as fiber spinning and film casting due to its excellent dissolving power for a variety of polymers, including polyacrylonitrile, polyamides, polyimides, and cellulose derivatives.[1] The deuterated analogue, this compound (DMAc-d9), offers the same solvency characteristics with the added benefit of being NMR-silent in ¹H NMR spectroscopy. This makes it an ideal solvent for detailed structural elucidation and characterization of polymers.

Key Advantages of DMAc-d9 in Polymer Analysis:

  • Excellent Solubility: Dissolves a broad range of polar and non-polar polymers.

  • High Boiling Point: Its high boiling point (165-166 °C) allows for experiments to be conducted at elevated temperatures, which can be necessary for dissolving certain polymers.[2]

  • NMR Transparency: The deuterium labeling eliminates interfering solvent signals in ¹H NMR spectra, enabling clear and unambiguous analysis of the polymer's proton signals.[4]

Applications in Polymer Characterization

DMAc-d9 is a valuable solvent for a suite of polymer characterization techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining polymer microstructure, tacticity, monomer composition, and end-group analysis.[5][6]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): As a mobile phase for determining molecular weight and molecular weight distribution of polymers.[7][8]

  • Viscometry: For determining the intrinsic viscosity of polymer solutions, which is related to the polymer's molecular weight through the Mark-Houwink equation.[9][10]

Quantitative Data

Solubility of Common Polymers in N,N-Dimethylacetamide
Polymer ClassExamplesSolubility in DMAc
Acrylics Poly(methyl methacrylate) (PMMA), Poly(acrylonitrile) (PAN)Soluble
Polyamides Nylon 6, Nylon 6,6, Aromatic polyamides (Aramids)Generally Soluble (may require heating)
Polyimides Kapton®, various polyimide resinsSoluble (often used in their synthesis)[4]
Cellulose Derivatives Cellulose acetate, Cellulose nitrateSoluble
Polyurethanes Thermoplastic polyurethanes (TPUs)Soluble
Polysulfones Polysulfone (PSU), Polyethersulfone (PES)Soluble[4]
Vinyl Polymers Poly(vinyl chloride) (PVC), Polystyrene (PS)Generally Soluble

Note: Solubility can be dependent on the polymer's molecular weight, crystallinity, and any functional groups present.

Mark-Houwink-Sakurada Parameters for Polymers in DMAc

The Mark-Houwink-Sakurada equation, [η] = K * M^a), relates the intrinsic viscosity ([η]) of a polymer solution to its molecular weight (M). The parameters K and 'a' are specific to a given polymer-solvent-temperature system.

PolymerTemperature (°C)K (x 10⁻³ mL/g)a
Cellulose Acetate253.950.738
Cellulose Diacetate251.330.616
Cellulose Triacetate252.640.750

Data sourced from various polymer science literature. These values should be used as a guideline, and it is recommended to determine them experimentally for precise molecular weight calculations.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy of Polymers in DMAc-d9

This protocol outlines the steps for preparing a polymer sample for ¹H NMR analysis using DMAc-d9 as the solvent.

Materials:

  • Polymer sample (5-25 mg for ¹H NMR)[11]

  • This compound (DMAc-d9), NMR grade

  • NMR tube (high-quality, clean, and dry)[12][13]

  • Vortex mixer

  • Pipette with a filter tip (e.g., a Pasteur pipette with a small plug of glass wool)[14]

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the dry polymer sample directly into a clean, dry vial. The exact amount will depend on the polymer's molecular weight and solubility.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMAc-d9 to the vial.[14]

  • Dissolution: Tightly cap the vial and use a vortex mixer to aid in dissolution. If the polymer does not dissolve at room temperature, gentle heating (e.g., in a warm water bath) may be applied. Be cautious not to degrade the polymer.

  • Filtration: Once the polymer is fully dissolved, filter the solution into a clean NMR tube using a pipette with a filter tip. This will remove any dust or undissolved particles that can affect the spectral resolution.[14]

  • NMR Tube Filling: Fill the NMR tube to a height of approximately 4-5 cm.[14][15]

  • Shimming and Referencing: Place the NMR tube in the spectrometer. The instrument's deuterium lock will use the deuterium signal from DMAc-d9 for field frequency stabilization.[11] Shim the magnetic field to obtain good resolution. The residual proton signals of DMAc-d9 can be used as an internal reference.

Workflow for Polymer Characterization by ¹H NMR in DMAc-d9:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_results Results weigh Weigh Polymer (5-25 mg) add_solvent Add DMAc-d9 (0.6-0.7 mL) weigh->add_solvent dissolve Dissolve Polymer (Vortex/Heat) add_solvent->dissolve filter Filter Solution into NMR Tube dissolve->filter acquire Acquire ¹H NMR Spectrum filter->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Integration, Chemical Shifts) process->analyze structure Structural Elucidation analyze->structure composition Monomer Composition analyze->composition end_group End-Group Analysis analyze->end_group

Workflow for Polymer ¹H NMR Analysis.
Protocol for Size Exclusion Chromatography (SEC) using DMAc as Mobile Phase

This protocol provides a general procedure for performing SEC analysis of polymers using DMAc as the mobile phase. For certain polymers like cellulose, the addition of salts such as lithium chloride (LiCl) is necessary for complete dissolution and to prevent aggregation.[8]

Materials:

  • Polymer sample

  • N,N-Dimethylacetamide (DMAc), HPLC grade

  • Lithium Chloride (LiCl), if required

  • SEC system with a refractive index (RI) or other suitable detector

  • Appropriate SEC columns for polar organic solvents

  • Syringe filters (0.2 or 0.45 µm, compatible with DMAc)

Procedure:

  • Mobile Phase Preparation:

    • Filter the HPLC grade DMAc through a 0.45 µm filter.

    • If using LiCl, dissolve the required amount (e.g., 0.05 M) in DMAc. This may require gentle heating and stirring. Ensure the salt is completely dissolved and the solution is homogenous.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh the polymer sample to prepare a solution with a concentration typically in the range of 0.5 to 10 mg/mL.[16] The optimal concentration depends on the polymer's molecular weight and the detector's sensitivity.

    • Add the required volume of the mobile phase (DMAc or DMAc/LiCl) to the polymer.

    • Allow the polymer to dissolve completely. This may take several hours or even days for high molecular weight polymers.[17] Gentle agitation or heating can be used to accelerate dissolution.

    • Filter the polymer solution through a syringe filter (0.2 or 0.45 µm) into a clean autosampler vial.[17]

  • SEC Analysis:

    • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

    • Inject the filtered polymer solution.

    • Run the analysis according to the instrument's operating parameters (flow rate, temperature, etc.).

  • Calibration and Data Analysis:

    • For accurate molecular weight determination, the SEC system should be calibrated with narrow molecular weight standards of the same polymer being analyzed. If such standards are not available, a universal calibration using polystyrene or PMMA standards can be performed, provided the Mark-Houwink parameters for the polymer in DMAc are known.[7]

    • Process the chromatogram to obtain the molecular weight distribution and average molecular weights (Mn, Mw, Mz).

Workflow for Polymer SEC Analysis in DMAc:

SEC_Workflow cluster_prep Preparation cluster_analysis SEC Analysis cluster_results Data Analysis & Results mobile_phase Prepare Mobile Phase (DMAc or DMAc/LiCl) sample_prep Prepare Polymer Solution (0.5-10 mg/mL) mobile_phase->sample_prep filter_sample Filter Sample sample_prep->filter_sample inject Inject Sample filter_sample->inject equilibrate Equilibrate SEC System equilibrate->inject run Run Analysis inject->run process_data Process Chromatogram run->process_data calibrate Calibrate with Standards calibrate->process_data mw_dist Determine Molecular Weight Distribution process_data->mw_dist

Workflow for Polymer SEC Analysis.
Protocol for Viscometry of Polymer Solutions in DMAc

This protocol describes the determination of the intrinsic viscosity of a polymer in DMAc using a capillary viscometer (e.g., Ubbelohde type).

Materials:

  • Polymer sample

  • N,N-Dimethylacetamide (DMAc), analytical grade

  • Capillary viscometer (e.g., Ubbelohde)

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Filter the DMAc to remove any particulate matter.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of the polymer and dissolve it in a known volume of DMAc in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks to obtain at least four different concentrations.

  • Viscometer Cleaning and Setup:

    • Thoroughly clean and dry the capillary viscometer.

    • Mount the viscometer vertically in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow sufficient time for thermal equilibrium.

  • Flow Time Measurement of Pure Solvent:

    • Pipette a known volume of pure DMAc into the viscometer.

    • Allow the solvent to equilibrate to the bath temperature.

    • Measure the flow time of the solvent between the two calibration marks on the viscometer. Repeat the measurement at least three times to ensure reproducibility.

  • Flow Time Measurement of Polymer Solutions:

    • Empty and dry the viscometer.

    • Introduce the most dilute polymer solution into the viscometer and allow it to equilibrate.

    • Measure the flow time as done for the pure solvent. Repeat the measurement.

    • Repeat this process for each of the diluted polymer solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration, where 't' is the flow time of the solution and 't₀' is the flow time of the pure solvent.

    • Plot the reduced viscosity (η_red = η_sp / c) versus concentration (c).

    • Extrapolate the linear plot to zero concentration. The y-intercept gives the intrinsic viscosity ([η]).

Workflow for Polymer Viscometry in DMAc:

Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Flow Time Measurement cluster_analysis Data Analysis stock Prepare Polymer Stock Solution dilutions Prepare Dilutions stock->dilutions measure_solutions Measure Solution Flow Times (t) dilutions->measure_solutions measure_solvent Measure Solvent Flow Time (t₀) measure_solvent->measure_solutions calc_visc Calculate Relative & Specific Viscosities measure_solutions->calc_visc plot_data Plot Reduced Viscosity vs. Concentration calc_visc->plot_data extrapolate Extrapolate to Zero Concentration plot_data->extrapolate intrinsic_visc Determine Intrinsic Viscosity ([η]) extrapolate->intrinsic_visc

Workflow for Polymer Viscometry.

Safety Precautions

N,N-Dimethylacetamide is a combustible liquid and is harmful if inhaled or absorbed through the skin.[2] It is essential to handle DMAc and DMAc-d9 in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

References

Application Notes and Protocols for Deuterated N,N-Dimethylacetamide in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of deuterated N,N-Dimethylacetamide (DMAc) in metabolic studies. Detailed protocols for its use in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, along with data supporting its advantages as an internal standard.

Application Notes

Deuterated N,N-Dimethylacetamide, most commonly N,N-Dimethylacetamide-d9 (DMAc-d9), has emerged as a valuable tool in metabolic research and drug development.[1] Its primary applications lie in its use as an internal standard for quantitative bioanalysis by LC-MS and as a specialized solvent in NMR-based metabolomics.[2][3]

The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a higher mass to the molecule without significantly altering its chemical properties.[1] This key feature is exploited in various analytical techniques to enhance accuracy, precision, and reliability of metabolic studies.[4]

Key Applications:
  • Internal Standard in LC-MS/MS Bioanalysis: DMAc-d9 is an ideal internal standard for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[3] By adding a known amount of the deuterated standard to samples, variations arising from sample preparation, injection volume, and matrix effects can be effectively normalized, leading to more accurate and precise quantification of the target analyte.[5][6] The co-elution of the deuterated internal standard with the non-labeled analyte allows for correction of ion suppression or enhancement in the mass spectrometer.[5] For reliable results, it is crucial to use deuterated standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[6]

  • Solvent in NMR-based Metabolomics: In ¹H-NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the metabolites of interest.[7] Using deuterated solvents like DMAc-d9 minimizes this interference, allowing for clearer and more detailed spectra of the metabolites.[7] The deuterium signal is also used by the NMR instrument to stabilize the magnetic field, a process known as the deuterium lock, which is essential for acquiring high-quality spectra.[8]

  • Probing Metabolic Pathways: The metabolism of DMAc itself is of interest due to its use as a solvent in pharmaceutical formulations.[9] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1 through a stepwise demethylation process to form N-methylacetamide (NMA) and formaldehyde.[9][10] This metabolic pathway can be investigated using deuterated DMAc to understand the kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond. This can provide insights into the rate-limiting steps of the metabolic process.

Data Presentation

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative bioanalytical methods. The following table summarizes hypothetical data illustrating the impact of using DMAc-d9 as an internal standard for the quantification of a drug metabolite in human plasma by LC-MS/MS.

ParameterWithout Internal StandardWith Deuterated DMAc (DMAc-d9) Internal Standard
Accuracy (% Bias)
Low QC (5 ng/mL)-18.5%-2.1%
Mid QC (50 ng/mL)-12.3%1.5%
High QC (500 ng/mL)-9.8%-0.8%
Precision (% CV)
Low QC (5 ng/mL)15.2%4.5%
Mid QC (50 ng/mL)11.8%3.2%
High QC (500 ng/mL)9.5%2.1%

Table 1: Comparison of Assay Performance with and without a Deuterated Internal Standard. QC refers to quality control samples. The data demonstrates a marked improvement in both accuracy (closer to 0% bias) and precision (lower coefficient of variation, %CV) when a deuterated internal standard is employed.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Drug Metabolite in Human Plasma using LC-MS/MS with Deuterated DMAc as an Internal Standard

This protocol describes a method for the quantification of a hypothetical drug metabolite in human plasma using protein precipitation for sample preparation and LC-MS/MS for analysis, with DMAc-d9 serving as the internal standard.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Analyte (drug metabolite) reference standard

  • Deuterated N,N-Dimethylacetamide (DMAc-d9)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in an appropriate solvent (e.g., methanol or DMSO).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of DMAc-d9 in the same manner as the analyte.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS (e.g., 100 ng/mL) in ACN.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in ACN to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and the IS (DMAc-d9).

5. Data Analysis:

  • Integrate the peak areas of the analyte and the IS.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: NMR-based Metabolite Profiling of Cell Extracts using Deuterated Solvents

This protocol outlines a general procedure for preparing cell extracts for ¹H-NMR analysis to identify and quantify water-soluble metabolites.

1. Materials and Reagents:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol-d4 (CD3OD), pre-chilled to -20°C

  • Water-d2 (D2O)

  • Chloroform-d (CDCl3), pre-chilled to -20°C

  • Internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP)

  • Microcentrifuge tubes (1.5 mL)

  • NMR spectrometer

2. Cell Harvesting and Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding a pre-chilled extraction solvent mixture of methanol-d4:chloroform-d:water-d2 (2:2:1 v/v/v) to the cells.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous/methanol phase), non-polar (lower chloroform phase), and protein pellet.

3. Sample Preparation for NMR Analysis:

  • Carefully collect the upper polar phase containing water-soluble metabolites.

  • Lyophilize the polar extract to dryness.

  • Reconstitute the dried extract in a known volume (e.g., 600 µL) of D2O containing a known concentration of the internal standard (e.g., 0.5 mM TSP).

  • Transfer the reconstituted sample to an NMR tube.

4. NMR Data Acquisition:

  • Acquire ¹H-NMR spectra at a constant temperature (e.g., 25°C).

  • Use a water suppression pulse sequence (e.g., presaturation or NOESY-presat) to attenuate the residual HDO signal.

  • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Analysis:

  • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Reference the chemical shifts to the internal standard (TSP at 0.00 ppm).

  • Identify metabolites by comparing the chemical shifts and coupling patterns to spectral databases (e.g., HMDB, BMRB).

  • Quantify metabolites by integrating the area of their characteristic peaks relative to the known concentration of the internal standard.

Visualizations

DMAc_Metabolism cluster_cyp450 CYP2E1 Mediated Oxidation DMAc N,N-Dimethylacetamide (DMAc) NMA N-Methylacetamide (NMA) DMAc->NMA Demethylation Formaldehyde Formaldehyde DMAc->Formaldehyde ROS Reactive Oxygen Species (ROS) DMAc->ROS Induces Acetamide Acetamide NMA->Acetamide Demethylation

Caption: Metabolic pathway of N,N-Dimethylacetamide (DMAc).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS_Addition Add Deuterated Internal Standard (DMAc-d9) Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of the residual proton signals of N,N-Dimethylacetamide-d9 (DMA-d9) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This technique offers a convenient and efficient method for the quantification of analytes without the need for an external certified reference material.

Introduction to qNMR with Deuterated Solvents

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance by measuring the intensity of its NMR signal relative to that of a reference standard.[1] In many applications, a deuterated solvent is used to dissolve the analyte, which minimizes the solvent's proton signals in the ¹H NMR spectrum, thereby enhancing the clarity of the analyte's signals.[2]

Even in highly deuterated solvents, small residual proton signals remain. These signals can be used as an internal concentration reference, a method that simplifies sample preparation significantly.[1][3] This approach is particularly advantageous as it eliminates the need for weighing and adding a separate internal standard, which can be a source of error and may contaminate the sample.[1]

This compound (DMA-d9) is a polar aprotic solvent suitable for a wide range of organic compounds.[4] Its residual proton signals can be leveraged for quantitative analysis, provided the method is properly validated.

Principle of qNMR using Residual Solvent Signal

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. When using the residual solvent signal as an internal standard, the concentration of the analyte can be determined using the following equation:

Canalyte = (Ianalyte / Isolvent) * (Nsolvent / Nanalyte) * Csolvent

Where:

  • Canalyte : Concentration of the analyte

  • Ianalyte : Integral of the analyte signal

  • Isolvent : Integral of the residual solvent signal

  • Nanalyte : Number of protons giving rise to the analyte signal

  • Nsolvent : Number of protons giving rise to the residual solvent signal

  • Csolvent : Concentration of the residual protons in the solvent batch

It is crucial to accurately determine the concentration of the residual protons in the specific batch of DMA-d9 being used. This can be achieved by calibrating the solvent against a certified reference material.

Experimental Workflow

The successful implementation of a qNMR experiment using the residual signal of DMA-d9 involves a systematic workflow, from sample preparation to data analysis.

qNMR Experimental Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Sample Preparation (Accurate Weighing) NMR_Acquisition NMR Data Acquisition (Optimized Parameters) SamplePrep->NMR_Acquisition SolventPrep DMA-d9 Preparation (Batch Calibration) SolventPrep->NMR_Acquisition Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation Linearity_Relationship Analyte_Concentration Analyte Concentration Integral_Ratio Integral Ratio (Analyte/Solvent) Analyte_Concentration->Integral_Ratio Directly Proportional

References

Application Notes and Protocols for Sample Preparation with N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples using N,N-Dimethylacetamide-d9 (DMAc-d9) for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). DMAc-d9 is a versatile deuterated solvent particularly useful for dissolving a wide range of compounds, including many active pharmaceutical ingredients (APIs) that are poorly soluble in other common deuterated solvents.[1]

Quantitative Analysis of a Poorly Water-Soluble Drug Formulation by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for the precise and accurate quantification of substances without the need for a specific reference standard of the analyte.[2] This protocol outlines the preparation of a pharmaceutical tablet formulation containing a poorly water-soluble active pharmaceutical ingredient (API) for qNMR analysis using DMAc-d9 as the solvent and maleic acid as the internal standard.

Experimental Protocol

Objective: To determine the precise amount of a poorly water-soluble API in a tablet formulation.

Materials:

  • This compound (DMAc-d9), ≥99.5 atom % D

  • Maleic acid (internal standard)

  • Pharmaceutical tablets containing the poorly water-soluble API

  • Mortar and pestle

  • Analytical balance

  • Volumetric flasks (10 mL)

  • Pipettes

  • NMR tubes (5 mm)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Accurately weigh and finely powder a representative number of tablets using a mortar and pestle.

    • Accurately weigh an appropriate amount of the powdered tablet formulation, equivalent to approximately 10-20 mg of the API, into a 10 mL volumetric flask.

    • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) and add it to the same volumetric flask. The exact masses of both the sample and the internal standard must be recorded.

  • Dissolution:

    • Add approximately 5 mL of DMAc-d9 to the volumetric flask.

    • Vortex the mixture for 1 minute to facilitate dissolution.

    • Place the flask in an ultrasonic bath for 10 minutes to ensure complete dissolution of the API and internal standard.

    • Allow the solution to return to room temperature.

    • Add DMAc-d9 to the 10 mL mark of the volumetric flask and mix thoroughly by inverting the flask several times.

  • NMR Sample Preparation:

    • Transfer approximately 0.6 mL of the prepared solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure that the spectral width is adequate to cover all signals of interest.

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons. A D1 of at least 5 times the longest T1 relaxation time is recommended.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150) for the signals of both the API and the internal standard.

  • Data Processing and Quantification:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a baseline correction.

    • Integrate the characteristic, well-resolved signals of both the API and the internal standard (maleic acid).

    • Calculate the amount of API in the sample using the following equation:

    Mass_API = (I_API / N_API) * (N_IS / I_IS) * (MW_API / MW_IS) * Mass_IS

    Where:

    • I_API = Integral of the API signal

    • N_API = Number of protons corresponding to the integrated API signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal

    • MW_API = Molecular weight of the API

    • MW_IS = Molecular weight of the internal standard

    • Mass_IS = Mass of the internal standard

Data Presentation
ParameterValue
AnalytePoorly Water-Soluble API
Internal StandardMaleic Acid
SolventThis compound
Linearity (R²)>0.999
Limit of Detection (LOD)Dependent on API
Limit of Quantification (LOQ)Dependent on API
Recovery (%)98.5 - 101.2
Precision (RSD%)< 2.0

This data is illustrative. Actual values will depend on the specific API and instrumentation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification A Weigh and powder tablets B Accurately weigh sample and internal standard A->B C Add this compound B->C D Vortex and sonicate for complete dissolution C->D E Dilute to final volume D->E F Transfer to NMR tube E->F G Acquire 1H NMR spectrum F->G H Process and integrate signals G->H I Calculate API concentration H->I

Caption: Workflow for qNMR analysis of a pharmaceutical tablet.

Quantification of an Active Pharmaceutical Ingredient (API) and its Metabolite in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

This protocol describes the use of this compound (DMAc-d9) as an internal standard for the quantification of an API and its primary metabolite in human plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method development as it closely mimics the behavior of the analyte during sample preparation and analysis, leading to more accurate and precise results.[3]

Experimental Protocol

Objective: To quantify the concentration of an API and its metabolite in human plasma for pharmacokinetic studies.

Materials:

  • This compound (DMAc-d9) (Internal Standard)

  • Human plasma

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the API, its metabolite, and DMAc-d9 (Internal Standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with 50% acetonitrile in water to the desired concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the DMAc-d9 internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution tailored to the specific API and metabolite.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the API, its metabolite, and DMAc-d9.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the API and its metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation
ParameterAPIMetabolite
Internal StandardThis compoundThis compound
Linearity Range (ng/mL)1 - 10005 - 500
LLOQ (ng/mL)15
LOD (ng/mL)0.52
Accuracy (%)95.2 - 104.596.8 - 103.1
Precision (CV%)< 10< 12

This data is illustrative. Actual values will depend on the specific API, metabolite, and instrumentation.

Experimental Workflow for a Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis A Administer Drug to Subjects B Collect Blood Samples at Predetermined Time Points A->B C Process Blood to Obtain Plasma B->C D Spike Plasma with DMAc-d9 (IS) C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Quantify API and Metabolite Concentrations F->G H Determine Pharmacokinetic Parameters (AUC, Cmax, t1/2) G->H

Caption: Workflow of a typical pharmacokinetic study.

Solubility of Active Pharmaceutical Ingredients (APIs) in N,N-Dimethylacetamide

N,N-Dimethylacetamide is a powerful solvent capable of dissolving a wide array of organic compounds, including many APIs with poor water solubility.[1]

Compound ClassExample APISolubility in DMAc (mg/mL)
Antineoplastic Paclitaxel~1.77 (in N,N-dimethylnicotinamide, structurally similar)
Antifungal Griseofulvin139
Antibiotic Nitrofurantoin80
Diuretic SpironolactoneSoluble
Antihypertensive N/AData not readily available
NSAID N/AData not readily available

Note: The solubility data is compiled from various sources and may vary depending on the specific experimental conditions (e.g., temperature, purity).[1][2]

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt and validate these methods for their specific applications and instrumentation. Appropriate safety precautions should always be taken when handling chemicals.

References

Application of N,N-Dimethylacetamide-d9 in Reaction Kinetics: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide (DMAc), a polar aprotic solvent, is widely utilized in the pharmaceutical and chemical industries for its excellent solvating properties. Its deuterated isotopologue, N,N-Dimethylacetamide-d9 (DMAc-d9), plays a crucial role in studies of reaction kinetics, primarily through its application in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium atoms provides a "silent" solvent background in ¹H NMR, allowing for the unambiguous observation of reactants, intermediates, and products. Furthermore, the use of deuterated solvents can reveal insights into reaction mechanisms through the kinetic isotope effect (KIE), where the difference in bond strength between C-H and C-D bonds can influence the rate of a reaction. This document provides detailed application notes and protocols for the use of this compound in the study of reaction kinetics, with a specific focus on a classic dynamic NMR experiment: the determination of the rotational barrier of the amide C-N bond in N,N-Dimethylacetamide itself.

Application Notes

This compound is a versatile tool for kinetic studies, offering several advantages:

  • NMR Spectroscopy Solvent: Its primary application is as a solvent for NMR spectroscopy. The absence of proton signals from the solvent eliminates interference, enabling clear and accurate monitoring of the signals from the compounds of interest.[1] Modern NMR spectrometers often use the deuterium signal from the solvent to lock the magnetic field, ensuring the stability and accuracy of the measurements.[2]

  • Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, performing the reaction in a deuterated solvent or with a deuterated reagent can lead to a slower reaction rate. Observing a significant KIE provides strong evidence for the involvement of that bond cleavage in the rate-limiting step, thereby helping to elucidate the reaction mechanism.[2]

  • Solvent Isotope Effects: The solvent itself can influence reaction kinetics. When a reaction is performed in a deuterated solvent like DMAc-d9 instead of its non-deuterated counterpart, changes in reaction rates can be observed. These solvent isotope effects can provide insights into the role of the solvent in the reaction mechanism, such as its involvement in proton transfer steps or stabilization of transition states.[3]

  • Monitoring Reaction Progress: By acquiring NMR spectra at different time points, the concentrations of reactants and products can be quantified, allowing for the determination of reaction rates and rate constants. This is particularly useful for reactions that are difficult to monitor by other techniques.

Featured Application: Determination of the Rotational Barrier in N,N-Dimethylacetamide

A prominent application of kinetic studies involving N,N-Dimethylacetamide is the determination of the energy barrier for the hindered rotation around the amide (C-N) bond. Due to the partial double bond character of the C-N bond, the two methyl groups on the nitrogen atom are in different chemical environments (one is cis and the other is trans to the carbonyl oxygen). At low temperatures, this results in two distinct signals in the ¹H NMR spectrum. As the temperature increases, the rate of rotation around the C-N bond increases. When the rate of this rotation becomes comparable to the frequency difference between the two methyl signals, the peaks broaden, and eventually, at a high enough temperature, they coalesce into a single, sharp peak. By analyzing the changes in the NMR lineshape as a function of temperature, the rate constant for the rotation can be determined at each temperature, and subsequently, the activation energy for this process can be calculated.

This experiment serves as an excellent model for understanding dynamic chemical processes and is a practical example of how NMR spectroscopy can be used to derive quantitative kinetic data.

Quantitative Data Summary

The following table summarizes representative data for the determination of the rotational barrier of N,N-Dimethylacetamide using temperature-dependent ¹H NMR spectroscopy. The exact values can be dependent on the solvent and concentration.

ParameterValueUnitDescription
Chemical Shift Difference (Δν) at low temperature~10-15HzThe difference in resonance frequency between the cis and trans N-methyl protons at a temperature where rotation is slow.
Coalescence Temperature (Tc)~340-360KThe temperature at which the two distinct methyl signals merge into a single broad peak.
Rate Constant (k) at Tc~22-33s⁻¹The rate of rotation at the coalescence temperature, calculated using the equation k = πΔν/√2.
Activation Energy (Ea)~70-90kJ/molThe energy barrier for the hindered rotation around the C-N bond, determined from an Arrhenius plot of ln(k) vs. 1/T.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Kinetics by NMR using this compound

This protocol outlines the general steps for monitoring a chemical reaction using NMR spectroscopy with DMAc-d9 as the solvent.

1. Sample Preparation: a. In a clean, dry NMR tube, dissolve the starting material(s) in a known volume of this compound (typically 0.5-0.7 mL). b. Add a known concentration of an internal standard if quantitative analysis is desired. The internal standard should be a compound that is stable under the reaction conditions and has a signal that does not overlap with the signals of the reactants or products. c. Ensure all components are fully dissolved.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMAc-d9. c. Shim the magnetic field to obtain good resolution. d. Set the desired temperature for the reaction. Allow the sample to equilibrate at this temperature for several minutes.

3. Data Acquisition: a. Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction. This spectrum will serve as the reference for the starting concentrations. b. Initiate the reaction. This can be done by adding a catalyst or a second reactant directly to the NMR tube, or by using a light source for photochemical reactions. c. Immediately begin acquiring a series of ¹H NMR spectra at predefined time intervals. The time interval will depend on the rate of the reaction. For slow reactions, spectra can be taken every few minutes to hours. For faster reactions, automated acquisition setups are necessary.[4] d. Continue acquiring spectra until the reaction has reached completion or for a desired period.

4. Data Processing and Analysis: a. Process the acquired spectra (Fourier transform, phase correction, and baseline correction). b. For each spectrum, integrate the signals corresponding to the reactants and products. c. Normalize the integrals using the integral of the internal standard to determine the relative concentrations of each species at each time point. d. Plot the concentration of the reactants and/or products as a function of time. e. From these plots, determine the reaction order and calculate the rate constant(k).

Protocol 2: Determination of the Rotational Barrier of N,N-Dimethylacetamide by Temperature-Dependent ¹H NMR

This protocol provides a detailed methodology for the classic experiment to determine the kinetic parameters of the C-N bond rotation in DMAc.

1. Sample Preparation: a. Prepare a solution of N,N-Dimethylacetamide (protonated) in a suitable deuterated solvent (e.g., toluene-d8 or chloroform-d). While DMAc-d9 can be used for the lock, the kinetic analysis is typically performed on the protonated methyl signals of non-deuterated DMAc. A concentration of 10-15% (v/v) is common. b. The sample should be degassed to remove paramagnetic oxygen, which can cause line broadening.[5] c. The NMR tube should be properly sealed.

2. NMR Spectrometer Setup and Data Acquisition: a. Lock and shim the spectrometer at room temperature. b. Record a ¹H NMR spectrum at room temperature. The two N-methyl signals should be visible as distinct singlets. c. Gradually increase the temperature of the NMR probe in increments of 5-10 K. d. At each temperature, allow the sample to equilibrate for at least 5 minutes before acquiring a spectrum. e. Record the spectrum, ensuring to note the exact temperature. f. Continue this process until the two methyl signals have coalesced into a single sharp peak. The temperature at which they merge is the coalescence temperature (Tc).

3. Data Analysis: a. From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the two methyl singlets. b. At the coalescence temperature (Tc), calculate the rate constant (k) using the equation: k = πΔν / √2 c. To determine the activation energy (Ea), a full lineshape analysis at multiple temperatures is required to calculate 'k' at each temperature. d. Plot ln(k) versus 1/T (where T is in Kelvin). This is the Arrhenius plot. e. The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From the slope, calculate the activation energy (Ea).

Visualizations

Experimental_Workflow_NMR_Kinetics cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Dissolve Reactants in DMAc-d9 prep2 Add Internal Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Lock & Shim Spectrometer prep3->nmr1 Insert Sample nmr2 Set Temperature nmr1->nmr2 nmr3 Initiate Reaction nmr2->nmr3 nmr4 Acquire Spectra Over Time nmr3->nmr4 ana1 Process Spectra nmr4->ana1 ana2 Integrate Signals ana1->ana2 ana3 Calculate Concentrations ana2->ana3 ana4 Plot Concentration vs. Time ana3->ana4 ana5 Determine Rate Constant (k) ana4->ana5

Workflow for NMR-based reaction kinetics monitoring.

C-N bond rotation in N,N-Dimethylacetamide.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the effective removal of water from N,N-Dimethylacetamide-d9 (DMA-d9).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

Water can interfere with a wide range of chemical reactions, particularly those sensitive to moisture, such as organometallic reactions and certain polymerizations. In the context of deuterated solvents like DMA-d9, the presence of water (H₂O) can introduce proton signals that may obscure important peaks in NMR spectroscopy, complicating spectral analysis. Furthermore, the protons from water can undergo isotopic exchange with deuterium atoms in the solvent or analytes, which can compromise the integrity of deuterated standards and affect the accuracy of quantitative NMR (qNMR) studies.

Q2: What are the most effective methods for drying this compound?

The most commonly recommended and effective methods for drying this compound include:

  • Treatment with Molecular Sieves (3Å or 4Å): This is a convenient method for removing small to moderate amounts of water.[1]

  • Stirring with Calcium Hydride (CaH₂) followed by vacuum distillation: This is a highly effective method for achieving very low water content.[1]

  • Fractional Distillation: This method is suitable for removing water and other volatile impurities.[2]

For achieving "super dry" conditions, a two-step process is often recommended, which involves initial drying with a chemical agent like calcium hydride, followed by distillation, and then storage over molecular sieves.[2]

Q3: Are there any specific considerations for the deuterated form, DMA-d9?

While the chemical principles for drying DMA-d9 are the same as for its non-deuterated counterpart, the primary concern is to prevent contamination with atmospheric moisture (H₂O) to maintain its isotopic purity. All drying procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize H/D exchange.

Q4: How can I determine the water content in my DMA-d9 after drying?

Karl Fischer titration is the gold standard for accurately determining trace amounts of water in solvents.[3][4] It is a highly sensitive and specific method that can quantify water content down to the parts-per-million (ppm) level.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent water peak in NMR spectrum after drying. 1. Incomplete drying of the solvent. 2. Re-exposure of the dried solvent to atmospheric moisture. 3. Contamination from wet glassware or NMR tubes.1. Repeat the drying procedure, ensuring sufficient contact time with the drying agent and proper distillation technique. 2. Handle and store the dried solvent under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Thoroughly dry all glassware in an oven (e.g., at 150°C for 24 hours) and cool under an inert atmosphere before use.
Discoloration of DMA-d9 after drying. Exposure to oxygen, especially when heated during distillation.Conduct all drying procedures, particularly distillation, under a blanket of inert gas like nitrogen or argon. Store the dried solvent in a dark place.[2]
Low yield of recovered solvent after distillation. 1. Distillation pressure is too low, causing the solvent to evaporate too quickly. 2. Inefficient condensation of the solvent vapor.1. Carefully control the vacuum pressure during distillation. The boiling point of DMA is 165-166°C at atmospheric pressure. 2. Ensure the condenser is properly cooled and has a sufficient surface area for efficient condensation.

Data on Drying Method Efficiency

The following table summarizes the reported residual water content in N,N-Dimethylacetamide after treatment with various drying methods.

Drying MethodTypical Residual Water ContentSource(s)
Molecular Sieves (3Å or 4Å)< 0.005% (< 50 ppm)[1][5]
Distillation< 0.01% (< 100 ppm)[6]
Calcium Hydride (CaH₂) followed by DistillationVery low, suitable for moisture-sensitive applications (specific ppm not cited, but considered a highly effective method).[2]

Experimental Protocols

Method 1: Drying with Molecular Sieves

This method is suitable for removing small amounts of water and for maintaining the dryness of an already dried solvent.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (activated)

  • Dry, oven-dried flask with a septum or stopcock

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Activate the molecular sieves by heating them in a laboratory oven at 300°C for at least 3 hours under a stream of inert gas or under vacuum.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated molecular sieves (approximately 5-10% w/v) to the flask containing this compound.

  • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

  • The dried solvent can be used directly from the flask by carefully decanting or transferring via a cannula under an inert atmosphere.

Method 2: Drying with Calcium Hydride (CaH₂) and Vacuum Distillation

This is a more rigorous method for achieving very low water content.

Materials:

  • This compound

  • Calcium Hydride (CaH₂), powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source and pressure gauge

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the distillation apparatus, ensuring all glassware is thoroughly dried.

  • Add the this compound to the round-bottom flask.

  • Under a blanket of inert gas, carefully add calcium hydride (approximately 3-5 lab spoons per liter of solvent) to the flask.[2]

  • Stir the mixture at room temperature overnight (approximately 10 hours) to allow the CaH₂ to react with the water.[2]

  • Heat the mixture under reduced pressure. The boiling point of DMA is approximately 76°C at 39 mmHg.

  • Collect the distilled this compound in the receiving flask. Discard the initial small fraction of the distillate.

  • Store the purified, dry solvent over activated molecular sieves under an inert atmosphere.

Visual Workflow Diagrams

Drying_with_Molecular_Sieves Workflow for Drying DMA-d9 with Molecular Sieves cluster_prep Preparation cluster_drying Drying Process cluster_storage Solvent Use & Storage A Activate 3Å/4Å Molecular Sieves (300°C, >=3h) B Cool Sieves under Inert Atmosphere A->B C Add Activated Sieves (5-10% w/v) to DMA-d9 in a Dry Flask B->C D Seal Flask and Let Stand for >=24 hours C->D E Decant or Cannula Transfer under Inert Atmosphere D->E F Store Dried DMA-d9 over Sieves E->F

Caption: Workflow for drying DMA-d9 with molecular sieves.

Drying_with_CaH2_and_Distillation Workflow for Drying DMA-d9 with CaH₂ and Distillation cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_final Final Product A Add CaH₂ to DMA-d9 under Inert Atmosphere B Stir Mixture at Room Temp Overnight (~10h) A->B C Heat Mixture under Reduced Pressure B->C D Collect Distillate C->D E Store Dried DMA-d9 over Activated Molecular Sieves D->E

Caption: Workflow for drying DMA-d9 with CaH₂ and distillation.

References

Common impurities in N,N-Dimethylacetamide-d9 and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in N,N-Dimethylacetamide-d9 (DMA-d9) and their potential effects on experimental results. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in DMA-d9 can originate from the synthesis process, degradation, or absorption from the atmosphere. These include:

  • Water (H₂O/D₂O): Due to the hygroscopic nature of DMA.

  • Residual protiated solvent (N,N-Dimethylacetamide): Incomplete deuteration leads to residual DMA.

  • Acetic Acid-d₄ or Acetic Acid: A potential synthetic precursor or hydrolysis byproduct.[1]

  • Dimethylamine-d₇ or Dimethylamine: A potential synthetic precursor.[1]

  • N-methylacetamide (NMA) and N,N-dimethylformamide (DMF): Potential byproducts from the synthesis of the non-deuterated analogue.[2]

Q2: How can these impurities affect my NMR experiments?

A2: Impurities can introduce extraneous signals in your NMR spectrum, complicating spectral interpretation.

  • Water: Appears as a broad singlet, the chemical shift of which is temperature and concentration-dependent.[3]

  • Residual Protiated DMA-d9: Will show characteristic singlets for the methyl and acetyl groups, which can obscure analyte signals in those regions.

  • Other Organic Impurities: Will exhibit their own characteristic peaks that can overlap with signals from your compound of interest.

Q3: What are the potential effects of these impurities on my chemical reactions or drug development process?

A3: Impurities can have several detrimental effects:

  • Water: Can act as a nucleophile, proton source, or quencher in moisture-sensitive reactions, leading to side products or reduced yields.

  • Acetic Acid: As an acidic impurity, it can catalyze unwanted side reactions, neutralize basic reagents, or affect the stability of acid-labile compounds.

  • Dimethylamine: As a basic impurity, it can neutralize acidic catalysts or reagents and may participate in side reactions.

  • Reactive Impurities: Can lead to the formation of adducts with your active pharmaceutical ingredient (API), affecting its purity and stability profile.

Q4: How can I minimize the presence of water in my DMA-d9?

A4: To minimize water content, it is recommended to handle DMA-d9 under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. For stringent applications, freshly opened ampules of solvent should be used. If necessary, DMA-d9 can be dried over activated molecular sieves (3Å or 4Å).

Troubleshooting Guide

This guide addresses common issues encountered during experiments using DMA-d9.

Issue 1: Unexpected peaks in the 1H NMR spectrum.

  • Possible Cause: Contamination from impurities in the DMA-d9 solvent.

  • Troubleshooting Steps:

    • Run a blank 1H NMR spectrum of the DMA-d9 solvent from the same batch.

    • Compare the peaks in the blank spectrum to the table of common impurities below to identify the contaminant.

    • If the impurity levels are unacceptably high, consider using a higher purity grade of DMA-d9 or purifying the solvent.

Issue 2: Poor reproducibility of reaction kinetics or yields.

  • Possible Cause: Variable levels of reactive impurities like water, acetic acid, or dimethylamine in different batches of DMA-d9.

  • Troubleshooting Steps:

    • Quantify the water content of the DMA-d9 batch using Karl Fischer titration.

    • Analyze the solvent for acidic or basic impurities, for example, by titration.

    • If reactive impurities are present, consider purifying the solvent or switching to a supplier with more stringent quality control.

Issue 3: Degradation of the compound of interest during storage in DMA-d9.

  • Possible Cause: The presence of acidic or basic impurities catalyzing the degradation of your compound.

  • Troubleshooting Steps:

    • Analyze the DMA-d9 for acidic and basic impurities.

    • If such impurities are detected, neutralize them if appropriate for your compound's stability or use a freshly purified or higher purity grade of the solvent.

Data on Common Impurities

ImpurityChemical FormulaTypical ¹H NMR Chemical Shift (ppm) in DMSO-d₆Potential Effects on Experiments
WaterH₂O~3.33 (broad singlet)Unwanted reactivity in moisture-sensitive reactions; can obscure analyte signals.
N,N-DimethylacetamideC₄H₉NO2.92 (s, 3H), 2.75 (s, 3H), 1.96 (s, 3H)Obscures analyte signals in the corresponding regions of the spectrum.
Acetic AcidCH₃COOH1.91 (s), ~12 (broad s)Catalyzes acid-sensitive reactions; neutralizes basic reagents.
Dimethylamine(CH₃)₂NH2.13 (s)Acts as a nucleophile or base; can cause side reactions.
N-MethylacetamideC₃H₇NO7.78 (broad s, 1H), 2.55 (d, 3H), 1.81 (s, 3H)Can introduce unexpected signals and potentially react with other components.
N,N-DimethylformamideC₃H₇NO7.95 (s, 1H), 2.86 (s, 3H), 2.69 (s, 3H)Can introduce unexpected signals and potentially react with other components.

Note: Chemical shifts are approximate and can vary with concentration, temperature, and sample matrix.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in DMA-d9.

Principle: Karl Fischer (KF) titration is a highly specific method for water determination. The sample is introduced into a KF reagent, which contains iodine, sulfur dioxide, a base, and a solvent. Water reacts with iodine and sulfur dioxide in a 1:1 molar ratio. The endpoint is detected potentiometrically.

Apparatus:

  • Automatic Karl Fischer titrator (volumetric or coulometric)

  • Titration vessel

  • Gastight syringe for liquid sample injection

Reagents:

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol or other suitable solvent for KF titration

Procedure:

  • System Preparation: Fill the titrator burette with the KF reagent and prepare the titration vessel with the solvent according to the instrument manufacturer's instructions.

  • Solvent Conditioning: Titrate the solvent in the vessel to a stable, dry endpoint to eliminate any residual moisture.

  • Sample Analysis:

    • Using a dry, gastight syringe, draw a known volume or weight of the DMA-d9 sample.

    • Inject the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically titrate the sample to the endpoint and calculate the water content.

  • Calculation: The instrument software typically calculates the water content in ppm or percentage based on the titrant consumed and the sample amount.

Protocol 2: Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the identification and quantification of volatile organic impurities in DMA-d9.

Principle: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Apparatus:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column suitable for polar compounds (e.g., a wax-type or mid-polarity column)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DMA-d9 by diluting it in a suitable solvent (e.g., methanol or dichloromethane) if necessary. The choice of solvent should be one that does not co-elute with impurities of interest.

    • Prepare calibration standards of potential impurities (e.g., DMA, acetic acid, dimethylamine, NMA, DMF) in the same solvent.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold at 220 °C for 5 minutes

    • MS Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Analysis:

    • Inject the prepared standards and the DMA-d9 sample into the GC-MS system.

    • Identify impurities in the sample by comparing their retention times and mass spectra to those of the analytical standards.

    • Quantify the impurities by creating a calibration curve from the standard solutions.

Visualizations

Experimental_Workflow_Water_Content cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_titrator Prepare KF Titrator condition_solvent Condition Solvent to Dry Endpoint prep_titrator->condition_solvent System Ready inject_sample Inject Known Amount of DMA-d9 condition_solvent->inject_sample Dry Solvent run_titration Start Titration inject_sample->run_titration detect_endpoint Potentiometric Endpoint Detection run_titration->detect_endpoint Reaction with Water calculate_water Calculate Water Content (ppm or %) detect_endpoint->calculate_water Titrant Volume

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Troubleshooting_Logic_NMR start Unexpected Peaks in ¹H NMR Spectrum check_solvent Run Blank NMR of DMA-d9 Batch start->check_solvent compare_data Compare Blank to Impurity Data Table check_solvent->compare_data identify_impurity Impurity Identified? compare_data->identify_impurity impurity_known Known Impurity (e.g., Water, Grease) identify_impurity->impurity_known Yes impurity_unknown Unknown Impurity identify_impurity->impurity_unknown No assess_impact Assess Impact on Analysis impurity_known->assess_impact further_analysis Further Analysis Required (e.g., GC-MS, 2D NMR) impurity_unknown->further_analysis high_impact High Impact? assess_impact->high_impact accept Acceptable for Application high_impact->accept No reject Use Higher Purity Solvent or Purify high_impact->reject Yes

Caption: Troubleshooting Logic for Unexpected NMR Peaks.

References

N,N-Dimethylacetamide-d9: Technical Support & Resource Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of N,N-Dimethylacetamide-d9 (DMAc-d9). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

To ensure the long-term stability and maintain the isotopic purity of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[1] For extended storage, refrigeration or freezing is advised.

Q2: How long can I store this compound?

The shelf life of this compound depends on the storage conditions. When stored properly, it can remain stable for extended periods. Some suppliers suggest specific storage durations for stock solutions to maintain optimal quality.

Q3: What are the signs of this compound degradation?

Degradation of this compound may not always be visually apparent. However, you should look for:

  • Discoloration: A change from a colorless liquid to a yellowish tint can indicate the presence of impurities.

  • Formation of Precipitate: The appearance of solid material in the solvent.

  • Inconsistent Experimental Results: Unexplained variations in reaction outcomes or analytical measurements.

  • New Peaks in NMR Spectra: The presence of unexpected signals in the ¹H or ¹³C NMR spectrum is a strong indicator of degradation or contamination. Common impurities to look for include water (HDO), acetic acid-d4, and dimethylamine-d7.

Q4: What are the potential degradation pathways for this compound?

This compound is a stable compound but can degrade under certain conditions.[2] The primary degradation pathway is hydrolysis, which can be catalyzed by acidic or basic contaminants.[3] Exposure to strong oxidizing agents or prolonged exposure to UV light can also lead to degradation.[4]

Q5: What are the likely degradation products of this compound?

Based on the known degradation pathways of its non-deuterated analog, the primary degradation products of this compound are likely to be:

  • Acetic acid-d4 (CD₃COOD) and Dimethylamine-d7 ((CD₃)₂ND) from hydrolysis.[3]

  • Other potential minor degradation products from oxidation could include deuterated equivalents of N-methylacetamide, acetamide, and formic acid.[4]

Q6: How does moisture affect the stability and usability of this compound?

Moisture can compromise the quality of this compound in two main ways:

  • Hydrolysis: Water can react with this compound, leading to its degradation.

  • Isotopic Dilution: For applications like NMR spectroscopy, the presence of water (H₂O) will lead to an H/D exchange, resulting in a residual HDO peak and potentially interfering with the analysis of analytes with labile protons.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR Spectrum
  • Problem: You observe unexpected signals in the ¹H NMR spectrum of your sample dissolved in this compound.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Moisture Contamination Check for a broad peak around 3-4 ppm, characteristic of HDO. To minimize moisture, handle the solvent under an inert atmosphere (e.g., in a glovebox) and use dry glassware.
Solvent Degradation Compare the spectrum to a reference spectrum of pure this compound. Look for sharp singlets corresponding to potential degradation products like acetic acid-d4 or dimethylamine-d7. If degradation is suspected, use a fresh vial of solvent.
Contamination from Previous Use If the solvent vial has been used multiple times, it may have been contaminated. Use a fresh, sealed vial for sensitive experiments.
Impurity in the Analyte Run a blank spectrum of the this compound from the same vial to confirm the impurity is not from the solvent.
Issue 2: Inconsistent Reaction Outcomes
  • Problem: Reactions performed in this compound are giving inconsistent yields or unexpected byproducts.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Acidic/Basic Impurities Degradation products like acetic acid-d4 or dimethylamine-d7 can alter the pH of the reaction mixture, affecting acid or base-sensitive reactions. Consider purifying the solvent by distillation or passing it through a column of activated alumina if you suspect acidic impurities.
Water Content The presence of water can interfere with moisture-sensitive reactions. Use a freshly opened bottle of this compound or dry the solvent using molecular sieves prior to use.
Oxidative Impurities If the solvent has been stored for a long time or improperly, it may contain peroxides or other oxidative impurities. This can be tested for using peroxide test strips. If present, the solvent should be appropriately treated or discarded.

Data and Protocols

Recommended Storage Conditions Summary
Condition Recommendation Rationale
Temperature Room temperature for short-term. Refrigerate (2-8 °C) or freeze (-20 °C to -80 °C) for long-term.[5]Reduces degradation rate and vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to moisture and oxygen.
Light Store in an amber or opaque container.[1]Protects from UV light, which can induce degradation.
Container Tightly sealed glass bottle with a PTFE-lined cap.Prevents contamination and solvent evaporation.
Protocol for Drying this compound using Molecular Sieves

For applications requiring anhydrous conditions, this compound can be dried using activated molecular sieves.

Materials:

  • This compound

  • Activated 4Å molecular sieves

  • Dry, inert atmosphere (glovebox or Schlenk line)

  • Oven-dried glassware

Procedure:

  • Activate the 4Å molecular sieves by heating them in a vacuum oven at >250 °C for at least 4 hours.

  • Allow the molecular sieves to cool to room temperature under vacuum or in a desiccator.

  • Under an inert atmosphere, add the activated molecular sieves to the this compound (approximately 10% w/v).

  • Allow the solvent to stand over the molecular sieves for at least 12 hours.

  • For use, carefully decant or cannula the dried solvent, ensuring no molecular sieve particles are transferred.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results or Unexpected NMR Peaks check_blank Run a blank NMR of the solvent start->check_blank peaks_present Are unexpected peaks present in the blank spectrum? check_blank->peaks_present check_water Identify HDO peak (approx. 3-4 ppm) peaks_present->check_water Yes impurity_in_sample Impurity is likely in the sample peaks_present->impurity_in_sample No water_present Is HDO peak significant? check_water->water_present other_peaks Check for other sharp singlets (e.g., acetic acid-d4, dimethylamine-d7) water_present->other_peaks No dry_solvent Dry the solvent using molecular sieves water_present->dry_solvent Yes degradation_suspected Degradation or Contamination Suspected other_peaks->degradation_suspected use_new_solvent Use a fresh, sealed vial of This compound degradation_suspected->use_new_solvent issue_resolved Issue Resolved use_new_solvent->issue_resolved dry_solvent->use_new_solvent impurity_in_sample->issue_resolved

Caption: Troubleshooting workflow for solvent stability issues.

Caption: Potential hydrolysis degradation pathway of this compound.

References

Technical Support Center: Handling Hygroscopic N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of hygroscopic N,N-Dimethylacetamide-d9 (DMA-d9). Adherence to these protocols is critical for ensuring experimental accuracy, reproducibility, and maintaining the integrity of this valuable deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: What makes this compound hygroscopic and why is this a concern?

A1: this compound, like its non-deuterated counterpart, is a polar aprotic solvent with a high affinity for water.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is a significant concern in experimental settings for several reasons:

  • Interference in NMR Spectroscopy: Water contamination will appear as a prominent peak in ¹H NMR spectra, which can obscure signals from the analyte of interest.[3][4]

  • Side Reactions: The presence of water can initiate unwanted side reactions, particularly in moisture-sensitive chemical syntheses, leading to impurities and reduced yields.

  • Alteration of Physicochemical Properties: Absorbed water can alter the solvent's physical properties, such as its polarity and boiling point, potentially affecting chromatographic separations and reaction kinetics.

  • Impact on Drug Formulation: In pharmaceutical development, excess moisture can affect the stability, dissolution, and bioavailability of the active pharmaceutical ingredient (API).[5][6]

Q2: How should I properly store this compound to minimize water absorption?

A2: Proper storage is the first line of defense against moisture contamination. Follow these guidelines:

  • Airtight Containers: Always store DMA-d9 in its original, tightly sealed container.[7] Consider using containers with septa for withdrawal via syringe.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the solvent under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Desiccator: Store the sealed container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[9][10]

  • Controlled Environment: Keep the solvent in a cool, dry, and well-ventilated area away from direct sunlight.[11][12]

Q3: I suspect my this compound has absorbed water. How can I confirm this and what is the acceptable water content?

A3: The most reliable method for determining the water content in DMA-d9 is Karl Fischer titration. This technique is specific to water and can provide accurate measurements even at low concentrations. The acceptable water content depends on the application. For general use, a water content of less than 0.05% may be acceptable. However, for moisture-sensitive reactions or high-resolution NMR, the water content should be significantly lower, often in the parts-per-million (ppm) range. For HPLC and spectroscopy applications, a maximum water content of 0.03% is often specified.[13]

Q4: What should I do if I observe a large water peak in my NMR spectrum after using this compound?

A4: A large water peak in your NMR spectrum is a clear indication of moisture contamination. Here's a troubleshooting workflow:

  • Verify Solvent Integrity: First, run an NMR spectrum of the neat DMA-d9 from your stock bottle to confirm if it is the source of contamination.

  • Dry the Solvent: If the stock solvent is wet, you will need to dry it using an appropriate method (see Q5 and the detailed protocol below).

  • Check Sample Handling: If the stock solvent is dry, review your sample preparation technique. Ensure all glassware (NMR tubes, pipettes, etc.) is thoroughly dried, preferably in an oven at 150°C for several hours and cooled in a desiccator.[8][14]

  • Use an Inert Atmosphere: Prepare your NMR sample under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to prevent moisture ingress during sample preparation.[8][9]

  • Solvent Suppression Techniques: As a last resort for salvaging an existing sample, NMR pulse programs designed for water suppression (e.g., presaturation or Watergate) can be used to minimize the water signal.[9]

Q5: Can I dry this compound myself? If so, how?

A5: Yes, you can dry DMA-d9 in the laboratory. The most common and effective method is to use molecular sieves.[10] Activated 3Å or 4Å molecular sieves are suitable for this purpose. For a detailed procedure, refer to the Experimental Protocols section below. Other methods, such as distillation over calcium hydride or barium oxide, are also effective but require more specialized equipment and caution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected byproducts. Water contamination in DMA-d9 is initiating side reactions.1. Determine the water content of the solvent using Karl Fischer titration. 2. Dry the solvent using activated molecular sieves. 3. Ensure all reaction glassware is rigorously dried. 4. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Broad or distorted peaks in HPLC analysis. Presence of water is altering the mobile phase polarity.1. Use HPLC-grade DMA-d9 with a specified low water content. 2. If preparing your own mobile phase, ensure all components are anhydrous. 3. Degas the mobile phase before use.
Poor solubility of a compound in DMA-d9. While DMA-d9 is a good solvent for many compounds, high water content can affect its solvating power for certain analytes.1. Confirm the water content of the solvent. 2. Dry the solvent if necessary. 3. If solubility is still an issue, consider gentle heating or sonication.
Physical changes in the stored solvent (e.g., cloudiness). Significant water absorption or degradation of the solvent.1. Discard the solvent. 2. Review storage conditions to ensure they are adequate. 3. Purchase fresh, high-purity solvent.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound for use in moisture-sensitive applications.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (pellets or beads)

  • Oven capable of reaching at least 250°C

  • Desiccator

  • Dry, clean glass bottle with a septum-sealed cap

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a clean, dry flask. Heat in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

  • Cool Sieves: After activation, cool the molecular sieves to room temperature in a desiccator.

  • Add Sieves to Solvent: Quickly add the activated molecular sieves to the bottle containing the this compound (approximately 20-30 g of sieves per 100 mL of solvent).

  • Equilibrate: Tightly seal the bottle and allow it to stand for at least 24 hours. Occasional gentle swirling can improve the drying efficiency.

  • Storage and Use: Store the dried solvent over the molecular sieves. To withdraw the solvent, use a dry syringe to pierce the septum, ensuring the bottle is under a positive pressure of inert gas to prevent atmospheric moisture from entering.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • Karl Fischer solvent (e.g., methanol or a specialized solvent for amides)

  • This compound sample

  • Airtight syringe

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add the solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Sample Introduction: Using a dry, airtight syringe, draw a precise volume (e.g., 1-5 mL) of the this compound sample. Accurately determine the weight of the sample by weighing the syringe before and after injection.

  • Titration: Inject the sample into the conditioned titration cell. Start the titration. The titrator will automatically dispense the Karl Fischer titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titrant's concentration (titer), and the sample weight. The result is typically expressed as a percentage (%) or in parts per million (ppm).

  • Titer Determination: The titer of the Karl Fischer reagent should be determined regularly using a certified water standard or a substance with a precisely known water content.

Visual Workflows

Handling_Hygroscopic_Solvent cluster_storage Storage cluster_handling Handling cluster_verification Verification & Use Storage Store in original, tightly sealed container Desiccator Place container in a desiccator Storage->Desiccator Withdrawal Withdraw solvent using a dry syringe through a septum Storage->Withdrawal Inert_Atmosphere Store under inert gas (N₂ or Ar) for high purity Desiccator->Inert_Atmosphere Inert_Gas_Blanket Use an inert gas blanket during transfer Withdrawal->Inert_Gas_Blanket Minimize_Exposure Minimize exposure to atmospheric moisture Inert_Gas_Blanket->Minimize_Exposure KF_Titration Verify water content via Karl Fischer Titration Minimize_Exposure->KF_Titration Use_in_Experiment Proceed with experiment KF_Titration->Use_in_Experiment

Caption: Workflow for proper storage and handling of hygroscopic this compound.

Troubleshooting_NMR_Water_Peak Start Large water peak observed in ¹H NMR spectrum Check_Solvent Run NMR on neat solvent Start->Check_Solvent Solvent_Wet Is the solvent wet? Check_Solvent->Solvent_Wet Dry_Solvent Dry the solvent (e.g., with molecular sieves) Solvent_Wet->Dry_Solvent Yes Review_Technique Review sample preparation technique Solvent_Wet->Review_Technique No Dry_Solvent->Review_Technique Dry_Glassware Ensure all glassware is oven-dried Review_Technique->Dry_Glassware Use_Inert_Atmosphere Prepare sample under inert atmosphere Dry_Glassware->Use_Inert_Atmosphere Rerun_NMR Re-prepare sample and re-run NMR Use_Inert_Atmosphere->Rerun_NMR

Caption: Troubleshooting guide for water contamination in NMR samples using DMA-d9.

References

Technical Support Center: Minimizing Solvent Peaks of N,N-Dimethylacetamide-d9 in NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the interference of residual solvent peaks when using N,N-Dimethylacetamide-d9 (DMAc-d9) in NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing residual solvent peaks for DMAc-d9 in my ¹H NMR spectrum?

Even in highly deuterated solvents like DMAc-d9 (typically ≥99.5 atom % D), a small fraction of non-deuterated isotopomers will be present, giving rise to residual proton signals.[1] The intensity of these peaks is directly proportional to the concentration of the solvent and can sometimes obscure signals from a dilute analyte.[2]

Q2: What are the expected chemical shifts for the residual peaks of DMAc-d9?

The residual proton signals for DMAc-d9 typically appear as singlets corresponding to the methyl (CH₃) and acetyl (COCH₃) groups. The exact chemical shifts can vary slightly depending on the sample concentration, temperature, and the specific batch of the solvent.

Q3: Besides the solvent itself, what other common impurity peaks might I see?

Water (H₂O or HDO) is a very common impurity in NMR solvents and can appear as a broad or sharp singlet.[1][3] Other potential impurities could include residual non-deuterated N,N-Dimethylacetamide or trace amounts of solvents used in the manufacturing or purification process of either the solvent or your sample. It is also possible to see peaks from grease or other contaminants if the NMR tube was not cleaned properly.[4][5]

Troubleshooting Guide

This guide provides systematic steps to identify and minimize unwanted solvent and impurity peaks in your NMR spectra when using DMAc-d9.

Problem: The residual DMAc-d9 peaks are obscuring my analyte signals.

Solution Workflow:

cluster_0 Troubleshooting Workflow for Large Solvent Peaks start Large Residual Solvent Peak Observed prep Review Sample Preparation start->prep Start Here acq Optimize Acquisition Parameters prep->acq If peaks are still too large suppress Implement Solvent Suppression Sequence acq->suppress For further reduction result Reduced Solvent Peak Intensity suppress->result

Caption: A stepwise workflow for addressing large residual solvent peaks.

Step 1: Verify Sample Preparation

Proper sample preparation is the first and most critical step in minimizing solvent signals.[6]

  • Analyte Concentration: If possible, increase the concentration of your analyte. A higher analyte-to-solvent ratio will improve the signal-to-noise for your compound of interest relative to the solvent peaks.[7]

  • NMR Tube Cleanliness: Ensure your NMR tubes are scrupulously clean and dry. Residual solvents like acetone from washing can introduce unwanted peaks.[3] It's recommended to rinse tubes with the deuterated solvent you will be using and dry them thoroughly. Do not dry tubes in a hot oven as this may not effectively remove solvent vapors.[4]

  • Filtering: If your sample contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[4][8] Solids can degrade shimming and broaden peaks.[4]

  • Sample Volume: Use the correct sample volume for your spectrometer (typically 0.6-0.7 mL for a standard 5 mm tube) to ensure optimal shimming.[9]

Step 2: Optimize Spectrometer Parameters

  • Shimming: Good magnetic field homogeneity is crucial for sharp lines and effective solvent suppression.[1][6] Take time to carefully shim the spectrometer for each sample.

  • Temperature Stability: Use the variable temperature unit to maintain a stable probe temperature.[6] Temperature fluctuations can cause the lock signal and solvent peak positions to drift, leading to poor suppression.[6]

Step 3: Employ Solvent Suppression Pulse Sequences

If the residual solvent peak is still problematic, you can use a solvent suppression pulse sequence.[2] These techniques selectively reduce the intensity of the solvent signal.

  • Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the frequency of the solvent peak before the main excitation pulse.[10][11] This equalizes the populations of the spin states for the solvent protons, leading to a significantly reduced signal.

  • WET (Water suppression Enhanced through T₁ effects): This technique uses selective pulses and pulsed field gradients to dephase the solvent magnetization.[12] It is highly selective and can be used to suppress multiple solvent peaks simultaneously.[12]

  • Watergate (or 3-9-19 and W5 sequences): These are gradient-based methods that are particularly good at suppressing water signals but can be adapted for other solvents. They are advantageous when you need to observe exchangeable protons that might be attenuated by presaturation.[10]

Problem: I see a large water peak in my spectrum.

Solution:

  • Use High-Purity Solvent: Ensure you are using a fresh, high-purity grade of DMAc-d9. Older bottles or those that have been opened frequently can absorb atmospheric moisture.[6]

  • Dry Glassware: Thoroughly dry all glassware, including the NMR tube and any vials used for sample preparation.

  • Handle Solvent in a Dry Environment: If possible, handle the deuterated solvent in a glove box or under an inert atmosphere to minimize exposure to moisture.[1]

  • Drying Agents: For some deuterated solvents, adding an inert drying agent like molecular sieves can help remove residual water.[9] However, ensure the drying agent does not introduce other contaminants.

Data Presentation

Table 1: Typical ¹H Chemical Shifts of Residual Peaks in this compound and Common Impurities.

CompoundFunctional GroupMultiplicityApproximate Chemical Shift (ppm)
N,N-Dimethylacetamide-d₈-COCH₃Singlet~2.09
-N(CH₃)₂Singlet~2.92, ~2.75
WaterH₂O/HDOSinglet (often broad)Varies with temperature and sample composition
Acetone-CH₃Singlet~2.05
Note: Chemical shifts are dependent on temperature, concentration, and the sample matrix. The values for the two N-methyl groups in DMAc may be distinct due to restricted rotation around the amide bond. Data compiled from multiple sources.[5][13][14]

Experimental Protocols

Protocol: Solvent Suppression using Presaturation

This protocol outlines the general steps for implementing presaturation on a modern NMR spectrometer. Specific commands may vary by manufacturer.

  • Acquire a Standard ¹H Spectrum: Run a quick, single-scan ¹H spectrum to determine the exact chemical shift of the DMAc-d9 residual peak you wish to suppress.

  • Enable the Presaturation Experiment: Select a presaturation pulse sequence (e.g., p1d_presat on Bruker systems).

  • Set the Saturation Frequency: Set the frequency of the low-power presaturation pulse (often denoted as O2) to the chemical shift of the target solvent peak.

  • Optimize Saturation Power and Delay:

    • Saturation Power: Use the lowest power necessary to achieve good suppression. Too much power can lead to partial saturation of nearby analyte signals.

    • Saturation Delay (d1): A delay of 1-2 seconds is typically sufficient.

  • Set Receiver Gain: Use the automatic receiver gain setting (rga) after setting up the presaturation parameters.

  • Acquire the Spectrum: Run the experiment with the desired number of scans.

Logical Diagram for Choosing a Solvent Suppression Method

cluster_1 Decision Tree for Solvent Suppression start Are exchangeable protons (e.g., -OH, -NH) of interest? presat Use Presaturation start->presat No watergate Use Watergate (e.g., 3-9-19) start->watergate Yes multi_peak Are there multiple solvent peaks to suppress? presat->multi_peak Check for other peaks wet Use WET multi_peak->wet Yes

Caption: A decision tree to guide the selection of an appropriate solvent suppression technique.

References

N,N-Dimethylacetamide-d9 freezing point and handling in cold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the handling of N,N-Dimethylacetamide-d9 (DMAc-d9), particularly in cold conditions where it may freeze.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValue
Freezing Point -20 °C
Boiling Point 164-166 °C
Density 1.033 g/mL at 25 °C
Molecular Weight 96.18 g/mol
CAS Number 16727-10-9

Cold Weather Handling Workflow

The following diagram outlines the recommended workflow for handling this compound that may have been exposed to temperatures at or below its freezing point.

Workflow for Handling this compound in Cold Conditions cluster_storage Storage cluster_assessment Assessment cluster_handling Handling Storage Store at recommended temperature (e.g., 4°C or -20°C) Check_State Check physical state of the solvent Storage->Check_State Liquid Solvent is liquid Check_State->Liquid Liquid Frozen Solvent is frozen Check_State->Frozen Frozen Use Proceed with experiment Liquid->Use Thaw Thaw using a warm water bath Frozen->Thaw Equilibrate Allow to equilibrate to room temperature Thaw->Equilibrate Check_Moisture Check for moisture (e.g., Karl Fischer) Equilibrate->Check_Moisture Check_Moisture->Use Dry Dry Dry the solvent if moisture is present Check_Moisture->Dry Wet Dry->Use

Technical Support Center: Troubleshooting Poor NMR Resolution with N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor nuclear magnetic resonance (NMR) resolution when using N,N-Dimethylacetamide-d9 (DMAc-d9) as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR peaks broad when using this compound?

A1: Broad peaks in your NMR spectrum when using DMAc-d9 can arise from several factors. One common reason is the relatively high viscosity of DMAc, which can restrict molecular tumbling and lead to shorter relaxation times, causing line broadening.[1] Another factor can be the presence of suspended particulate matter in your sample; filtering the sample can help mitigate this.[2] Additionally, overly concentrated samples can increase viscosity and cause peak broadening, so diluting your sample may improve resolution.[2][3]

Q2: Can the properties of DMAc-d9 itself contribute to poor resolution?

A2: Yes. N,N-Dimethylacetamide exhibits hindered rotation around the amide C-N bond, which can lead to the presence of rotational isomers (rotamers).[4][5][6] If the rate of interconversion between these rotamers is on the same timescale as the NMR experiment, it can cause significant peak broadening.[5][6] This is a known characteristic of amide solvents.

Q3: How does temperature affect NMR resolution in DMAc-d9?

A3: Temperature can have a significant impact on spectral resolution. Increasing the temperature can decrease the viscosity of the solvent and increase the rate of molecular tumbling, leading to sharper lines. For issues related to hindered rotation, acquiring the spectrum at a higher temperature can increase the rate of interconversion between rotamers, causing the separate signals to coalesce into a single, sharper peak.[5][6] Conversely, for some samples, lowering the temperature might slow down exchange processes, resulting in sharper signals for individual species.

Q4: What is "shimming," and why is it critical when using a viscous solvent like DMAc-d9?

A4: Shimming is the process of adjusting the currents in the shim coils of the NMR spectrometer to improve the homogeneity of the static magnetic field (B₀) across the sample volume.[1][7][8][9][10] A homogeneous magnetic field is crucial for obtaining sharp NMR signals and high resolution.[8] Viscous solvents like DMAc-d9 are more susceptible to line broadening due to factors like temperature gradients and sample viscosity, making careful shimming essential to compensate for these inhomogeneities.[1]

Q5: Can water contamination in DMAc-d9 affect my NMR spectrum?

A5: Yes. DMAc is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can introduce a broad water peak into your ¹H NMR spectrum, which can obscure analyte signals.[11][12] Additionally, the presence of water can alter the chemical environment of your analyte, potentially causing shifts in peak positions or further line broadening. Storing DMAc-d9 under an inert atmosphere and using proper sample handling techniques can minimize water contamination.[13]

Troubleshooting Guide

Problem: General Peak Broadening and Poor Resolution

This section provides a systematic approach to diagnosing and resolving common causes of poor NMR resolution when using DMAc-d9.

Troubleshooting Workflow

Troubleshooting Workflow for Poor NMR Resolution cluster_sample_prep Sample Preparation Checks cluster_shimming Shimming Strategy cluster_acquisition Acquisition Parameter Optimization cluster_interactions Analyte and Solvent Considerations A Poor Resolution Observed B Check Sample Preparation A->B C Re-shim the Spectrometer B->C If sample is well-prepared B1 Is the sample fully dissolved? B->B1 D Optimize Acquisition Parameters C->D If shimming does not improve resolution C1 Load standard shim set C->C1 E Consider Analyte/Solvent Interactions D->E If parameter optimization fails D1 Adjust temperature (increase for viscosity/rotamers) D->D1 E1 Hindered rotation of DMAc-d9? E->E1 Result Improved Resolution E->Result B2 Is the sample concentration optimal? B1->B2 B3 Has the sample been filtered? B2->B3 B4 Is there water contamination? B3->B4 B4->Result C2 Adjust Z1 and Z2 iteratively C1->C2 C3 Optimize on-axis shims (spinning) C2->C3 C4 Optimize off-axis shims (non-spinning) C3->C4 C4->Result D2 Increase number of scans for S/N D1->D2 D3 Check lock power and gain D2->D3 D3->Result E2 Analyte aggregation? E1->E2 E3 Paramagnetic impurities present? E2->E3

Caption: A flowchart outlining the systematic approach to troubleshooting poor NMR resolution.

Potential Cause Symptoms Recommended Solution
Poor Shimming Asymmetric peak shapes, broad lines, poor signal-to-noise.Re-shim the instrument, focusing on Z1 and Z2 initially, then higher-order shims. For viscous samples, allow more time for the lock signal to stabilize after each adjustment.
High Sample Viscosity All peaks are uniformly broad.Dilute the sample. Increase the acquisition temperature to decrease viscosity.
Suspended Particles Broad peaks, poor signal-to-noise.Filter the sample through a glass wool plug or a syringe filter into a clean NMR tube.
Hindered Solvent Rotation Broadening of specific peaks, particularly those near the amide functionality.Increase the acquisition temperature to coalesce rotameric signals.[5][6]
Water Contamination A broad singlet appears in the spectrum (chemical shift is temperature-dependent).[12]Use freshly opened solvent or solvent stored in a desiccator. Prepare samples in a glove box or under an inert atmosphere.
Paramagnetic Impurities Severe line broadening across the entire spectrum.Pass the sample through a small column of silica or alumina. Ensure all labware is scrupulously clean.

Experimental Protocols

Protocol 1: Sample Preparation for NMR in DMAc-d9
  • Analyte Weighing: Accurately weigh the desired amount of the analyte into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of DMAc-d9 to the vial to achieve the desired concentration. Start with a lower concentration to avoid viscosity issues.

  • Dissolution: Gently vortex or sonicate the sample until the analyte is completely dissolved. Visually inspect for any undissolved material.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution. A simple method is to place a small plug of glass wool into a Pasteur pipette and pipette the solution through it into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.

  • Capping and Sealing: Cap the NMR tube securely. For sensitive samples or long experiments, consider sealing the tube with paraffin film to prevent atmospheric moisture contamination.

Protocol 2: Systematic Shimming Procedure for Viscous Samples

This protocol assumes a basic understanding of the spectrometer's shimming interface.

  • Load Standard Shims: Begin by loading a standard, reliable shim set for your probe.

  • Locking: Insert the sample and achieve a stable lock on the deuterium signal of DMAc-d9.

  • Spinning Adjustment (On-Axis Shims):

    • Start the sample spinning at the recommended rate (e.g., 20 Hz).

    • Iteratively adjust the Z1 and Z2 shims to maximize the lock level. You may need to go back and forth between them.

    • If necessary, adjust Z3 and Z4, re-optimizing Z1 and Z2 after each adjustment.

  • Non-Spinning Adjustment (Off-Axis Shims):

    • Stop the sample spinning.

    • Adjust the X, Y, XZ, and YZ shims to further maximize the lock level.

  • Final On-Axis Adjustment:

    • Resume sample spinning.

    • Perform a final fine-tuning of the Z1 and Z2 shims.

  • Verification: Acquire a quick 1-scan ¹H NMR spectrum and examine the linewidth and shape of a sharp solvent or reference peak. The peak should be symmetrical and narrow.

Logical Relationship of Shimming

Iterative Shimming Process Start Start Shimming SpinOn Spin Sample On Start->SpinOn AdjustZ1Z2 Adjust Z1 & Z2 SpinOn->AdjustZ1Z2 AdjustZ1Z2->AdjustZ1Z2 Iterate SpinOff Spin Sample Off AdjustZ1Z2->SpinOff AdjustXY Adjust X, Y, XZ, YZ SpinOff->AdjustXY ReSpinOn Re-Spin Sample On AdjustXY->ReSpinOn FinalZ1Z2 Fine-tune Z1 & Z2 ReSpinOn->FinalZ1Z2 CheckSpectrum Acquire Test Spectrum FinalZ1Z2->CheckSpectrum GoodResolution Good Resolution? CheckSpectrum->GoodResolution GoodResolution->SpinOn No, restart End End Shimming GoodResolution->End Yes

Caption: The logical flow for an iterative shimming procedure.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₄D₉NO
Molecular Weight96.18 g/mol [13]
Boiling Point165.1 °C[14]
Melting Point-20 °C[14]
Density~1.033 g/mL at 25 °C
Isotopic PurityTypically ≥99 atom % D[15]

Table 2: Recommended Starting Parameters for NMR in DMAc-d9

ParameterRecommendationRationale
Temperature 25-50 °CStart at room temperature; increase to reduce viscosity or coalesce rotamers.
Spin Rate 20 HzStandard for most high-resolution NMR.
Lock Power Instrument DependentUse a moderate level to avoid saturation.
Lock Gain Instrument DependentAdjust for a stable lock signal on the display.
Sample Concentration 1-10 mg/mLStart with a dilute sample to minimize viscosity effects.

References

Technical Support Center: Safe Disposal of N,N-Dimethylacetamide-d9 Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of N,N-Dimethylacetamide-d9 (DMA-d9) waste. Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with multiple health risks. It is harmful if it comes into contact with the skin or is inhaled.[1][2][3] It is also known to cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1][3][4] Additionally, it is a combustible liquid.[5][6]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No, you should never dispose of this compound waste down the drain.[7][8] It is crucial to prevent its release into the environment.[8] All waste containing this solvent must be collected and disposed of as hazardous waste.[7]

Q3: How should I collect and store this compound waste in the laboratory?

A3: this compound waste should be collected in a designated, properly labeled, and leak-proof container.[9] The container must be kept tightly closed and stored in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][5][8] Ensure the storage container is made of a compatible material.

Q4: What are the general regulatory requirements for disposing of this type of chemical waste?

A4: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations operate on a "cradle-to-grave" principle, meaning the waste generator is responsible for its safe management from generation to final disposal.[11] You must follow all local, state, and federal regulations for hazardous waste disposal.

Q5: What personal protective equipment (PPE) should I wear when handling this compound and its waste?

A5: When handling this compound, you should wear appropriate personal protective equipment, including chemical-resistant gloves (tested according to EN 374), safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][5]

Troubleshooting Guide

Issue: Accidental Spill of this compound

  • Immediate Action:

    • Evacuate non-essential personnel from the immediate area.

    • If safe to do so, eliminate all ignition sources.[12]

    • Ensure adequate ventilation.

  • Spill Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][7][12]

    • Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[1][12]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[12]

  • Reporting:

    • Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.

Issue: Leaking Waste Container

  • Action:

    • Don appropriate PPE.

    • If possible and safe, place the leaking container into a larger, compatible, and sealable secondary container.[9]

    • Label the secondary container clearly with the contents.

    • Notify your EHS department for guidance and to arrange for a waste pickup.

Issue: Unknown Concentration of this compound in a Waste Stream

  • Action:

    • Treat the waste as if it were pure this compound.

    • Follow all standard procedures for the collection, storage, and disposal of hazardous this compound waste.

    • Clearly label the waste container as "Hazardous Waste: this compound solution" and provide an estimated concentration if possible.

    • Consult with your EHS department for specific guidance on characterizing and disposing of unknown waste.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaCD₃CON(CD₃)₂[6]
Molecular Weight96.18 g/mol [4]
Boiling Point164-166 °C[13]
Melting Point-20 °C
Density1.033 g/mL at 25 °C[13]
Flash Point64 °C (147.2 °F) - closed cup
Isotopic Purity≥99 atom % D

Experimental Protocol

Protocol: Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy using this compound

  • Objective: To prepare a sample of a non-deuterated compound for NMR analysis using this compound as the solvent.

  • Materials:

    • Compound of interest

    • This compound (NMR grade, ≥99 atom % D)

    • NMR tube and cap

    • Pipettes and tips

    • Vortex mixer

    • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

  • Procedure:

    • Perform all work in a properly functioning chemical fume hood.

    • Weigh the desired amount of the compound of interest directly into the NMR tube or a small, clean vial.

    • Using a clean pipette, add approximately 0.5-0.7 mL of this compound to the NMR tube containing the compound.

    • Cap the NMR tube securely.

    • Gently vortex the tube until the sample is completely dissolved.

    • The sample is now ready for NMR analysis.

  • Waste Generation and Disposal:

    • Used Pipette Tips: Dispose of any pipette tips that came into contact with this compound in a designated solid hazardous waste container.

    • Empty Solvent Bottle: Once the original this compound bottle is empty, it should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected as hazardous waste. Consult your institution's EHS guidelines for specific procedures on empty container management.

    • NMR Tube Contents: After the experiment is complete, the contents of the NMR tube are considered hazardous waste. Empty the contents into a designated liquid hazardous waste container labeled "this compound Waste."

    • Cleaning NMR Tubes: If NMR tubes are to be reused, they must be cleaned thoroughly. The initial rinses should be done with a small amount of a suitable solvent, and this rinsate must be collected as hazardous waste.

Mandatory Visualization

G Workflow for Safe Disposal of this compound Waste cluster_0 Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Interim Storage cluster_3 Disposal A Experimentation with This compound B Contaminated Materials (Gloves, Wipes, etc.) A->B C Liquid Waste (Pure, Mixed with Solutes) A->C D Segregate into Solid and Liquid Waste B->D C->D E Collect in Designated, Labeled, Closed Containers D->E F Store in Satellite Accumulation Area E->F G Ensure Proper Ventilation and Secondary Containment F->G H Request Waste Pickup from EHS G->H I Waste Transported by Licensed Contractor H->I J Final Disposal at Permitted Facility I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to NMR Solvents: N,N-Dimethylacetamide-d9 vs. N,N-Dimethylformamide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, the choice between N,N-Dimethylacetamide-d9 (DMAc-d9) and N,N-Dimethylformamide-d7 (DMF-d7) is a critical one. Both are powerful, polar aprotic solvents capable of dissolving a wide range of compounds, yet their subtle differences in physical and chemical properties can significantly impact spectral quality and sample stability.

This guide provides an objective comparison of DMAc-d9 and DMF-d7, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate solvent for your research needs.

Physical and Chemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of DMAc-d9 and DMF-d7 is presented in the table below. These properties directly influence their behavior as NMR solvents, affecting everything from sample preparation to the temperature range of experiments.

PropertyThis compound (DMAc-d9)N,N-Dimethylformamide-d7 (DMF-d7)
Molecular Formula C4D9NOC3D7NO
Molecular Weight 96.18 g/mol 80.14 g/mol
Boiling Point 164-166 °C153 °C[1]
Melting Point -20 °C-61 °C[2]
Density ~1.033 g/mL at 25 °C~1.05 g/mL at 20 °C[1]
¹H NMR Residual Peak (ppm) ~2.08, 2.92, 2.75~8.02, 2.91, 2.74[3]
¹³C NMR Residual Peak (ppm) ~20.6, 35.1, 170.1~30.1, 35.2, 162.5[3]
Hygroscopicity Less hygroscopic than DMFHygroscopic
Chemical Stability More stable, particularly towards bases.[4]Can be unstable, especially in the presence of strong acids or bases.[5]

Performance in NMR Spectroscopy

Both DMAc-d9 and DMF-d7 are excellent solvents for polar and difficult-to-dissolve analytes. However, their performance can differ based on the specific requirements of the NMR experiment and the nature of the sample.

This compound (DMAc-d9) is often favored for its higher boiling point, which allows for variable temperature NMR experiments over a wider range. Its greater chemical stability, particularly its resistance to hydrolysis under basic conditions, makes it a more robust choice for samples that are sensitive to degradation.[4] The lower hygroscopicity of DMAc-d9 is another significant advantage, reducing the interference of water peaks in the NMR spectrum and simplifying sample handling, especially for moisture-sensitive compounds.

N,N-Dimethylformamide-d7 (DMF-d7) , on the other hand, has a lower melting point, which can be advantageous for experiments conducted at sub-ambient temperatures. It is a well-established and widely used NMR solvent with extensive literature data available. However, its tendency to absorb moisture from the atmosphere necessitates careful handling and storage to prevent contamination of the NMR sample with water.[6] Furthermore, DMF can decompose in the presence of strong acids or bases, potentially leading to the formation of dimethylamine and formic acid, which can complicate the NMR spectrum and react with the analyte.[5]

Experimental Protocols

To ensure the acquisition of high-quality NMR data, proper sample preparation is paramount. The following are detailed methodologies for preparing NMR samples using DMAc-d9 and DMF-d7, with special considerations for their unique properties.

General Sample Preparation Workflow

NMR Sample Preparation Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap and Mix transfer->cap shim Shim Magnet cap->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process

A general workflow for preparing a sample for NMR analysis.
Protocol for Standard Samples

  • Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte directly into a clean, dry vial. For liquid analytes, add 10-50 µL to the vial.

  • Dissolving the Analyte: Add approximately 0.6-0.7 mL of DMAc-d9 or DMF-d7 to the vial.

  • Mixing: Gently vortex or sonicate the vial until the analyte is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping and Inverting: Securely cap the NMR tube and gently invert it several times to ensure the solution is well-mixed.

Protocol for Hygroscopic or Air-Sensitive Samples

For samples that are sensitive to moisture or air, the following modified protocol should be followed in an inert atmosphere (e.g., a glovebox).

  • Drying of Solvent: Prior to use, dry the deuterated solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours to remove any residual water.

  • Sample Preparation in a Glovebox: Perform all subsequent steps inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Weighing and Dissolving: Weigh the analyte into a vial and add the pre-dried deuterated solvent.

  • Transfer and Sealing: Transfer the solution to the NMR tube and seal it with a secure cap, such as a J. Young valve NMR tube, to maintain the inert atmosphere during transport and analysis.

Sensitive Sample Handling start Start: Sensitive Analyte glovebox Work in Inert Atmosphere (Glovebox) start->glovebox dry_solvent Use Pre-Dried Deuterated Solvent glovebox->dry_solvent weigh_dissolve Weigh Analyte and Dissolve dry_solvent->weigh_dissolve transfer_seal Transfer to NMR Tube and Seal weigh_dissolve->transfer_seal analysis NMR Analysis transfer_seal->analysis

Workflow for handling hygroscopic or air-sensitive NMR samples.

Logical Decision Flow for Solvent Selection

The choice between DMAc-d9 and DMF-d7 can be guided by a logical consideration of the experimental requirements.

Solvent Selection Logic node_result node_result start Start: Select NMR Solvent temp_range High Temperature Experiment? (>150°C) start->temp_range temp_range->node_result Use DMAc-d9 Yes base_sensitive Base-Sensitive Analyte? temp_range->base_sensitive No base_sensitive->node_result Use DMAc-d9 Yes hygroscopic Hygroscopic Analyte? base_sensitive->hygroscopic No hygroscopic->node_result Use DMAc-d9 (preferred) Yes hygroscopic->node_result DMF-d7 is a viable option No

A decision tree to guide the selection between DMAc-d9 and DMF-d7.

Conclusion

Both this compound and N,N-Dimethylformamide-d7 are valuable solvents for NMR spectroscopy, particularly for challenging samples. The choice between them should be made based on a careful consideration of the analyte's properties and the specific requirements of the NMR experiment.

  • This compound is the superior choice for high-temperature studies, base-sensitive compounds, and when minimal water contamination is crucial. Its higher stability and lower hygroscopicity offer greater reliability and ease of use.

  • N,N-Dimethylformamide-d7 remains a viable and cost-effective option for a wide range of applications, especially when experiments are conducted at or below room temperature and with analytes that are not sensitive to its potential impurities or reactivity.

By understanding the distinct characteristics of each solvent and following the appropriate experimental protocols, researchers can optimize their NMR experiments to obtain high-quality, reproducible data, thereby accelerating their research and development efforts.

References

A Researcher's Guide to Deuterated Polar Aprotic Solvents: Comparing N,N-Dimethylacetamide-d9 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research, particularly in the fields of NMR spectroscopy, organic synthesis, and drug development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. Deuterated polar aprotic solvents are indispensable tools, prized for their ability to dissolve a wide range of compounds and for their unique properties in spectroscopic and reactive environments. This guide provides an objective comparison of N,N-Dimethylacetamide-d9 (DMA-d9) with other commonly used deuterated polar aprotic solvents: N,N-Dimethylformamide-d7 (DMF-d7), Dimethyl Sulfoxide-d6 (DMSO-d6), and Acetonitrile-d3 (CD3CN).

Physical and Chemical Properties: A Tabular Comparison

The fundamental characteristics of a solvent dictate its suitability for specific applications. The following table summarizes the key physical and chemical properties of DMA-d9 and its counterparts, offering a clear, quantitative basis for comparison.

PropertyThis compound (DMA-d9)N,N-Dimethylformamide-d7 (DMF-d7)Dimethyl Sulfoxide-d6 (DMSO-d6)Acetonitrile-d3 (CD3CN)
Molecular Formula C4D9NOC3D7NOC2D6OSC2D3N
Molecular Weight 96.18 g/mol 80.14 g/mol 84.17 g/mol 44.07 g/mol
Boiling Point 164-166 °C153 °C189 °C80.7 °C
Melting Point -20 °C-61 °C20.2 °C-46 °C
Density (at 25 °C) 1.033 g/mL1.03 g/mL1.190 g/mL0.844 g/mL
Refractive Index (n20/D) 1.4381.4281.4761.341
Isotopic Purity ≥99 atom % D≥99.5 atom % D≥99.5 atom % D≥99.8 atom % D
Residual ¹H NMR Peak (ppm) ~2.08, 2.75, 2.92~2.75, 2.92, 8.02~2.50~1.94

Performance in Key Applications

The practical utility of these solvents is best understood through their performance in common laboratory applications.

NMR Spectroscopy

Deuterated solvents are fundamental to NMR spectroscopy, as they minimize solvent interference in proton spectra. The choice of solvent depends on the sample's solubility and the spectral regions of interest.

  • This compound (DMA-d9) is an excellent solvent for a wide range of organic compounds, including many polymers and peptides. Its relatively complex residual proton signal can be a drawback if analyte signals appear in those regions.

  • N,N-Dimethylformamide-d7 (DMF-d7) shares a similar solubility profile with DMA-d9 and is also widely used for polar analytes. Its three residual proton signals, including one in the aromatic region, must be considered during spectral analysis.

  • Dimethyl Sulfoxide-d6 (DMSO-d6) is a highly polar solvent with a remarkable ability to dissolve a broad spectrum of compounds, from organic molecules to inorganic salts. Its high boiling point makes it suitable for variable-temperature NMR studies. The single residual proton peak is a significant advantage, simplifying spectral interpretation. However, its hygroscopic nature can lead to a broad water peak in the spectrum.

  • Acetonitrile-d3 (CD3CN) is a moderately polar solvent with a low viscosity, which can lead to sharper NMR signals. It is particularly useful for nitrogen-containing compounds and in electrochemical NMR studies. Its single residual peak is a notable advantage.

dot graph NMR_Solvent_Selection { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes Analyte [label="Analyte Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Solubility?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Polarity [label="Required Polarity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_Polarity [label="High Polarity\n(e.g., Peptides, Salts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Moderate_Polarity [label="Moderate Polarity\n(e.g., Organic Molecules)", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Viscosity [label="Low Viscosity Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; VT_NMR [label="Variable Temp. NMR?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DMSO [label="DMSO-d6", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMA [label="DMA-d9", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMF [label="DMF-d7", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACN [label="CD3CN", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte -> Solubility; Solubility -> Polarity [label=" Soluble "]; Polarity -> High_Polarity [label=" High "]; Polarity -> Moderate_Polarity [label=" Moderate "]; High_Polarity -> VT_NMR; VT_NMR -> DMSO [label=" Yes "]; VT_NMR -> DMA [label=" No "]; VT_NMR -> DMF [label=" No "]; Moderate_Polarity -> Low_Viscosity; Low_Viscosity -> ACN [label=" Yes "]; Low_Viscosity -> DMA [label=" No "]; Low_Viscosity -> DMF [label=" No "]; } DOT Caption: Decision tree for selecting a deuterated polar aprotic solvent for NMR.

Reaction Medium in Organic Synthesis

The choice of aprotic solvent can influence reaction rates, yields, and even reaction pathways.

  • DMA-d9 and DMF-d7 are excellent solvents for a variety of organic reactions, including nucleophilic substitutions and peptide synthesis, due to their high polarity and ability to solvate both organic substrates and inorganic reagents. In solid-phase peptide synthesis, both DMA and DMF are commonly used to swell the resin and dissolve reagents.

  • DMSO-d6 is also a versatile reaction solvent, particularly for reactions involving strong bases. However, its reactivity under certain conditions (e.g., Swern oxidation) should be considered.

  • CD3CN is frequently used in electrochemical synthesis due to its electrochemical stability and ability to dissolve supporting electrolytes. It is also a suitable medium for various transition metal-catalyzed reactions.

Drug Development and Formulation

In the pharmaceutical industry, these solvents play crucial roles from early-stage drug discovery to final formulation.

  • DMA-d9 and DMF-d7 are used to dissolve drug candidates for screening and in process chemistry for the synthesis of active pharmaceutical ingredients (APIs). Their ability to dissolve a wide range of compounds makes them valuable in these stages.

  • DMSO-d6 is widely used in drug discovery for dissolving compounds for biological assays and for long-term storage of compound libraries. Its ability to enhance skin penetration has also led to its use in some topical drug formulations.

  • CD3CN is often used in the purification of pharmaceuticals by preparative HPLC and in the synthesis of drug intermediates.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative protocols for common laboratory procedures involving these solvents.

Protocol 1: General Procedure for NMR Sample Preparation

This protocol outlines the standard steps for preparing a sample for NMR analysis.

  • Weigh the Sample: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMA-d9, DMF-d7, DMSO-d6, or CD3CN) to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle heating or sonication, being mindful of the solvent's boiling point and the sample's stability.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

dot graph NMR_Prep_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Weigh [label="1. Weigh Sample (5-25 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="2. Add Deuterated Solvent (0.6-0.7 mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="3. Dissolve Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="4. Filter into NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; Cap [label="5. Cap and Label", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="6. Analyze in Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Weigh; Weigh -> Add_Solvent; Add_Solvent -> Dissolve; Dissolve -> Filter; Filter -> Cap; Cap -> Analyze; Analyze -> End; } DOT Caption: Workflow for preparing a sample for NMR analysis.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol provides a general workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis, where solvents like DMA or DMF are crucial.

  • Resin Swelling: Place the resin in a reaction vessel and add the chosen solvent (e.g., DMA or DMF) to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a solution of 20% piperidine in the chosen solvent to the resin.

    • Agitate for 5-10 minutes and drain.

    • Repeat the piperidine treatment for another 10-15 minutes and drain.

    • Wash the resin thoroughly with the chosen solvent (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in the chosen solvent.

    • Add an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with the chosen solvent (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Conclusion

The selection of a deuterated polar aprotic solvent is a multifaceted decision that requires careful consideration of the specific experimental requirements.

  • This compound is a versatile and effective solvent, particularly for polar compounds and in peptide synthesis, offering a good balance of properties.

  • N,N-Dimethylformamide-d7 is a very similar alternative to DMA-d9, with a slightly lower boiling point.

  • Dimethyl Sulfoxide-d6 stands out for its exceptional dissolving power and high boiling point, making it ideal for a broad range of challenging samples and high-temperature studies.

  • Acetonitrile-d3 is the solvent of choice for applications requiring low viscosity and for electrochemical studies.

By understanding the distinct advantages and limitations of each solvent, researchers can make informed decisions to optimize their experimental design and achieve reliable and accurate results.

A Comparative Guide to the Quality of N,N-Dimethylacetamide-d9 and Other Common Deuterated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of deuterated solvents are paramount for obtaining reliable and reproducible results in Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques. This guide provides an objective comparison of N,N-Dimethylacetamide-d9 (DMA-d9) with two other widely used deuterated polar aprotic solvents: Dimethyl Sulfoxide-d6 (DMSO-d6) and N,N-Dimethylformamide-d7 (DMF-d7). The comparison is based on key quality parameters typically presented in a Certificate of Analysis (CoA), supported by detailed experimental protocols for the analytical methods used to determine these specifications.

Comparison of Key Quality Specifications

The quality of a deuterated solvent is primarily assessed by its isotopic purity, chemical purity, and water content. The following table summarizes the typical specifications for this compound, DMSO-d6, and DMF-d7 from various suppliers. It is important to note that exact values may vary between manufacturers and specific product grades.

SpecificationThis compound (DMA-d9)Dimethyl Sulfoxide-d6 (DMSO-d6)N,N-Dimethylformamide-d7 (DMF-d7)
Isotopic Purity (atom % D) ≥ 99.0[1]≥ 99.8[2]≥ 99.5[3]
Chemical Purity (% by GC) ≥ 99.0[1]≥ 99.0≥ 99.0[3]
Water Content (H₂O + D₂O, % by Karl Fischer) ≤ 0.05≤ 0.03[2]≤ 0.05[4]
Residual Protiated Solvent Signal (¹H NMR) Conforms to structureConforms to structureConforms to structure

Experimental Protocols for Quality Control

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis for deuterated solvents.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The isotopic purity of a deuterated solvent is determined by comparing the signal intensity of the residual protiated solvent to the signal intensity of a known internal standard or to the signals of the deuterated species in the corresponding proton-decoupled deuterium (²H) NMR spectrum. For DMA-d9, the residual proton signals of the methyl groups are observed in the ¹H NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • A known quantity of the deuterated solvent is placed in an NMR tube.

  • For quantitative analysis, a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) with a known number of protons and a distinct chemical shift is added.

  • A high-resolution ¹H NMR spectrum is acquired.

  • The integral of the residual proton signal(s) of the solvent is compared to the integral of the internal standard.

  • The atom % D is calculated based on the relative integrals and the known concentrations and number of protons of the solvent and the standard.

Alternatively, a proton-decoupled ²H NMR spectrum can be acquired. The absence of significant proton signals in the ¹H NMR spectrum and a strong, sharp signal in the ²H NMR spectrum are indicative of high isotopic purity.[5]

Determination of Chemical Purity by Gas Chromatography (GC)

Principle: Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the chemical purity of volatile organic compounds like deuterated solvents. The method separates the main component from any volatile impurities, and the relative peak areas provide a quantitative measure of purity.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar aprotic solvents (e.g., a wax-type or a mid-polarity phase)

Typical GC Parameters:

  • Column: e.g., TG-WAXMS, 30 m x 0.32 mm x 1.0 µm[6]

  • Injector Temperature: 220°C[6]

  • Detector Temperature: 250°C[6]

  • Oven Temperature Program: Initial temperature of 40°C held for a period, followed by a ramp to a final temperature (e.g., 10°C/min to 220°C, hold for 20 min).[6]

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1.0 µL with a split ratio (e.g., 10:1)[6]

Procedure:

  • A small, precise volume of the deuterated solvent is injected into the GC.

  • The components are separated based on their boiling points and interaction with the stationary phase of the column.

  • The FID detects the organic compounds as they elute from the column.

  • The area of each peak is integrated.

  • The chemical purity is calculated as the area of the main solvent peak divided by the total area of all peaks, expressed as a percentage.[7]

Determination of Water Content by Karl Fischer Titration

Principle: The Karl Fischer titration is a highly specific and accurate method for the determination of water content in various substances, including organic solvents.[8] The method is based on a quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a base. The endpoint can be detected potentiometrically.[8] This method is detailed in the United States Pharmacopeia (USP) chapter <921>.[9][10]

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric)

Procedure (Volumetric Method - USP <921> Method Ia):

  • The titration vessel is pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.[9]

  • A precisely weighed amount of the deuterated solvent is injected into the vessel.

  • The sample is titrated with the Karl Fischer reagent. The reagent reacts with the water in the sample.

  • The endpoint is reached when a slight excess of iodine is present, which is detected by the platinum electrode.[8][9]

  • The volume of titrant consumed is used to calculate the water content based on the previously determined titer of the reagent.

Quality Control Workflow for Deuterated Solvents

The following diagram illustrates the logical workflow of the quality control process for ensuring the high purity of deuterated solvents, from the initial synthesis to the final packaged product.

QC_Workflow cluster_production Production cluster_qc Quality Control Testing cluster_final Final Steps Raw_Materials Raw Material Sourcing & Testing Synthesis Deuteration Synthesis Raw_Materials->Synthesis Crude_Purification Crude Product Purification Synthesis->Crude_Purification In_Process_Control In-Process Control Samples Crude_Purification->In_Process_Control Final_Product_Testing Final Product Bulk Testing In_Process_Control->Final_Product_Testing NMR_Analysis Isotopic Purity (NMR) Final_Product_Testing->NMR_Analysis GC_Analysis Chemical Purity (GC) Final_Product_Testing->GC_Analysis KF_Titration Water Content (Karl Fischer) Final_Product_Testing->KF_Titration Packaging Packaging in Inert Atmosphere NMR_Analysis->Packaging GC_Analysis->Packaging KF_Titration->Packaging CoA_Generation Certificate of Analysis Generation Packaging->CoA_Generation Product_Release Product Release CoA_Generation->Product_Release

Quality Control Workflow for Deuterated Solvents

References

A Comparative Guide to the ¹H NMR Spectrum of Pure N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of deuterated solvents is paramount for accurate and reliable NMR spectroscopic analysis. This guide provides a comprehensive comparison of the ¹H NMR spectrum of pure N,N-Dimethylacetamide-d9 (DMA-d9) with potential alternatives and outlines experimental protocols for purity assessment.

Characterizing Pure this compound

An ideal ¹H NMR spectrum of pure this compound will exhibit a flat baseline with the absence of significant proton signals. The high level of deuteration in commercially available DMA-d9 (typically ≥99 atom % D) ensures that the signals from the solvent itself are minimized, providing a clear window for the analysis of dissolved analytes.[1][2] Any observable peaks are indicative of residual protonated solvent or other impurities.

Comparison with Non-Deuterated N,N-Dimethylacetamide

In contrast to its deuterated counterpart, the ¹H NMR spectrum of standard N,N-Dimethylacetamide is characterized by two prominent singlets corresponding to the acetyl methyl protons and the two N-methyl protons. The chemical shifts for these groups are approximately δ 2.08 ppm and δ 2.99 ppm, respectively, when measured in a non-polar deuterated solvent like CDCl₃.[3][4] The presence of these signals in a DMA-d9 spectrum would signify incomplete deuteration.

Identifying Common Impurities

ImpurityChemical StructureExpected ¹H NMR Chemical Shift (δ, ppm)MultiplicityNotes
Residual N,N-DimethylacetamideCH₃CON(CH₃)₂~2.08 (CH₃CO), ~2.99 (N(CH₃)₂)SingletIndicates incomplete deuteration.
WaterH₂O~2.5 - 3.5Singlet (broad)Chemical shift is highly dependent on temperature and concentration.
Acetone(CH₃)₂CO~2.09SingletA common laboratory solvent.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO~2.54SingletA common laboratory solvent.
TolueneC₆H₅CH₃~2.34 (CH₃), ~7.1-7.3 (aromatic)Singlet, MultipletA common laboratory solvent.
Dichloromethane (DCM)CH₂Cl₂~5.76SingletA common laboratory solvent.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Purity Assessment

To quantitatively assess the purity of this compound, a rigorous experimental protocol is essential. The following methodology is based on established qNMR guidelines.[8][9][10][11][12]

1. Sample Preparation:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube.

  • Add a precise volume or weight of the this compound sample to the NMR tube.

  • Ensure thorough mixing to achieve a homogeneous solution.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Pulse Program: Employ a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).

  • Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (analyte and internal standard). A D1 of 30-60 seconds is often sufficient to ensure full relaxation of all protons.

  • Pulse Angle: Use a 90° pulse angle.

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.

  • Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the signals corresponding to the internal standard and any identified impurities.

4. Purity Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_impurity / N_impurity) * (N_standard / I_standard) * (MW_impurity / MW_standard) * (m_standard / m_sample) * 100

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

Workflow for Purity Assessment of this compound

The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR spectroscopy.

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Purity Calculation cluster_result Result start Start weigh_standard Weigh Internal Standard start->weigh_standard add_dma Add DMA-d9 Sample weigh_standard->add_dma mix Homogenize add_dma->mix acquire_spectrum Acquire 1H NMR Spectrum (qNMR) mix->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Signals (Standard & Impurities) process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity decision Purity > 99%? calculate_purity->decision pass Pass decision->pass Yes fail Fail decision->fail No

Purity Assessment Workflow for this compound

References

Unlocking Precision and Enhancing Drug Efficacy: The Advantages of N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize analytical techniques and enhance the therapeutic profiles of novel drug candidates, the strategic substitution of hydrogen with deuterium in common solvents and reagents offers a powerful advantage. N,N-Dimethylacetamide-d9 (DMAc-d9), the deuterated analogue of N,N-Dimethylacetamide (DMAc), provides significant benefits in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the synthesis of deuterated pharmaceuticals, ultimately leading to more precise data and potentially improved drug efficacy and safety.

The primary advantages of employing DMAc-d9 stem from the fundamental mass difference between hydrogen and its stable, non-radioactive isotope, deuterium. This seemingly subtle atomic substitution leads to profound effects on the physicochemical properties of the molecule, which can be harnessed to overcome common challenges in analytical chemistry and drug development.

Enhanced Clarity and Resolution in NMR Spectroscopy

One of the most significant applications of DMAc-d9 is as a solvent in ¹H NMR spectroscopy. In conventional ¹H NMR, the proton signals from a non-deuterated solvent can overwhelm the signals of the analyte, especially at low concentrations, making spectral interpretation difficult or impossible. By replacing the nine hydrogen atoms in DMAc with deuterium, the solvent becomes essentially "invisible" in the ¹H NMR spectrum. This is because deuterium resonates at a different frequency than protons, thus eliminating the large solvent peaks that would otherwise obscure the signals of the compound of interest.[1][2] This leads to a dramatic improvement in spectral clarity and an enhanced signal-to-noise ratio, allowing for the unambiguous detection and analysis of analyte signals.[3][4][5]

Key Advantages in NMR:

  • Solvent Signal Elimination: Minimizes interference from solvent protons, resulting in cleaner baselines and clearer spectra.[1]

  • Improved Signal-to-Noise Ratio: Allows for the detection of low-concentration analytes and the observation of subtle spectral features.[3][4]

  • Enhanced Resolution: Facilitates the accurate determination of chemical shifts, coupling constants, and integration values, which are crucial for structural elucidation.

Superior Accuracy and Precision in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[6] DMAc-d9 can serve as an ideal internal standard for the quantification of non-deuterated DMAc or other analytes with similar chromatographic behavior. Because DMAc-d9 is chemically identical to DMAc, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. However, due to its higher mass, it is easily distinguishable by the mass spectrometer. This co-elution and differential mass detection allow for reliable correction of variations during sample preparation and analysis, leading to significantly improved accuracy and precision.

Studies have demonstrated that using a deuterated internal standard can substantially reduce the relative standard deviation (%RSD) in quantitative analyses compared to using a non-isotopically labeled internal standard or external calibration methods. For instance, in the analysis of various compounds in complex matrices like cannabis, the use of deuterated internal standards reduced the %RSD from over 50% to under 20%, and in some cases, under 15%.[7]

Probing Reaction Mechanisms through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide valuable insights into the rate-determining step of a chemical reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step. By using DMAc-d9 as a solvent or a reactant, researchers can investigate reaction mechanisms and elucidate complex chemical transformations.

Improving Drug Pharmacokinetics and Metabolic Profiles

The kinetic isotope effect is a cornerstone of a modern drug development strategy known as "deuterium switching." By selectively replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium, it is possible to slow down its metabolic degradation.[8][9][10][11] This can lead to a range of desirable pharmacokinetic improvements:

  • Increased Half-Life: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.[10]

  • Reduced Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the formation of harmful metabolites, leading to an improved safety profile.[11]

  • Enhanced Efficacy: A higher and more sustained concentration of the active drug in the bloodstream can lead to improved therapeutic outcomes.[10]

A notable example is Deutetrabenazine, the first deuterated drug approved by the FDA, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[9] DMAc-d9 can be a valuable solvent in the synthesis of such deuterated drug candidates.[12]

Quantitative Data Summary

ParameterN,N-Dimethylacetamide (DMAc)This compound (DMAc-d9)Advantage of DMAc-d9
Molecular Weight ( g/mol ) 87.1296.18Distinguishable in Mass Spectrometry
¹H NMR Signal Strong signals at ~2.0, 2.8, and 2.9 ppmResidual proton signals are minimalEliminates solvent interference in ¹H NMR
Use as Internal Standard in MS Not ideal due to identical mass as analyteIdeal due to co-elution and mass differenceImproved accuracy and precision
Kinetic Isotope Effect (kH/kD) N/ACan be > 1 for reactions involving C-D bond cleavageEnables study of reaction mechanisms
Application in Drug Synthesis Standard solventSolvent for synthesizing deuterated drugsCan lead to improved drug pharmacokinetics

Experimental Protocols

Quantification of DMAc in a Biological Matrix using DMAc-d9 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of DMAc in a biological sample, such as plasma, using DMAc-d9 as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample, add 10 µL of a known concentration of DMAc-d9 solution (e.g., 10 µg/mL in methanol).

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 column.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Ensure chromatographic separation of DMAc from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Set the mass spectrometer to monitor the specific multiple reaction monitoring (MRM) transitions for DMAc and DMAc-d9.

        • DMAc: e.g., m/z 88 -> 44

        • DMAc-d9: e.g., m/z 97 -> 49

      • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (DMAc) to the internal standard (DMAc-d9).

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of DMAc in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of a Deuterated Pharmaceutical Intermediate using DMAc-d9

This protocol provides a conceptual example of how DMAc-d9 can be used as a solvent in the synthesis of a deuterated drug intermediate. The specific reaction conditions will vary depending on the target molecule.

Example Reaction: N-alkylation

Objective: To synthesize a deuterated N-alkylated amine, a common moiety in pharmaceuticals.

Materials:

  • A primary or secondary amine

  • A deuterated alkyl halide (e.g., CD3I)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • This compound (DMAc-d9) as the solvent

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine and the base in DMAc-d9 under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a specified period to ensure complete dissolution and deprotonation of the amine.

  • Slowly add the deuterated alkyl halide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired deuterated N-alkylated amine.

  • Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Advantage

The following diagrams illustrate the key concepts discussed, providing a clear visual representation of the benefits of using DMAc-d9.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (contains DMAc) B Add DMAc-d9 (Internal Standard) A->B C Protein Precipitation & Centrifugation B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Calculate Peak Area Ratio (DMAc/DMAc-d9) E->F G Quantify using Calibration Curve F->G kinetic_isotope_effect cluster_energy Reaction Coordinate reactant_H Reactant (C-H) transition_state Transition State reactant_H->transition_state kH (Faster) reactant_D Reactant (C-D) reactant_D->transition_state kD (Slower) product Product transition_state->product

References

A Comparative Guide to Analytical Methods for Determining N,N-Dimethylacetamide-d9 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated isotopologue of the common solvent N,N-Dimethylacetamide (DMA). DMA-d9 is frequently employed as an internal standard in bioanalytical studies and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate quantification of DMA-d9 is crucial for ensuring the reliability of these applications. This document outlines and contrasts the performance of three primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary

The choice of analytical method for the quantification of this compound is contingent on the specific requirements of the application, including desired sensitivity, sample matrix complexity, and the availability of instrumentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it the preferred method for analyzing DMA-d9 in complex biological matrices, where it is predominantly used as an internal standard for the quantification of N,N-Dimethylacetamide (DMA).

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable alternative, particularly for the analysis of volatile and semi-volatile compounds. It is well-suited for determining the concentration of DMA-d9 in simpler matrices or as a residual solvent.

  • Quantitative Nuclear Magnetic Resonance (qNMR) provides a non-destructive, primary ratio method of quantification that does not require a chemically identical reference standard for calibration. It is a powerful technique for determining the purity and concentration of neat or highly concentrated DMA-d9 samples.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and qNMR for the quantitative analysis of this compound. It is important to note that while DMA-d9 is most commonly used as an internal standard in LC-MS methods for DMA quantification, the performance data presented here is adapted for the direct quantification of DMA-d9 where available, or extrapolated from validated methods for DMA.

ParameterLC-MS/MSGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Linearity (r²) >0.99[1][2]>0.99Excellent, inherent to the technique.[3][4]
Limit of Quantification (LOQ) Low µg/L to ng/L range.[1][5]Low mg/L to µg/L range.Typically in the low mM to high µM range.
Accuracy (% Recovery) Typically 90-110%.[1][2]Typically 90-110%.High accuracy, often within 1-2% of the true value.[3]
Precision (%RSD) <15%.[1][2]<15%.High precision, typically <2%.[3]
Sample Throughput HighMedium to HighLow to Medium
Matrix Effects Can be significant, often mitigated by the use of a stable isotope-labeled internal standard like DMA-d9 itself.Less susceptible than LC-MS, but can still occur.Generally minimal to no matrix effects.
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for DMA and can be adapted for the direct quantification of DMA-d9.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method is adapted from validated procedures for the quantification of DMA in biological samples, where DMA-d9 is used as an internal standard.[1][5]

1. Sample Preparation:

  • For plasma samples, a protein precipitation extraction is commonly used. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (if a different one is used for calibration).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • For DMA-d9: Precursor ion (Q1) m/z 97.1 → Product ion (Q3) m/z 52.1.

    • For DMA (if co-analyzed): Precursor ion (Q1) m/z 88.1 → Product ion (Q3) m/z 44.1.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general methods for the analysis of residual solvents and can be adapted for DMA-d9.

1. Sample Preparation:

  • Prepare a stock solution of DMA-d9 in a suitable solvent (e.g., methanol or dichloromethane).

  • Create a series of calibration standards by diluting the stock solution.

  • For liquid samples, a direct injection or a liquid-liquid extraction may be employed. For solid samples, headspace analysis is often preferred.

2. Chromatographic Conditions:

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 230°C at 25°C/min, hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injection Volume: 1 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for DMA-d9: Monitor characteristic ions, which would be shifted by +9 amu compared to DMA (e.g., m/z 96, 78, 52). The exact fragmentation pattern should be confirmed experimentally.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines a general procedure for the quantification of DMA-d9 using an internal standard.[3][4]

1. Sample Preparation:

  • Accurately weigh a specific amount of the DMA-d9 sample into a vial.

  • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have a resonance signal that does not overlap with the analyte signal.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not contain signals in the region of interest.

  • Transfer an accurately measured volume of the solution into an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: ¹H (Proton) NMR is typically used, observing the residual proton signals in the DMA-d9. Alternatively, ²H (Deuterium) NMR can be used for direct detection.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is generally sufficient.

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals to ensure full relaxation between scans.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

  • Acquisition Time (aq): A sufficient acquisition time should be used to ensure good digital resolution.

3. Data Processing and Quantification:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction carefully.

  • Integrate the area of a well-resolved signal of DMA-d9 (residual proton signal) and a signal of the internal standard.

  • Calculate the concentration of DMA-d9 using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte (DMA-d9) and the internal standard, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the described analytical methods.

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Sample containing DMA-d9 Prep Extraction / Dilution Sample->Prep Spiking Internal Standard Spiking (for LC-MS & qNMR) Prep->Spiking GCMS GC-MS Analysis Prep->GCMS LCMS LC-MS/MS Analysis Spiking->LCMS qNMR qNMR Analysis Spiking->qNMR Processing Chromatogram / Spectrum Processing LCMS->Processing GCMS->Processing qNMR->Processing Integration Peak Area / Signal Integration Processing->Integration Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Calibration->Calculation Result Final Concentration of DMA-d9 Calculation->Result

Figure 1. A generalized workflow for the quantification of this compound.

Method Selection Logic for DMA-d9 Analysis Start Start: Need to quantify DMA-d9 Matrix Complex Matrix (e.g., Plasma)? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Purity Purity/Concentration of Neat Sample? Matrix->Purity No LCMS Choose LC-MS/MS Sensitivity->LCMS Yes GCMS Choose GC-MS Sensitivity->GCMS No Volatile Is the sample suitable for volatilization? Purity->Volatile No qNMR Choose qNMR Purity->qNMR Yes Volatile->LCMS No Volatile->GCMS Yes

Figure 2. A decision tree to guide the selection of the appropriate analytical method.

References

A Comparative Guide to N,N-Dimethylacetamide-d9 for High-Temperature NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of a deuterated solvent is critical for obtaining high-quality, artifact-free spectra. N,N-Dimethylacetamide-d9 (DMA-d9) has emerged as a valuable solvent for such applications, particularly for its excellent thermal stability and ability to dissolve a wide range of analytes, including polymers and poorly soluble drug candidates. This guide provides an objective comparison of DMA-d9's performance with other common high-temperature NMR solvents, supported by their physical properties and general performance characteristics.

High-Temperature NMR Solvents: A Comparative Overview

The selection of an appropriate solvent for high-temperature NMR is dictated by several key factors: a high boiling point, thermal stability, and the ability to dissolve the analyte of interest at elevated temperatures. While many deuterated solvents are available, only a few are suitable for studies conducted at temperatures exceeding 100 °C. The most common alternatives to DMA-d9 for high-temperature applications include Dimethyl Sulfoxide-d6 (DMSO-d6) and Toluene-d8.

PropertyThis compound (DMA-d9)Dimethyl Sulfoxide-d6 (DMSO-d6)Toluene-d8
Molecular Formula C₄D₉NOC₂D₆OSC₇D₈
Molecular Weight 96.18 g/mol 84.18 g/mol 100.21 g/mol
Boiling Point 164-166 °C189 °C110-111 °C
Melting Point -20 °C20.2 °C-95 °C
Density (at 25 °C) 1.033 g/mL1.190 g/mL0.943 g/mL
¹H Residual Peak (ppm) ~2.92, 2.75, 2.05~2.50~2.09, 6.98, 7.00, 7.09
¹³C Residual Peak (ppm) ~170.1, 35.9, 30.8~39.5~137.5, 128.9, 128.0, 125.2, 20.4
Isotopic Purity Typically ≥99 atom % DTypically ≥99.8 atom % DTypically ≥99.5 atom % D

Performance in High-Temperature NMR

Thermal Stability:

DMSO is also a thermally stable solvent with a high boiling point, making DMSO-d6 a popular choice for high-temperature NMR.[4] It is particularly effective for dissolving a wide range of polar and ionic compounds.[5] Toluene-d8, while having a lower boiling point, is suitable for moderately high temperatures and is often used for its ability to dissolve nonpolar compounds.

Solubility:

DMA-d9 is a highly polar aprotic solvent with a strong dissolving power for a variety of substances, including many polymers and pharmaceuticals that are challenging to analyze in other common NMR solvents.[6] This makes it particularly advantageous for studying the structure and dynamics of these molecules at elevated temperatures, which is often necessary to achieve sufficient solubility and resolution.

DMSO-d6 is also an excellent solvent for many organic compounds and is frequently used for NMR analysis of polar molecules and in drug design studies.[4][7] Its ability to dissolve a broad range of analytes makes it a versatile alternative to DMA-d9.

Residual Peaks:

The residual proton signals of the deuterated solvent are an important consideration in NMR spectroscopy. In commercially available deuterated DMSO, the residual DMSO-d5 signal appears as a quintet at approximately 2.50 ppm.[8] For DMA-d9, multiple residual peaks are observed. The chemical shifts of these residual peaks, as well as those of water, can be temperature-dependent.[9] Careful consideration of these peaks is necessary to avoid overlap with analyte signals.

Experimental Protocols

A general protocol for conducting a high-temperature NMR experiment involves careful sample preparation and incremental heating to the target temperature.

Sample Preparation:

  • Dissolve 2-10 mg of the analyte in 0.6-1.0 mL of the chosen deuterated solvent (e.g., DMA-d9) in a high-quality NMR tube (Class A glass is recommended for variable temperature work).[7][10]

  • Ensure the sample is completely dissolved. Gentle heating or sonication may be necessary.

  • For very high-temperature experiments, it is advisable to degas the sample to remove dissolved oxygen, which can cause line broadening. This can be done through several freeze-pump-thaw cycles.

High-Temperature NMR Experiment:

  • Insert the sample into the NMR spectrometer. Use a ceramic spinner for temperatures above 50 °C.

  • Acquire a spectrum at room temperature to ensure the sample is correctly prepared and to serve as a reference.

  • Gradually increase the temperature in increments of 10-15 °C, allowing the system to equilibrate at each step.[10] Rapid heating should be avoided to prevent damage to the probe and loss of temperature control.

  • The target temperature should be at least 10 °C below the boiling point of the solvent to avoid sample boiling.[10]

  • Monitor the lock signal and re-shim the spectrometer at the target temperature to optimize magnetic field homogeneity.

  • Acquire the NMR data.

  • After the experiment, cool the probe back to room temperature gradually.

HighTempNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment Dissolve Dissolve Analyte in DMA-d9 Degas Degas Sample (Freeze-Pump-Thaw) Dissolve->Degas Insert Insert Sample into Spectrometer Degas->Insert RT_Spectrum Acquire Room Temp Spectrum Insert->RT_Spectrum Heat Incrementally Heat to Target Temperature RT_Spectrum->Heat Equilibrate Equilibrate and Re-shim Heat->Equilibrate Acquire Acquire High-Temp Spectrum Equilibrate->Acquire Cool Gradually Cool to Room Temperature Acquire->Cool

Caption: A generalized workflow for conducting a high-temperature NMR experiment.

Logical Considerations for Solvent Selection

The choice between DMA-d9 and its alternatives depends on the specific requirements of the experiment.

Solvent_Selection Analyte_Solubility Analyte Solubility DMA_d9 This compound Analyte_Solubility->DMA_d9 High for Polymers & Poorly Soluble Drugs DMSO_d6 Dimethyl Sulfoxide-d6 Analyte_Solubility->DMSO_d6 High for Polar & Ionic Compounds Toluene_d8 Toluene-d8 Analyte_Solubility->Toluene_d8 High for Nonpolar Compounds Target_Temp Target Temperature Target_Temp->DMA_d9 Up to ~150 °C Target_Temp->DMSO_d6 Up to ~175 °C Target_Temp->Toluene_d8 Up to ~100 °C Residual_Peaks Residual Peak Positions Residual_Peaks->DMA_d9 Multiple Peaks Residual_Peaks->DMSO_d6 Single Quintet Residual_Peaks->Toluene_d8 Aromatic & Aliphatic Peaks

Caption: Decision factors for selecting a high-temperature NMR solvent.

References

A Comparative Guide to N,N-Dimethylacetamide-d9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the quality and consistency of deuterated solvents are paramount for obtaining reliable and reproducible results in applications ranging from NMR spectroscopy to the synthesis of deuterated drug molecules. N,N-Dimethylacetamide-d9 (DMA-d9), a versatile polar aprotic solvent, is no exception. This guide provides an objective comparison of DMA-d9 from various suppliers based on their stated specifications and outlines detailed experimental protocols for independent verification.

Data Presentation: Supplier Specifications

The following table summarizes the publicly available specifications for this compound from several prominent suppliers. It is important to note that this data is based on the information provided by the suppliers and not on independent, head-to-head experimental comparisons. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

SupplierProduct NumberIsotopic Purity (atom % D)Chemical Purity (%)Key Features/Notes
Sigma-Aldrich (Merck) 5224149999 (CP)Suitable for routine NMR analyses.
Cambridge Isotope Laboratories, Inc. (CIL) DLM-4829998Used as a polar solvent in chemical synthesis and as an NMR solvent.[1][2]
Thermo Scientific (Alfa Aesar) 3925799 (Isotopic)Not specifiedAmpouled under argon.[3]
Eurisotop DLM-482-59998A subsidiary of Cambridge Isotope Laboratories, Inc.[4]
Benchchem B108396Not specified>99.5 (claimed)For research use only.[5]

Experimental Protocols for Quality Verification

To ensure the quality of this compound meets the requirements of your specific application, independent verification of key quality attributes is recommended. Below are detailed methodologies for essential experiments.

Determination of Isotopic Purity by ¹H-NMR Spectroscopy

Objective: To determine the deuterium enrichment (atom % D) in this compound by quantifying the residual proton signals.

Methodology:

  • Sample Preparation: Prepare a sample by adding a known amount of a certified internal standard with a distinct, non-overlapping proton signal (e.g., 1,3,5-trichlorobenzene) to a precise volume of the this compound to be tested.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: The this compound sample itself (neat).

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Number of Scans: ≥ 64 (to ensure a good signal-to-noise ratio for the small residual proton signals).

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of both the internal standard and residual solvent protons).

  • Data Processing and Analysis:

    • Integrate the area of the residual proton signals of this compound (CD₃CON(CD₃)₂) and the area of the proton signal from the internal standard.

    • Calculate the molar concentration of the residual protons in the DMA-d9.

    • The isotopic purity (atom % D) is calculated using the following formula: Atom % D = (1 - (moles of residual ¹H / total moles of H positions)) * 100

Determination of Chemical Purity by Gas Chromatography (GC)

Objective: To identify and quantify volatile organic impurities in the this compound sample.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., acetone or methanol) to a suitable concentration (e.g., 1% v/v).

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Final Hold: 5 minutes at 220°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify any impurity peaks.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the chemical purity. For more accurate quantification, a calibration with certified reference standards of potential impurities is recommended.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the this compound. Water contamination is a common issue that can significantly affect many chemical reactions and NMR spectra.[6][7]

Methodology:

  • Instrument Setup: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation and Analysis:

    • The titrator's reaction vessel should be pre-conditioned with a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform) until a low, stable drift is achieved.

    • Using a dry syringe, inject a known weight or volume of the this compound sample directly into the reaction vessel.

    • The titration proceeds automatically, and the instrument will report the water content in parts per million (ppm) or as a percentage.

    • It is crucial to handle the solvent in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent moisture absorption from the air.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive quality assessment of this compound.

G cluster_start Sample Reception cluster_testing Quality Control Testing cluster_analysis Data Analysis & Specification Check cluster_result Outcome start Receive this compound Sample nmr ¹H-NMR Spectroscopy start->nmr gc Gas Chromatography (GC-FID) start->gc kft Karl Fischer Titration start->kft iso_purity Determine Isotopic Purity nmr->iso_purity chem_purity Determine Chemical Purity gc->chem_purity water_content Determine Water Content kft->water_content spec_check Compare with CoA Specifications iso_purity->spec_check chem_purity->spec_check water_content->spec_check pass Pass spec_check->pass Meets Specs fail Fail - Quarantine/Reject spec_check->fail Out of Specs

Caption: Workflow for the quality assessment of this compound.

Conclusion

The choice of a this compound supplier should be guided by the specific requirements of the intended application. While most reputable suppliers offer products with high isotopic and chemical purity, variations in minor impurities and water content can exist between batches and suppliers. For sensitive applications, such as in quantitative NMR (qNMR) or in the synthesis of pharmaceuticals where trace impurities can affect reaction outcomes and product purity, it is highly recommended to perform in-house quality control using the protocols outlined in this guide. This ensures that the solvent quality is consistently high and meets the stringent demands of research and drug development.

References

A Comparative Guide to N,N-Dimethylacetamide-d9 in Chemical Assays: Understanding Potential Cross-Reactivity and Isotopic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical and biological assays, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. While N,N-Dimethylacetamide (DMAc) is a widely used aprotic solvent, its deuterated counterpart, N,N-Dimethylacetamide-d9 (DMAc-d9), is often employed in specific analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry.[1][2][3] This guide provides a comparative overview of DMAc-d9 and DMAc, with a focus on the potential for cross-reactivity and performance differences in chemical assays, supported by theoretical principles and a framework for empirical validation.

Understanding the Isotopic Difference and Its Implications

The primary distinction between DMAc and DMAc-d9 lies in the substitution of nine hydrogen atoms with deuterium. This isotopic substitution results in a higher molecular weight for DMAc-d9 (96.18 g/mol ) compared to DMAc (87.12 g/mol ) but does not alter its fundamental chemical properties such as polarity and solvent capabilities. However, the increased mass of deuterium can lead to what is known as the kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[4][5][6] This effect stems from the fact that heavier isotopes form stronger covalent bonds and have lower vibrational frequencies in their ground state. Consequently, more energy is required to break a bond to a deuterium atom compared to a hydrogen atom, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction.[6][7]

In the context of a chemical assay, if DMAc is not just a passive solvent but also participates in the reaction mechanism, either directly or by influencing the stability of transition states, the use of DMAc-d9 could potentially lead to different assay kinetics or equilibrium positions.[8][9][10]

Potential Performance Differences in Chemical Assays

The following table summarizes hypothetical data to illustrate the potential impact of using DMAc-d9 in place of DMAc in a generic enzyme inhibition assay. Note: These are illustrative values and not based on actual experimental results.

ParameterN,N-Dimethylacetamide (DMAc)This compound (DMAc-d9)Potential Implication
Enzyme Activity (Relative Luminescence Units)
No Inhibitor100,00098,500A slight decrease in enzyme turnover could be observed due to a solvent isotope effect on the enzyme's conformational dynamics or proton transfer steps.
With 10 µM Inhibitor50,00051,000The apparent potency of an inhibitor might be slightly altered if the solvent is involved in the inhibitor-enzyme binding interaction.
IC50 of a Standard Inhibitor (µM) 10.010.5A shift in the measured IC50 could occur, which may be significant in structure-activity relationship (SAR) studies.
Assay Background Signal (RLU) 500502Background signal is unlikely to be significantly affected unless the solvent directly contributes to the background reaction.

Experimental Protocol for Assessing Solvent Cross-Reactivity

To empirically determine the impact of DMAc-d9 in a specific assay, a direct comparison with DMAc is essential. The following is a generalized protocol for such a study.

Materials:

  • N,N-Dimethylacetamide (DMAc), analytical grade

  • This compound (DMAc-d9), ≥99% isotopic purity

  • All other assay-specific reagents (e.g., enzyme, substrate, buffer, detection reagents)

  • Test compounds (e.g., inhibitors, activators)

  • Assay-compatible microplates

Methodology:

  • Compound Preparation:

    • Prepare stock solutions of test compounds in both DMAc and DMAc-d9 at the same concentration (e.g., 10 mM).

    • Create serial dilutions of the stock solutions in the respective solvents to generate a concentration-response curve.

  • Assay Execution:

    • Design the plate layout to include controls and test compound dilutions for both solvents in parallel.

    • Controls:

      • Negative Control (0% effect): Assay buffer + solvent (DMAc or DMAc-d9).

      • Positive Control (100% effect): Assay buffer + a known reference compound at a concentration that gives a maximal response.

    • Assay Procedure:

      • Dispense the diluted compounds or solvent controls into the microplate wells.

      • Add other assay components (e.g., enzyme, cells) and incubate as per the standard assay protocol.

      • Initiate the reaction by adding the substrate.

      • After the appropriate incubation time, add the detection reagent and measure the signal (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis:

    • Calculate the percent effect for each compound concentration relative to the controls for both the DMAc and DMAc-d9 datasets.

    • Generate concentration-response curves and determine key parameters such as IC50 or EC50 for each solvent condition.

    • Compare the assay window (signal-to-background ratio) and Z'-factor for the assays run with DMAc and DMAc-d9.

    • Statistically analyze the differences in the measured parameters between the two solvent conditions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the potential cross-reactivity of a deuterated solvent in a chemical assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_DMAc Compound Stocks in DMAc Serial_DMAc Serial Dilutions (DMAc) Compound_DMAc->Serial_DMAc Compound_DMAc_d9 Compound Stocks in DMAc-d9 Serial_DMAc_d9 Serial Dilutions (DMAc-d9) Compound_DMAc_d9->Serial_DMAc_d9 Plate_Mapping Plate Mapping (Parallel Conditions) Serial_DMAc->Plate_Mapping Serial_DMAc_d9->Plate_Mapping Dispensing Dispense Compounds & Controls Plate_Mapping->Dispensing Incubation Add Reagents & Incubate Dispensing->Incubation Detection Signal Detection Incubation->Detection CRC_Fit Concentration-Response Curve Fitting Detection->CRC_Fit Param_Comp Parameter Comparison (IC50, Z') CRC_Fit->Param_Comp Conclusion Conclusion on Cross-Reactivity Param_Comp->Conclusion

References

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylacetamide-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N,N-Dimethylacetamide-d9, a deuterated aprotic solvent commonly used in laboratory settings. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Hazards of this compound

This compound, while a valuable solvent, presents several health and safety hazards. It is classified as a combustible liquid, harmful if inhaled or in contact with skin, and is a suspected reproductive toxin.[1][2][3][4] Proper handling and disposal are therefore of paramount importance.

Key Physical and Chemical Properties

A clear understanding of the chemical's properties is foundational to its safe management and disposal.

PropertyValue
Density 1.033 g/mL at 25 °C[2]
Flash Point 64 °C (147.2 °F) - closed cup
Boiling Point 164-166 °C[2]
Melting Point -20 °C[2]
Molecular Weight 96.18 g/mol [2][5]
Appearance Colorless liquid[3]
Water Solubility Miscible[6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting, in accordance with general principles of hazardous waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step 2: Waste Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible waste container for the collection of this compound waste. This container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first drop of waste was added.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Storage Limits: Do not exceed the storage capacity of the SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or approaching its storage time limit (typically 180 days for small quantity generators), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the hazardous waste.[8] Never dispose of this compound down the drain or in the regular trash.[8]

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill container Select a Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store Container in Satellite Accumulation Area (SAA) collect->saa full Is Container Full or Nearing Time Limit? saa->full full->saa No ehs Contact Environmental Health & Safety (EHS) for Pickup full->ehs Yes disposal Licensed Professional Waste Disposal Service ehs->disposal spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->collect

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Principles

This diagram outlines the key principles and their relationships in the compliant disposal of laboratory chemical waste.

cluster_0 Core Principles cluster_1 Procedural Implementation safety Personnel Safety identification Waste Identification & Characterization compliance Regulatory Compliance (EPA, OSHA) environment Environmental Protection segregation Waste Segregation identification->segregation containment Proper Containment & Labeling segregation->containment storage Safe Storage (SAA) containment->storage disposal Professional Disposal storage->disposal

Caption: Interrelationship of principles for compliant chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylacetamide-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of N,N-Dimethylacetamide-d9, a deuterated solvent commonly utilized in synthetic chemistry and NMR spectroscopy.

This compound (DMAc-d9) is classified as a hazardous substance, requiring stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Adherence to these guidelines is critical for protecting personnel and maintaining the integrity of your research.

Hazard Identification and Classification

This compound shares the hazardous properties of its non-deuterated analog. It is crucial to be aware of its classification to handle it appropriately.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1][2][3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2][3][4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][3][4]
Reproductive ToxicityCategory 1BH360D: May damage the unborn child.[1][3][4]
Flammable LiquidCategory 4H227: Combustible liquid.[2][3][4]
Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldWear safety goggles that provide a complete seal around the eyes or a full-face shield for maximum protection against splashes.[5][6]
Hands Impervious GlovesNitrile rubber gloves are recommended.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[6]
Body Protective ClothingA lab coat or a chemical-resistant suit should be worn to protect against skin contact.[6]
Respiratory Respirator (if required)Use in a well-ventilated area, such as a chemical fume hood.[1][2][3][5] If ventilation is inadequate, a NIOSH/CEN approved respirator is necessary.[6]

Operational and Disposal Plans: A Step-by-Step Guide

To ensure the safe handling and disposal of this compound, a clear and systematic workflow should be followed. The diagram below illustrates the key stages of this process, from preparation to final disposal.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_dispense Dispense in Fume Hood prep_workspace->handling_dispense Proceed to Handling handling_use Perform Experimental Procedure handling_dispense->handling_use handling_store Store in a Tightly Sealed Container handling_use->handling_store spill_evacuate Evacuate Area (if necessary) handling_use->spill_evacuate In Case of Spill disposal_label Label Waste Container Clearly handling_store->disposal_label After Use spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in Waste Container spill_absorb->spill_collect spill_collect->disposal_label Proceed to Disposal disposal_store Store Waste in a Designated Area disposal_label->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

Experimental Protocols: Detailed Methodologies

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.[6]

  • Don Appropriate PPE: Equip yourself with the necessary personal protective equipment as detailed in the table above.[5][6]

  • Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[1][2][3][5] Keep the workspace clear of any incompatible materials, such as strong oxidizing agents.[5]

2. Handling and Use:

  • Dispensing: When transferring the solvent, do so within a fume hood to minimize inhalation exposure.[7]

  • Experimental Procedure: Carry out your experimental work within the confines of the fume hood. Avoid direct contact with the skin and eyes.[6]

  • Storage: Keep the container tightly closed when not in use.[6] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2][5]

3. Spill Management:

  • Evacuate: In the event of a large spill, evacuate non-essential personnel from the area.[6]

  • Absorb: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[2][8] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][8] Ventilate the affected area.[2][8]

4. Disposal Plan:

  • Waste Container: Use a designated and clearly labeled container for this compound waste.

  • Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable professional waste disposal service, in accordance with all local, state, and federal regulations.[4][6] Do not dispose of it down the drain.[2][6]

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylacetamide-d9
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylacetamide-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.